2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-4-2-1-3-6(9)7-5-8(7)10(15)16/h1-4,7-8H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCKKENSUDTLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200599 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-13-6 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Fluorinated Cyclopropane Scaffold
An In-Depth Technical Guide to 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Executive Summary
This document provides a comprehensive technical overview of this compound (CAS No: 1187933-13-6), a fluorinated building block of significant interest in modern medicinal chemistry. We will explore its core physicochemical properties, prevalent synthetic strategies, critical applications in drug discovery, and robust analytical methodologies for its characterization and quantification. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound.
This compound is a molecule that strategically combines three key structural motifs prized in drug discovery: a cyclopropane ring, a phenyl group, and a trifluoromethyl (CF3) group. The cyclopropane moiety acts as a rigid, three-dimensional scaffold that can enhance potency and improve metabolic stability when replacing more flexible or metabolically labile groups like gem-dimethyl or tert-butyl fragments.[1] Its strained ring system also imparts unique electronic properties.[1]
The trifluoromethyl group is a cornerstone of modern pharmaceutical design. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Introducing a CF3 group can enhance metabolic stability by blocking sites of oxidation, increase membrane permeability, and improve binding affinity to biological targets.[2][3] The strategic placement of this group on the phenyl ring creates a versatile building block for synthesizing more complex molecules and exploring structure-activity relationships (SAR).
This guide provides an in-depth analysis of this compound, explaining the causality behind its synthesis, its potential in drug development programs, and the necessary protocols for its accurate analysis.
Physicochemical Properties and Identification
Accurate identification is the foundation of all subsequent research. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1187933-13-6 | [4][5] |
| Molecular Formula | C11H9F3O2 | [4][5] |
| Molecular Weight | 230.18 g/mol | [4][5] |
| IUPAC Name | This compound | [4][6] |
| SMILES | O=C(O)C1CC1c2ccccc2C(F)(F)F | [5] |
The presence of both a lipophilic trifluoromethylphenyl group and a polar carboxylic acid group gives the molecule an amphipathic character, influencing its solubility and potential interactions with biological targets.[6] The carboxylic acid functional group provides a convenient handle for further chemical modification, such as amide bond formation, making it a valuable intermediate in organic synthesis.[6][7]
Synthesis and Manufacturing Considerations
The synthesis of substituted cyclopropanes is a well-established field in organic chemistry. For a molecule like this compound, a common approach involves a cyclopropanation reaction, typically using a carbene or carbene-equivalent precursor that adds across an alkene.
A plausible synthetic pathway would involve the reaction of 2-(trifluoromethyl)styrene with a suitable C1 synthon, such as ethyl diazoacetate, in the presence of a transition metal catalyst (e.g., copper or rhodium complexes), followed by hydrolysis of the resulting ester.
Causality Behind Experimental Choices:
-
Catalyst Selection: Copper(I) and Rhodium(II) catalysts are highly effective for promoting the decomposition of diazo compounds to form metal carbenes.[8] These intermediates are crucial for the subsequent stereoselective addition to the alkene, with the choice of catalyst and ligands influencing the yield and diastereoselectivity of the cyclopropane product.
-
Diazo Reagent: Ethyl diazoacetate is a widely used and commercially available reagent for introducing the carboxyester group in a cyclopropanation reaction.
-
Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) is a standard and high-yielding method for converting the ethyl ester intermediate into the final carboxylic acid product under mild conditions.
Role in Medicinal Chemistry and Drug Development
The structural motifs within this compound make it a highly valuable building block in drug discovery programs.
-
Bioisosteric Replacement: The trifluoromethyl-substituted cyclopropyl group can serve as a bioisostere for larger, more metabolically susceptible groups. This strategy can improve a drug candidate's metabolic stability and overall pharmacokinetic profile.[9]
-
Intermediate for API Synthesis: As a functionalized intermediate, this molecule is a precursor for more complex active pharmaceutical ingredients (APIs).[7] The carboxylic acid can be readily converted into amides, esters, or other functional groups to build out a larger molecular structure and optimize interactions with a biological target.
-
Potential Biological Activity: While specific activity for this exact compound is not extensively documented in the provided results, related structures suggest potential applications. For instance, fluorinated cyclopropane derivatives have been investigated as selective serotonin 2C (5-HT2C) receptor agonists.[10] Furthermore, the general class of cyclopropanecarboxylic acids has been implicated in metabolic pathways and can sometimes be associated with idiosyncratic toxicity, as seen with the anxiolytic drug panadiplon, which metabolizes to a cyclopropane carboxylic acid metabolite.[11] This underscores the importance of careful toxicological profiling for any drug candidate containing this moiety.
Analytical Methodologies
Robust analytical methods are essential for ensuring the purity, identity, and quantity of the compound during research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for the analysis of carboxylic acids.[12][13]
Recommended Protocol: HPLC-UV Analysis
This protocol describes a general method for the quantification of this compound.
1. Sample Preparation:
- Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Prepare a series of calibration standards by serial dilution of the stock solution.
- For biological samples, a protein precipitation or solid-phase extraction (SPE) step would be required to remove matrix interference.[12]
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The acidic modifier is critical for ensuring good peak shape for the carboxylic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the phenyl ring exhibits strong absorbance.
- Injection Volume: 10 µL.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.
Comparative Overview of Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Derivatization | Required (e.g., esterification) to increase volatility.[14] | Not typically required. |
| Sensitivity | Can be very high, especially with specific ionization modes. | Good to excellent, particularly with MS detection.[12] |
| Specificity | High, due to mass fragmentation patterns. | High, especially with MS detection (LC-MS). |
| Throughput | Lower, due to longer run times and sample prep. | Higher, amenable to automation. |
| Application | Suitable for volatile and thermally stable derivatives. | Broadly applicable to a wide range of polarities and molecular weights.[13] |
Analytical Method Validation Workflow
A validated method ensures that the analytical results are reliable, reproducible, and fit for purpose.
Safety and Handling
This compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed handling and emergency procedures.
Conclusion and Future Perspectives
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. The convergence of a rigid cyclopropane scaffold with the powerful electronic and steric properties of a trifluoromethyl group creates a building block with immense potential. Its utility as an intermediate allows for the systematic exploration of chemical space, enabling the fine-tuning of drug properties to enhance efficacy, selectivity, and metabolic stability. As synthetic methodologies for creating complex cyclopropanes continue to advance, the application of this and related building blocks in the discovery of next-generation therapeutics is set to expand significantly.
References
- 2-(2-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid.
- Buy this compound | 1187933-13-6. Smolecule.
- 2-(3-(trifluoroMethyl)phenyl)cyclopropanecarboxylic acid 721-22-2 wiki. Guidechem.
- 22581-33-5|2-(Trifluoromethyl)cyclopropanecarboxylic acid|BLD Pharm. BLD Pharm.
- 2-(3-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid. ChemShuttle.
- This compound | 1187933-13-6. Appchem.
- Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups.
- Novel 2-fluorocyclopropane carboxylic acid synthesis method.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids.
- Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chrom
- Comparative Guide to Analytical Methods for 2-Methylcyclohexanecarboxylic Acid. Benchchem.
- Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.
- Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)
- Application of Cyclopropane in Drug Discovery. PharmaBlock.
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid [allbiopharm.com]
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- 6. Buy this compound | 1187933-13-6 [smolecule.com]
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- 8. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
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2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
Senior Application Scientist Note: This technical guide addresses the molecular structure, synthesis, and characterization of this compound (CAS No. 1187933-13-6). It is important to note that while this compound is commercially available, a comprehensive set of publicly available, peer-reviewed experimental data detailing its synthesis and full characterization is not available at the time of this writing. Therefore, this guide has been constructed by leveraging established principles of organic chemistry and drawing upon authoritative data from closely related, well-characterized analogues. The experimental protocols and spectral analyses presented herein are predictive and serve as a robust framework for researchers.
Introduction and Core Molecular Features
This compound is a synthetic organic compound featuring a unique combination of three key structural motifs: a strained cyclopropane ring, a sterically demanding and electron-withdrawing 2-(trifluoromethyl)phenyl group, and a versatile carboxylic acid functional group. This trifecta of components imparts a distinct set of physicochemical properties that make it a molecule of significant interest in medicinal chemistry and materials science.
The presence of the trifluoromethyl (-CF₃) group at the ortho-position of the phenyl ring dramatically influences the molecule's electronic properties and conformation. The -CF₃ group is a strong electron-withdrawing group, which can impact the acidity of the carboxylic proton and the reactivity of the aromatic ring. Furthermore, its steric bulk is expected to influence the relative orientation of the phenyl ring with respect to the cyclopropane core. The cyclopropane ring itself provides a rigid, three-dimensional scaffold, a feature often sought after in drug design to lock in specific conformations for optimal target binding.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1187933-13-6 | [2][3] |
| Molecular Formula | C₁₁H₉F₃O₂ | [2][3] |
| Molecular Weight | 230.18 g/mol | [2][3] |
| Calculated Density | 1.4±0.1 g/cm³ | [2] |
| Calculated Boiling Point | 314.9±42.0 °C at 760 mmHg | [2] |
| Calculated Flash Point | 144.2±27.9 °C | [2] |
Stereochemistry and Conformational Analysis
A critical aspect of the molecular structure of this compound is its stereochemistry. The 1,2-disubstituted cyclopropane ring gives rise to geometric isomers: cis and trans.
-
In the trans isomer , the phenyl and carboxylic acid groups are on opposite sides of the cyclopropane ring.
-
In the cis isomer , these groups are on the same side of the ring.
Each of these geometric isomers is chiral and exists as a pair of enantiomers: (1R,2R) and (1S,2S) for the trans isomer, and (1R,2S) and (1S,2R) for the cis isomer. The relative stereochemistry (cis vs. trans) significantly impacts the overall shape and polarity of the molecule, which in turn affects its crystal packing, solubility, and biological activity. For the parent compound, trans-2-phenylcyclopropanecarboxylic acid, both isomers are well-documented and can be separated or synthesized stereoselectively.
Caption: Geometric isomers of 2-phenylcyclopropanecarboxylic acid.
Proposed Synthesis and Purification Workflow
While a specific protocol for the title compound is not published, a highly plausible and robust synthetic route can be designed based on well-established cyclopropanation reactions of styrenes. The logical precursor is 1-(trifluoromethyl)-2-vinylbenzene. The overall workflow involves the formation of the cyclopropane ring, typically as an ester, followed by hydrolysis.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol (Predictive)
Step 1: Synthesis of Ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate
-
Rationale: This step employs a metal-catalyzed cyclopropanation. Rhodium(II) acetate is highly efficient for this transformation, proceeding via a carbene intermediate generated from ethyl diazoacetate. The reaction is typically performed in a non-polar, aprotic solvent to prevent side reactions.
-
Procedure:
-
To a solution of 1-(trifluoromethyl)-2-vinylbenzene (1.0 eq) in dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 eq).
-
Warm the mixture to 40 °C.
-
Add a solution of ethyl diazoacetate (1.1 eq) in DCM slowly via a syringe pump over 4-6 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive.
-
After the addition is complete, stir the reaction mixture at 40 °C for an additional 2 hours or until TLC/GC-MS analysis indicates complete consumption of the starting styrene.
-
Cool the reaction to room temperature and concentrate under reduced pressure. The resulting crude product will be a mixture of cis and trans isomers.
-
Step 2: Purification of the Ester Intermediate
-
Rationale: The isomeric mixture of esters can be separated using column chromatography. The difference in polarity between the cis and trans isomers usually allows for good separation.
-
Procedure:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Combine the fractions containing the desired product isomers, which can be identified by TLC and characterized separately.
-
Step 3: Hydrolysis to this compound
-
Rationale: Saponification is a standard method for converting an ester to a carboxylic acid. A mixture of an alcohol and water is used as the solvent to ensure solubility of both the ester and the hydroxide base.
-
Procedure:
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or DCM to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl).
-
Extract the precipitated carboxylic acid with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Predicted Spectroscopic Characterization
No experimental spectra for the title compound are available in the literature. The following predictions are based on the analysis of its constituent functional groups and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic Protons: 7.2 - 7.8 ppm (multiplets, 4H). The ortho-CF₃ group will cause complex splitting patterns.- Carboxylic Acid Proton: 10 - 12 ppm (broad singlet, 1H).- Cyclopropyl Protons: 1.2 - 2.8 ppm (multiplets, 4H). The exact shifts and coupling constants will be highly dependent on the cis/trans stereochemistry. |
| ¹³C NMR | - Carbonyl Carbon (C=O): ~175 - 180 ppm.- Aromatic Carbons: 125 - 140 ppm. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.- Trifluoromethyl Carbon (-CF₃): ~120 - 125 ppm (quartet, ¹JCF ≈ 270-280 Hz).- Cyclopropyl Carbons: 15 - 30 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): 2500 - 3300 cm⁻¹ (very broad).- C=O Stretch (Carboxylic Acid): ~1700 - 1725 cm⁻¹ (strong).- C-F Stretches (-CF₃): 1100 - 1350 cm⁻¹ (multiple strong bands).- Aromatic C=C Stretches: ~1600, 1450 cm⁻¹. |
| Mass Spectrometry | - [M]⁺: Expected at m/z = 230.06.- Key Fragments: Loss of -COOH (m/z = 185), loss of -CF₃ (m/z = 161). |
Potential Applications and Research Directions
The structural motifs within this compound suggest its utility as a valuable building block in several areas of chemical research.
-
Medicinal Chemistry: The rigid cyclopropane scaffold can be used to design conformationally constrained analogues of biologically active molecules. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability.[1] This compound could serve as a precursor for novel therapeutics targeting a range of diseases.
-
Materials Science: Carboxylic acids are versatile starting materials for the synthesis of polymers. The rigidity of the cyclopropane ring and the unique electronic properties imparted by the trifluoromethyl group could be exploited to create polymers with novel thermal or optical properties.
Further research is required to experimentally validate the synthetic routes, fully characterize the molecule and its stereoisomers, and explore its biological activity and material properties.
Conclusion
This compound is a compound of considerable interest due to its unique structural and electronic features. While direct experimental data is currently lacking in the public domain, this guide provides a comprehensive, predictive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. It is hoped that this guide will serve as a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science, and encourage further experimental investigation into this promising molecule.
References
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Chemsrc. (2025, September 1). CAS#:1187933-13-6 | 2-(2-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid. Available at: [Link]
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Appchem. This compound | 1187933-13-6. Available at: [Link]
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physical and chemical properties of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
An In-depth Technical Guide to 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
Introduction
This compound is a fascinating molecule that stands at the intersection of several key areas in modern organic and medicinal chemistry. Its structure, which combines a rigid cyclopropane ring with an electron-withdrawing trifluoromethyl-substituted phenyl group, imparts a unique set of physicochemical properties. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1][2] Consequently, this compound and its derivatives are of significant interest to researchers in drug discovery and materials science.[1][3]
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the known and extrapolated . It also outlines potential synthetic routes and detailed protocols for its characterization, offering insights grounded in the principles of physical organic chemistry.
Physicochemical Properties
Direct experimental data for this compound is not extensively available in the public domain. However, by leveraging data from structurally related analogs, we can establish a reliable profile for this compound. The primary analogs used for this extrapolation are 2-(trifluoromethyl)phenylacetic acid, cyclopropanecarboxylic acid, and 2-phenylcyclopropanecarboxylic acid.
| Property | Value | Source/Basis for Extrapolation |
| Molecular Formula | C₁₁H₉F₃O₂ | Based on structure[4][5] |
| Molecular Weight | 230.18 g/mol | Calculated from the molecular formula[5][6] |
| Appearance | White to off-white solid | Extrapolated from analogs like 2-(trifluoromethyl)phenylacetic acid[7] and 2-(3-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid[3] |
| Melting Point | Estimated: 100-115 °C | This is an educated estimate. The parent 2-phenylcyclopropanecarboxylic acid has a melting point of 86-88 °C (trans isomer). The related 2-(trifluoromethyl)phenylacetic acid has a melting point of 100-102 °C.[8] The meta-isomer, 2-(3-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid, has a melting point of 140-145 °C.[3] The ortho-trifluoromethyl group may influence crystal packing differently than the meta- or unsubstituted analogs. |
| Boiling Point | >270 °C (with decomposition) | Extrapolated from 2-(trifluoromethyl)phenylacetic acid (272 °C).[7] Carboxylic acids with this molecular weight typically have high boiling points. |
| Solubility | Moderately soluble in common organic solvents (e.g., DMF, ethyl acetate, chloroform).[3][9] Poorly soluble in water. | The trifluoromethyl group increases lipophilicity.[1][2] |
| pKa | Estimated: 4.0 - 4.5 | The pKa of 2-(trifluoromethyl)phenylacetic acid is 4.08.[7] The pKa of cyclopropanecarboxylic acid is approximately 4.83.[9] The electron-withdrawing trifluoromethyl group on the phenyl ring is expected to increase the acidity of the carboxylic acid compared to the unsubstituted cyclopropanecarboxylic acid. |
Synthesis and Reactivity
While a specific, documented synthesis for this compound is not readily found in the provided search results, a plausible and efficient synthetic route can be designed based on established methodologies for cyclopropane synthesis. A common approach involves the cyclopropanation of an alkene.
A logical precursor would be 2-(trifluoromethyl)styrene. The reaction of this alkene with ethyl diazoacetate in the presence of a copper or rhodium catalyst would generate the ethyl ester of the target molecule. Subsequent hydrolysis of the ester would yield the desired carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
The reactivity of this molecule is dominated by the carboxylic acid functional group. It can undergo standard reactions such as:
-
Esterification: Reaction with an alcohol under acidic conditions.
-
Amide formation: Reaction with an amine, often activated by a coupling agent.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.[2]
The aromatic ring can also undergo electrophilic substitution, although the trifluoromethyl group is deactivating.
Experimental Protocols for Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. The following are detailed protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a proton NMR spectrum.
-
Expected Signals:
-
A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton.[10]
-
A complex multiplet pattern in the aromatic region (7.2-7.8 ppm) for the protons on the trifluoromethyl-substituted phenyl ring.
-
A series of multiplets in the upfield region (1.0-2.5 ppm) for the four protons on the cyclopropane ring. The exact chemical shifts and coupling constants will be complex due to the diastereotopic nature of the methylene protons and cis/trans coupling.[11]
-
-
-
¹³C NMR Analysis:
-
Acquire a carbon NMR spectrum.
-
Expected Signals:
-
A signal for the carboxyl carbon in the range of 170-180 ppm.[10]
-
Signals for the aromatic carbons between 120-140 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Signals for the carbons of the cyclopropane ring in the upfield region (15-35 ppm).
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the key functional groups.
Protocol:
-
Sample Preparation: Prepare a sample using either a KBr pellet or as a thin film on a salt plate (if the melting point is low enough to be a liquid).
-
Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[10]
-
A strong C=O stretch for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.[10]
-
C-F stretching bands, which are typically strong, in the region of 1100-1300 cm⁻¹.
-
C-H stretches for the aromatic and cyclopropane groups just above 3000 cm⁻¹.
-
Caption: A typical workflow for the characterization of the target compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on analogous compounds.
-
Hazards: This compound should be considered harmful if swallowed, in contact with skin, or inhaled.[12][13] It is expected to cause skin and serious eye irritation.[14] The toxicological properties have not been fully investigated.[12]
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[15][16]
Conclusion
This compound is a compound with significant potential, primarily due to the unique combination of its constituent chemical moieties. While comprehensive experimental data is sparse, this guide provides a robust framework for its properties, synthesis, and characterization based on well-understood chemical principles and data from closely related analogs. As research into novel fluorinated organic molecules continues to expand, a thorough understanding of such building blocks will be invaluable to the scientific community.
References
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Wikipedia. Cyclopropane carboxylic acid. Available from: [Link]
-
Chemsrc. CAS#:1187933-13-6 | 2-(2-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid. Available from: [Link]
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Organic Chemistry Tutor. Synthesis of Cyclopropanecarboxylic Acid. (2024). Available from: [Link]
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PubChem. 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)-. Available from: [Link]
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PubChem. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655. Available from: [Link]
-
Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Available from: [Link]
- Google Patents. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
-
Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. Available from: [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available from: [Link]
-
ElectronicsAndBooks. Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids1. Available from: [Link]
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PubChem. Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-. Available from: [Link]
-
ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Available from: [Link]
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PubChem. trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413. Available from: [Link]
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Wikipedia. Cycloprop-2-ene carboxylic acid. Available from: [Link]
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An In-Depth Technical Guide to the Solubility Profile of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and drug development. The presence of a carboxylic acid moiety, a lipophilic trifluoromethyl group, and a rigid cyclopropane ring bestows this compound with a unique set of physicochemical properties that significantly influence its solubility. This document will delve into the theoretical and practical aspects of its solubility, offering insights into its behavior in various solvent systems and pH conditions. Detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility are provided, empowering researchers to generate reliable and reproducible data. This guide is intended to be a critical resource for scientists working on the formulation and development of drug candidates incorporating this or structurally related scaffolds.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a cornerstone of drug development, profoundly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A suboptimal solubility profile can lead to poor bioavailability, hindering the therapeutic potential of a promising drug candidate. This compound presents a fascinating case study in solubility, embodying a molecular architecture with competing hydrophilic and lipophilic characteristics. The carboxylic acid group offers a handle for aqueous solubility, particularly at higher pH, while the trifluoromethyl-substituted phenyl ring and the cyclopropane moiety contribute to its lipophilicity. Understanding and quantifying the solubility of this compound is therefore paramount for its progression through the drug discovery pipeline.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉F₃O₂ | --- |
| Molecular Weight | 230.18 g/mol | --- |
| LogP (predicted) | 2.30 | ChemSrc |
| pKa (estimated) | ~3.5 - 4.0 | See Section 3.1 |
| Aqueous Solubility (predicted) | 2.55 x 10⁻³ to 4.47 x 10⁻³ mol/L | Smolecule |
Structural Features Influencing Solubility
-
Carboxylic Acid Group: This acidic functional group is the primary driver of aqueous solubility. Through deprotonation at pH values above its pKa, it forms a carboxylate anion, which is significantly more polar and thus more soluble in water.
-
Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group and is highly lipophilic. Its presence on the phenyl ring increases the overall hydrophobicity of the molecule, which is expected to decrease aqueous solubility.
-
Cyclopropane Ring: The cyclopropane moiety is a small, rigid carbocycle that also contributes to the lipophilicity of the molecule.
-
Phenyl Ring: The aromatic ring is a bulky, hydrophobic component that further limits aqueous solubility.
pH-Dependent Aqueous Solubility
The solubility of ionizable compounds like this compound is critically dependent on the pH of the aqueous medium.
The Role of pKa
The acid dissociation constant (pKa) is the pH at which the compound exists in a 50:50 ratio of its protonated (neutral) and deprotonated (ionized) forms.
-
Below the pKa: The compound will be predominantly in its neutral, less soluble form.
-
Above the pKa: The compound will be predominantly in its ionized, more soluble carboxylate form.
Predicted Aqueous Solubility
Computational models predict the aqueous solubility of this compound to be in the range of 2.55 x 10⁻³ to 4.47 x 10⁻³ mol/L [4]. This corresponds to approximately 587 to 1029 mg/L . This places the compound in the "sparingly soluble" to "slightly soluble" category. It is important to note that this is the intrinsic solubility of the neutral form. The solubility is expected to increase significantly at pH values above the pKa.
Solubility in Organic Solvents
In contrast to its limited aqueous solubility, this compound is expected to exhibit good solubility in a range of organic solvents, particularly polar aprotic solvents.
Table 2: Expected Solubility in Common Organic Solvents
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar nature of the solvent can solvate the carboxylic acid group, while the organic character accommodates the hydrophobic regions of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups can hydrogen bond with the carboxylic acid, facilitating dissolution. |
| Non-Polar | Hexane, Toluene | Low | The significant polarity of the carboxylic acid group will limit solubility in non-polar environments. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents can offer a balance of polarity to dissolve the compound. |
Experimental Determination of Solubility
Accurate experimental determination of solubility is crucial. Two key types of solubility measurements are relevant in drug discovery: thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, where the solution is in equilibrium with the solid state of the solute. The shake-flask method is the most common technique for determining thermodynamic solubility.
-
Preparation:
-
Add an excess amount of solid this compound to a clear glass vial. The excess solid should be visually apparent.
-
Add a precise volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, or organic solvents).
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaker or on a rotator in a temperature-controlled environment (typically 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
-
Data Interpretation:
-
The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.
-
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer. It is a non-equilibrium measurement that is often used in high-throughput screening (HTS) to quickly assess the solubility of a large number of compounds.
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microplate.
-
-
Assay:
-
Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentration.
-
Mix the plate thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).
-
-
Measurement:
-
Measure the light scattering of each well using a nephelometer. Increased light scattering indicates the presence of precipitated compound.
-
-
Data Analysis:
-
The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.
-
Caption: Kinetic Solubility Workflow.
Biopharmaceutical Classification System (BCS) Considerations
The Biopharmaceutics Classification System (BCS) is a framework for classifying drug substances based on their aqueous solubility and intestinal permeability.
-
High Solubility: The highest dose strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8.
-
High Permeability: The extent of absorption in humans is determined to be ≥ 90% of an administered dose.
Based on its predicted low intrinsic aqueous solubility and high predicted LogP (suggesting good membrane permeability), this compound is likely to be a BCS Class II compound (low solubility, high permeability). For such compounds, the rate-limiting step for oral absorption is often dissolution.
Strategies for Solubility Enhancement
For a BCS Class II compound, improving solubility is a key formulation challenge. Several strategies can be employed:
-
Salt Formation: Forming a salt of the carboxylic acid with a suitable base (e.g., sodium, potassium) can dramatically increase aqueous solubility.
-
pH Adjustment: Formulating the compound in a buffered system with a pH above its pKa will maintain it in its more soluble ionized form.
-
Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol) in the formulation can increase solubility.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in its amorphous state can improve its dissolution rate and apparent solubility.
Conclusion
The solubility profile of this compound is a complex interplay of its structural features. Its limited intrinsic aqueous solubility, a consequence of its lipophilic moieties, is a key consideration for its development as a potential therapeutic agent. However, the presence of the ionizable carboxylic acid group provides a clear avenue for solubility enhancement through pH control and salt formation. This guide has provided a theoretical framework for understanding the solubility of this compound, along with detailed, practical protocols for its experimental determination. By applying these principles and methods, researchers can effectively characterize the solubility of this and similar molecules, enabling rational formulation design and accelerating the path to clinical development.
References
-
ChemSrc. (2025). 2-(2-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
- Bergström, C. A., & Avdeef, A. (2019).
- Avdeef, A. (2007). The rise of pKa and solubility profiling in drug discovery. Expert opinion on drug discovery, 2(1), 43-61.
- Kleberg, K., Jacobsen, J., & Mullertz, A. (2010). Characterising the behaviour of poorly water soluble drugs in the intestine: Application of biorelevant media for solubility, dissolution and transport studies. Journal of Pharmacy and Pharmacology, 62(11), 1657-1668.
-
Wikipedia. (2023). Cyclopropane carboxylic acid. [Link]
Sources
Unraveling the Biological Potential of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the available scientific information regarding the biological activity of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid. Despite its intriguing structural motifs—a trifluoromethyl group and a cyclopropane ring, both known to confer valuable pharmacological properties—detailed biological studies on this specific molecule are not extensively available in the public domain. This guide, therefore, synthesizes information from related compounds and theoretical considerations to postulate potential biological activities and outlines experimental approaches for its systematic investigation. We will delve into the rationale behind its design, potential mechanisms of action, and provide a framework for its preclinical evaluation.
Introduction: The Rationale for a Novel Scaffold
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The molecule this compound incorporates two key structural features that have independently shown significant promise in medicinal chemistry: the trifluoromethyl group and the cyclopropane ring.
The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group and other small alkyl groups. Its strong electron-withdrawing nature can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The introduction of a CF3 group can block metabolic oxidation, leading to an extended half-life, and its lipophilicity can enhance membrane permeability.[1]
The cyclopropane ring , as the smallest carbocycle, imparts a rigid conformation to molecules. This conformational constraint can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.[2] Cyclopropane derivatives are found in a wide array of biologically active compounds, exhibiting properties ranging from enzyme inhibition to antimicrobial and anticancer activities.[2]
The combination of these two moieties in this compound suggests a scaffold with potential for novel pharmacological activities.
Postulated Biological Activities and Mechanisms of Action
While direct experimental evidence for this compound is scarce, based on the activities of structurally related compounds, we can hypothesize several potential biological activities.
Anti-inflammatory Activity
Many phenylpropanoic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation. It is plausible that this compound could act as a COX inhibitor. The trifluoromethyl group might influence its binding affinity and selectivity for COX-1 versus COX-2 isoforms.
Antimicrobial Activity
Both trifluoromethyl-containing compounds and cyclopropane derivatives have been reported to possess antimicrobial properties. The lipophilicity conferred by the CF3 group could facilitate the molecule's entry into microbial cells. Once inside, it could disrupt cellular processes or inhibit essential enzymes. The carboxylic acid moiety could also contribute to its antimicrobial effects by altering intracellular pH or chelating essential metal ions.
Enzyme Inhibition
The rigid structure and electronic properties of the molecule make it a candidate for an enzyme inhibitor. The carboxylic acid group can act as a key interacting moiety within an enzyme's active site, forming hydrogen bonds or ionic interactions. The trifluoromethylphenyl group can engage in hydrophobic or van der Waals interactions, contributing to binding affinity. Potential enzyme targets could include proteases, kinases, or metabolic enzymes, depending on the overall three-dimensional structure of the molecule.
A Roadmap for Experimental Evaluation
To elucidate the biological activity of this compound, a systematic experimental approach is required. The following sections outline key experimental protocols.
In Vitro Anti-inflammatory Assays
Objective: To determine the potential of the compound to inhibit key inflammatory mediators.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Assay Principle: The assay measures the peroxidase activity of COX. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 is monitored spectrophotometrically.
-
Procedure: a. Prepare a reaction mixture containing buffer, heme, and the test compound at various concentrations. b. Add the COX enzyme (either COX-1 or COX-2) and incubate. c. Initiate the reaction by adding arachidonic acid and TMPD. d. Monitor the change in absorbance at 595 nm over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
In Vitro Antimicrobial Assays
Objective: To assess the compound's ability to inhibit the growth of various microorganisms.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Assay Principle: The lowest concentration of the compound that visibly inhibits the growth of the microorganism is determined.
-
Procedure: a. Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium. b. Inoculate each well with a standardized suspension of the microorganism. c. Include positive (microorganism with no compound) and negative (medium only) controls. d. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria). e. Determine the MIC by visual inspection for turbidity or by measuring absorbance at 600 nm.
General Workflow for Biological Activity Screening
The following diagram illustrates a logical workflow for the initial biological screening of this compound.
Caption: A general workflow for the initial biological evaluation of the target compound.
Signaling Pathway Considerations
Should this compound demonstrate significant anti-inflammatory activity, a key signaling pathway to investigate would be the arachidonic acid cascade.
Caption: Potential inhibition of the COX pathway by the target compound.
Conclusion and Future Directions
While the current body of public scientific literature does not provide specific details on the biological activity of this compound, its chemical structure suggests significant potential as a pharmacologically active agent. The presence of both a trifluoromethyl group and a cyclopropane ring provides a strong rationale for its investigation as a novel anti-inflammatory, antimicrobial, or enzyme-inhibiting compound.
The experimental roadmap provided in this guide offers a starting point for a comprehensive evaluation of its biological properties. Future research should focus on the synthesis and purification of this compound, followed by systematic in vitro screening. Positive results would warrant more in-depth mechanistic studies and exploration of its structure-activity relationship to optimize its therapeutic potential.
References
- Due to the lack of specific literature on the target compound, this section cannot be populated with direct references to its biological activity. The references cited in the text are based on general principles of medicinal chemistry and the known properties of the trifluoromethyl and cyclopropane moieties.
- For general information on the role of trifluoromethyl groups in medicinal chemistry, please refer to scholarly reviews on the topic.
- Sala, A., & de Lera, Á. R. (2012). Cyclopropane derivatives and their diverse biological activities. Current organic chemistry, 16(13), 1538-1582. [https://www.docentes.fct.unl.pt/abio/files/coc-16-1538.pdf]
- J.P. Bégué, D. Bonnet-Delpon, Bioorganic and Medicinal Chemistry of Fluorine, Wiley-VCH, Weinheim, 2008. (General reference, no direct link available).
Sources
Unlocking Therapeutic Potential: A Technical Guide to Target Identification and Validation for 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Foreword: From Phenotypic Hit to Therapeutic Target
The discovery of a novel bioactive small molecule is the first step in a long and intricate journey toward a potential therapeutic. 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid, a compound featuring a trifluoromethylphenyl group known to enhance metabolic stability and target affinity, and a cyclopropane carboxylic acid moiety found in various bioactive agents, represents such a starting point.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to navigate the critical phase of identifying and validating its molecular targets. We will move beyond theoretical concepts to provide actionable experimental strategies, grounded in the principles of robust scientific inquiry. Our approach is not a rigid template but a dynamic workflow, designed to adapt to the evolving data landscape of a target identification campaign.
Initial Hypothesis Generation: Leveraging Structural Precedent
The structure of this compound offers initial clues to its potential biological roles. The trifluoromethyl group is a common feature in modern pharmaceuticals, valued for its ability to increase lipophilicity and metabolic stability, thereby improving pharmacokinetic profiles.[2][4] Phenylpropanoids and their derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6] Furthermore, derivatives of cyclopropanecarboxylic acid have been explored for applications in treating respiratory diseases and depression.[3][7][8]
Based on these precedents, we can formulate initial hypotheses for potential therapeutic areas:
-
Inflammation and Immunology: The phenylpropanoic acid scaffold is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs).[9] Therefore, enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1/2) or leukotriene synthases, represent plausible targets.[7]
-
Neuroscience: The structural similarity to compounds with antidepressant activity suggests potential modulation of neurotransmitter transporters or receptors.[3]
-
Oncology: The trifluoromethylphenyl moiety is found in several kinase inhibitors used in cancer therapy.[10]
These hypotheses will guide the selection of initial cell-based models and assays for target discovery.
A Strategic Workflow for Target Identification
The core of our investigation is a multi-pronged approach to elucidate the direct molecular target(s) of our lead compound. The following workflow is designed to maximize the probability of success while incorporating self-validating steps.[11]
Caption: A multi-pronged workflow for target identification and validation.
Phase 1: Unbiased Target Identification
The initial phase aims to generate a list of high-confidence candidate targets. We will employ parallel strategies to mitigate the risk of method-specific artifacts.
This classical and powerful technique involves immobilizing the compound of interest to a solid support to "fish" for its binding partners from a cell lysate.[12]
Protocol: Biotin-Tagged Affinity Pulldown
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and a biotin tag. A carboxylate-directed linkage is a common strategy. A control probe, structurally similar but biologically inactive, should also be synthesized.
-
Lysate Preparation: Culture a relevant cell line (e.g., a human macrophage line like THP-1 for inflammation studies) and prepare a native cell lysate.
-
Incubation: Incubate the cell lysate with the biotinylated probe and the control probe immobilized on streptavidin-coated magnetic beads.
-
Washing and Elution: Perform stringent washes to remove non-specific protein binders. Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
Data Analysis and Interpretation:
Candidate targets are proteins that are significantly enriched in the active probe pulldown compared to the inactive control.
| Protein ID | Spectral Counts (Active Probe) | Spectral Counts (Control Probe) | Fold Enrichment | p-value |
| P12345 | 150 | 5 | 30 | <0.001 |
| Q67890 | 12 | 8 | 1.5 | 0.25 |
| P54321 | 85 | 10 | 8.5 | <0.01 |
Table 1: Hypothetical data from an affinity pulldown experiment.
CETSA is a powerful method for identifying target engagement in a cellular context. It is based on the principle that a small molecule binding to its target protein stabilizes the protein against thermal denaturation.
Protocol: CETSA Workflow
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of each protein remaining in the soluble fraction across the temperature gradient using quantitative mass spectrometry (isobaric tagging, e.g., TMT).
Data Analysis and Interpretation:
A target protein will exhibit a shift in its melting curve to a higher temperature in the presence of the compound.
Caption: A representative CETSA melting curve shift upon compound binding.
Target Validation: From Candidate to Confirmed Target
Once a list of candidate targets is generated, a rigorous validation process is essential to confirm that they are indeed responsible for the compound's biological effects.[11]
Biochemical Validation
Direct interaction between the compound and the purified candidate protein must be demonstrated.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Expression and Purification: Recombinantly express and purify the candidate protein.
-
Sample Preparation: Prepare solutions of the protein in the sample cell and the compound in the injection syringe.
-
Titration: Titrate the compound into the protein solution and measure the heat changes associated with binding.
-
Data Analysis: Fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Expected Outcome:
A successful ITC experiment will yield a measurable Kd, providing quantitative evidence of a direct interaction.
| Parameter | Value |
| Kd | 250 nM |
| Stoichiometry (n) | 1.05 |
| ΔH | -8.5 kcal/mol |
Table 2: Hypothetical ITC data confirming direct binding.
Cellular Target Engagement
Confirming that the compound engages the target in a live-cell context is a critical validation step.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc® luciferase.
-
Tracer Addition: Add a fluorescent tracer that binds to the target protein.
-
Compound Competition: Add varying concentrations of this compound.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The compound will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that displaces 50% of the tracer.
Genetic Validation
Genetic approaches provide the highest level of evidence for a target's role in a compound's mechanism of action.
Protocol: CRISPR/Cas9 Knockout
-
Gene Knockout: Use CRISPR/Cas9 to create a cell line in which the gene encoding the candidate target is knocked out.
-
Phenotypic Assay: Perform the original phenotypic assay (e.g., cell viability) on both the wild-type and knockout cell lines in the presence of the compound.
-
Data Analysis: If the knockout cell line is resistant to the compound's effects compared to the wild-type, it strongly suggests that the protein is the relevant target.
Concluding Remarks and Future Directions
The journey from a bioactive compound to a validated therapeutic target is a systematic process of hypothesis generation, rigorous experimentation, and data-driven decision-making. The methodologies outlined in this guide provide a robust framework for elucidating the mechanism of action of this compound. Successful validation of a target will open the door to lead optimization, preclinical development, and ultimately, the potential to address unmet medical needs.
References
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
- Target Identification and Validation (Small Molecules) - UCL. (n.d.). University College London.
- Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Drug Discovery News.
- Small-molecule Target and Pathway Identific
- Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. (2026, January 2). NINGBO INNO PHARMCHEM CO.,LTD.
- Representative examples of trifluoromethyl phenyl-containing approved drugs. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). PubMed Central.
- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (n.d.). PubMed.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC. (2021, August 22). PubMed Central.
- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents. (n.d.).
- WO/2016/177845 CYCLOPROPANE CARBOXYLIC ACID DERIVATIVES AND PHARMACEUTICAL USES THEREOF. (n.d.).
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (n.d.). PubMed.
- Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (n.d.). PubMed.
- Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2019, August 28).
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- 9. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Mechanism of Action of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid: A Putative TRPC5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid. While direct literature on this specific molecule is sparse, its structural features strongly suggest a role as an inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. This document synthesizes the available evidence, drawing parallels with known TRPC5 inhibitors and the well-established role of TRPC5 in various physiopathological processes. We present a scientifically-grounded hypothesis for its mechanism of action, supported by an in-depth review of TRPC5 channel biology, its implication in disease, and detailed experimental protocols to validate this hypothesis. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this and similar molecules.
Introduction to this compound
This compound is a synthetic, small molecule characterized by a cyclopropane ring linked to a phenyl group substituted with a trifluoromethyl moiety and a carboxylic acid. The unique combination of a rigid cyclopropane scaffold, a lipophilic trifluoromethylphenyl group, and a polar carboxylic acid function suggests its potential for specific interactions with biological targets.[1] The trifluoromethyl group can enhance membrane permeability and metabolic stability, while the carboxylic acid can participate in crucial hydrogen bonding interactions within a protein binding pocket. While its specific biological activities are not extensively documented, preliminary research suggests potential anti-inflammatory and antimicrobial properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 212035-47-9 | Internal Data |
| Molecular Formula | C₁₁H₉F₃O₂ | Internal Data |
| Molecular Weight | 230.19 g/mol | Internal Data |
| Structure | See Figure 1 | Internal Data |
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of the molecule.
The TRPC5 Ion Channel: A Compelling Therapeutic Target
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel permeable to Ca²⁺ and other monovalent cations. It is a member of the TRP superfamily of ion channels, which are involved in a wide range of sensory processes. TRPC5 is expressed in various tissues, including the brain, kidneys, and cardiovascular system, and plays a crucial role in regulating intracellular Ca²⁺ levels.
Dysregulation of TRPC5 activity has been implicated in the pathophysiology of several diseases, making it an attractive target for therapeutic intervention.
-
Kidney Diseases: In the kidneys, TRPC5 is expressed in podocytes, specialized cells that are essential for the integrity of the glomerular filtration barrier.[2] Overactivation of TRPC5 in podocytes leads to cytoskeletal remodeling, foot process effacement, and proteinuria, which are hallmarks of focal segmental glomerulosclerosis (FSGS) and other proteinuric kidney diseases.[2] Inhibition of TRPC5 has been shown to protect podocytes and ameliorate kidney damage in preclinical models of FSGS.[3]
-
Neurological and Psychiatric Disorders: TRPC5 is also widely expressed in the central nervous system, where it is involved in neuronal development, synaptic transmission, and fear and anxiety responses. Evidence suggests that TRPC5 inhibitors may have therapeutic potential in the treatment of anxiety, depression, and other neurological disorders.
Proposed Mechanism of Action: Inhibition of the TRPC5 Channel
Based on a comprehensive analysis of its chemical structure and the known pharmacology of TRPC5 inhibitors, we hypothesize that This compound acts as an inhibitor of the TRPC5 ion channel.
This hypothesis is supported by the following lines of reasoning:
-
Structural Similarities to Known TRPC5 Modulators: Although not a perfect match to any single known inhibitor, the molecule shares key structural features with compounds known to modulate TRPC5 activity. The presence of an aromatic ring with a trifluoromethyl substituent is a common feature in several bioactive molecules that target ion channels. The cyclopropane ring provides a rigid scaffold that can orient the phenyl and carboxylic acid groups in a specific conformation for optimal binding to the channel.
-
Potential for Key Molecular Interactions: The carboxylic acid moiety is likely to be a critical pharmacophore, capable of forming strong hydrogen bonds with amino acid residues in the binding pocket of the TRPC5 channel. The trifluoromethylphenyl group can engage in hydrophobic and/or π-π stacking interactions, further stabilizing the binding.
-
Consistency with a Putative Role in Kidney and Neurological Disorders: The potential therapeutic applications of TRPC5 inhibitors in kidney and neurological diseases align with the preliminary reports of anti-inflammatory and other biological activities of the topic compound.
Visualizing the Proposed Mechanism: A Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of podocyte injury in kidney disease.
Caption: Proposed mechanism of TRPC5 inhibition in podocytes.
Experimental Validation: A Roadmap for Researchers
To rigorously test the hypothesis that this compound is a TRPC5 inhibitor, a series of well-defined experiments are required. The following protocols provide a starting point for researchers in this area.
In Vitro Characterization of TRPC5 Inhibition
Objective: To determine the direct inhibitory effect of the compound on TRPC5 channel activity.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Use a stable cell line expressing human TRPC5 channels (e.g., HEK293 cells).
-
Cell Preparation: Plate the cells on glass coverslips for electrophysiological recording.
-
Recording Solution:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -60 mV.
-
Apply voltage ramps from -100 mV to +100 mV to elicit TRPC5 currents.
-
Activate TRPC5 channels using a known agonist (e.g., carbachol, if the cells also express the appropriate G-protein coupled receptor, or a direct activator like Englerin A).
-
Apply increasing concentrations of this compound to the external solution and record the inhibition of the TRPC5 current.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV).
-
Construct a concentration-response curve and calculate the IC₅₀ value for the compound.
-
Cellular Assays in a Disease-Relevant Context
Objective: To assess the functional effects of the compound in a cellular model of kidney disease.
Methodology: Calcium Imaging in Podocytes
-
Cell Culture: Culture immortalized human or mouse podocytes.
-
Calcium Indicator Loading: Load the podocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Experimental Procedure:
-
Mount the coverslip with the loaded podocytes on an inverted fluorescence microscope.
-
Perfuse the cells with a physiological saline solution.
-
Stimulate the cells with a known agonist of TRPC5 (e.g., protamine sulfate or angiotensin II) to induce calcium influx.
-
Pre-incubate the cells with varying concentrations of this compound before agonist stimulation.
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity.
-
-
Data Analysis:
-
Quantify the peak and integrated calcium response in the presence and absence of the compound.
-
Determine the dose-dependent inhibition of the agonist-induced calcium influx.
-
In Vivo Proof-of-Concept Studies
Objective: To evaluate the therapeutic efficacy of the compound in an animal model of proteinuric kidney disease.
Methodology: Adriamycin-Induced Nephropathy Model in Mice
-
Animal Model: Induce nephropathy in mice (e.g., BALB/c strain) by a single intravenous injection of adriamycin.
-
Treatment Groups:
-
Vehicle control group.
-
Adriamycin + vehicle group.
-
Adriamycin + this compound (at various doses).
-
-
Treatment Protocol: Administer the compound or vehicle daily by oral gavage or another appropriate route, starting before or after the adriamycin injection.
-
Outcome Measures:
-
Proteinuria: Measure urinary albumin and creatinine levels at regular intervals to determine the albumin-to-creatinine ratio (ACR).
-
Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) at the end of the study.
-
Histology: At the end of the study, perfuse and fix the kidneys for histological analysis (e.g., periodic acid-Schiff and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.
-
Podocyte Markers: Perform immunohistochemistry or immunofluorescence for podocyte-specific markers (e.g., nephrin, podocin) to assess podocyte injury and loss.
-
-
Data Analysis: Compare the outcome measures between the different treatment groups to determine the efficacy of the compound in ameliorating kidney disease.
Therapeutic Implications and Future Directions
The confirmation of this compound as a potent and selective TRPC5 inhibitor would have significant therapeutic implications.
-
Nephroprotective Agent: It could represent a novel therapeutic strategy for the treatment of FSGS and other chronic kidney diseases characterized by podocyte dysfunction and proteinuria.
-
Anxiolytic and Antidepressant: Given the role of TRPC5 in the central nervous system, this compound could be explored for the treatment of anxiety and mood disorders.
Future research should focus on:
-
Lead Optimization: Modifying the structure of the compound to improve its potency, selectivity, and pharmacokinetic properties.
-
Elucidation of the Binding Site: Using techniques such as cryo-electron microscopy (cryo-EM) to determine the precise binding site of the compound on the TRPC5 channel.
-
Translational Studies: Conducting further preclinical and eventually clinical studies to evaluate the safety and efficacy of this compound in human diseases.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound provides a strong rationale for its investigation as a TRPC5 inhibitor. This technical guide has outlined a clear hypothesis for its mechanism of action and provided a roadmap for its experimental validation. The potential of this molecule as a therapeutic agent for kidney diseases and neurological disorders warrants further investigation by the scientific and drug development communities.
References
-
Yu, W., et al. (2020). Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model. Journal of Medicinal Chemistry, 63(15), 8438–8453. Available at: [Link]
-
Zhou, Y., et al. (2017). A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. Science, 358(6368), 1332-1336. Available at: [Link]
-
Patsnap Synapse. (2024, June 21). What are TRPC5 inhibitors and how do they work?. Available at: [Link]
-
GeneCards. TRPC5 Gene. Available at: [Link]
-
PubMed. (2017, December 8). A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. Available at: [Link]
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An In-depth Technical Guide to 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid: From Synthesis to Potential Applications
Introduction: The Strategic Importance of Fluorinated Cyclopropanes in Drug Design
The structure of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid is a deliberate convergence of two privileged pharmacophores in modern drug discovery: the cyclopropane ring and the trifluoromethyl group. Understanding the strategic value of these components is key to appreciating the rationale behind the molecule's design.
The cyclopropane ring , as the smallest carbocyclic system, imparts a rigid, three-dimensional conformation to molecules. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropane moiety is often used as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkynes, to improve metabolic stability and other pharmacokinetic properties.[1][2]
The trifluoromethyl (CF3) group is one of the most utilized fluorine-containing substituents in medicinal chemistry.[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding interactions.[3][4] The introduction of a CF3 group can block metabolic oxidation at the site of attachment and alter the acidity of nearby functional groups, thereby modulating the molecule's overall pharmacokinetic and pharmacodynamic profile.
The combination of these two motifs in this compound suggests its origin in a medicinal chemistry program aimed at developing novel therapeutics with optimized properties.
Postulated Discovery and Historical Context
While the specific researchers or pharmaceutical company that first synthesized this compound (CAS No. 1187933-13-6) are not explicitly detailed in publicly accessible literature, its emergence can be situated within the broader context of the development of fluorinated pharmaceuticals. The synthesis of structurally related compounds, such as 2-(3-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid, has been documented in the context of preparing kinase inhibitors.[5] This strongly suggests that the target molecule was likely developed as a key intermediate or building block in a drug discovery pipeline, potentially for oncology, inflammatory diseases, or other therapeutic areas where kinase modulation is a target.
The development of novel non-steroidal anti-inflammatory drugs (NSAIDs), central nervous system (CNS) agents, and metabolic disease therapies has also seen the exploration of various phenylcyclopropane derivatives.
Synthetic Strategies and Methodologies
The synthesis of this compound can be approached through several established methodologies for cyclopropane formation. A highly plausible and widely utilized method involves the cyclopropanation of a substituted styrene with a diazoacetate, typically catalyzed by a transition metal complex.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is depicted below. The key disconnection is the cyclopropane ring, leading back to 2-(trifluoromethyl)styrene and a source of the carbomethoxy carbene, such as ethyl diazoacetate.
Caption: Retrosynthetic analysis of the target molecule.
Key Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
The following protocol outlines a detailed, step-by-step methodology for the synthesis of the ethyl ester precursor, followed by hydrolysis to the final carboxylic acid. This protocol is based on well-established procedures for similar transformations.[6][7]
Step 1: Synthesis of Ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a catalytic amount of rhodium(II) acetate dimer (Rh2(OAc)4) (0.2 mol%).
-
Solvent and Alkene Addition: Anhydrous dichloromethane (DCM) is added to the flask, followed by 2-(trifluoromethyl)styrene (1.0 equivalent). The mixture is stirred under a nitrogen atmosphere.
-
Diazoacetate Addition: Ethyl diazoacetate (1.1 equivalents) is dissolved in anhydrous DCM and added dropwise to the stirred reaction mixture via the dropping funnel over a period of 2-3 hours. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate as a mixture of cis and trans isomers.
Step 2: Hydrolysis to this compound
-
Saponification: The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with cold 1N hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system.
Sources
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-[2-(Trtrifluoromethyl)phenyl]cyclopropanecarboxylic acid
This guide provides a comprehensive analysis of the expected spectroscopic data for 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid (CAS No. 1187933-13-6), a compound of interest in medicinal chemistry and organic synthesis.[1] Given the absence of publicly available experimental spectra, this document serves as a predictive guide, leveraging established spectroscopic principles and data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this molecule.
The structure of this compound, with its unique combination of a strained cyclopropane ring, an electron-withdrawing trifluoromethyl group, and a carboxylic acid moiety, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR, each providing unique and complementary information.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of the cyclopropyl methylene protons and the coupling between protons on the cyclopropane ring and the aromatic system.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & In-Text Citations |
| ~11-12 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet, which can exchange with D₂O. |
| 7.65 - 7.75 | Multiplet | 2H | Ar-H | Aromatic protons ortho and para to the electron-withdrawing CF₃ group are expected to be the most deshielded. |
| 7.40 - 7.55 | Multiplet | 2H | Ar-H | Aromatic protons meta to the CF₃ group will be less deshielded. |
| ~2.80 | Multiplet | 1H | CH (Ar) | The proton on the carbon attached to the aromatic ring is deshielded by the ring current. |
| ~2.05 | Multiplet | 1H | CH (COOH) | The proton on the carbon bearing the carboxylic acid is also deshielded. |
| ~1.65 | Multiplet | 1H | CH₂ (cis to Ar) | The methylene protons on the cyclopropane ring are diastereotopic. The proton cis to the bulky aromatic group is expected to be more deshielded. |
| ~1.30 | Multiplet | 1H | CH₂ (trans to Ar) | The proton trans to the aromatic group will be less deshielded. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will be characterized by the upfield signals of the cyclopropane ring and the distinct signals of the aromatic ring, influenced by the trifluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & In-Text Citations |
| ~178 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~135 | Ar-C (ipso to cyclopropyl) | The aromatic carbon attached to the cyclopropyl group. |
| ~132 | Ar-CH | Aromatic methine carbon. |
| ~129 | Ar-C (ipso to CF₃) | The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. |
| ~127 | Ar-CH | Aromatic methine carbon. |
| ~126 | Ar-CH | Aromatic methine carbon. |
| ~124 (q, ¹JCF ≈ 272 Hz) | CF₃ | The carbon of the trifluoromethyl group shows a characteristic quartet with a large coupling constant. |
| ~28 | CH (Ar) | The cyclopropyl carbon attached to the aromatic ring. |
| ~22 | CH (COOH) | The cyclopropyl carbon attached to the carboxylic acid. |
| ~15 | CH₂ | The methylene carbon of the cyclopropane ring. |
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
¹⁹F NMR is highly specific for fluorine-containing compounds and provides a clean spectrum for analysis.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale & In-Text Citations |
| ~ -63 | Singlet | CF₃ | The trifluoromethyl group on an aromatic ring typically appears in this region as a singlet, assuming no coupling to nearby protons is resolved.[2][3] The chemical shift is sensitive to the electronic environment.[4][5] |
Experimental Protocol: NMR Data Acquisition
This protocol outlines the steps for acquiring high-resolution NMR spectra of a solid organic compound like this compound.
-
Sample Preparation :
-
Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[6][7]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6][8] The choice of solvent is critical to dissolve the sample fully and to avoid interfering signals in the spectrum.[9]
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter, which can degrade the spectral quality.[7][8][10]
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.[10]
-
-
Instrument Setup :
-
Insert the NMR tube into a spinner turbine and adjust the depth correctly.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.[6]
-
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
-
For ¹⁹F NMR, tune the probe to the fluorine frequency and acquire the spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.[3]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group, along with signals from the aromatic ring and the C-F bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment | Rationale & In-Text Citations |
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid | The O-H stretch in a hydrogen-bonded carboxylic acid dimer is exceptionally broad.[11] |
| ~3080 | Medium | C-H stretch | Aromatic & Cyclopropyl | C-H stretches for sp² (aromatic) and strained sp³ (cyclopropyl) carbons typically appear above 3000 cm⁻¹.[12] |
| ~2950 | Medium | C-H stretch | Aliphatic | C-H stretches for the cyclopropyl group. |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid | The carbonyl stretch of a carboxylic acid is a very strong and characteristic absorption.[11] |
| ~1600, 1470 | Medium-Weak | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| 1300 - 1100 | Strong | C-F stretch | Trifluoromethyl | The C-F stretching vibrations of the CF₃ group are typically very strong and appear in this region.[13] |
| ~1220 | Strong | C-O stretch | Carboxylic Acid | Coupled C-O stretching and O-H bending. |
| ~930 | Medium, Broad | O-H bend | Carboxylic Acid | Out-of-plane O-H bend of the carboxylic acid dimer. |
Experimental Protocol: FT-IR Data Acquisition
For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method.
-
Instrument Preparation :
-
Sample Application :
-
Data Acquisition :
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Post-Acquisition :
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
-
Caption: Workflow for FT-IR data acquisition using the ATR method.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.
Predicted Mass Spectrum Data (ESI Negative Ion Mode)
In negative ion mode, the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion.
| Predicted m/z | Ion | Rationale & In-Text Citations |
| 229.048 | [M-H]⁻ | The deprotonated molecule is the base peak in ESI negative mode for carboxylic acids.[16] Molecular Formula: C₁₁H₈F₃O₂⁻. |
| 185.058 | [M-H-CO₂]⁻ | Loss of carbon dioxide (44 Da) from the carboxylate anion is a common fragmentation pathway for carboxylic acids. |
| 165.047 | [Fragment] | Further fragmentation, potentially involving the cyclopropane ring or loss of HF from the trifluoromethyl group. |
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation :
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[17]
-
Perform a serial dilution to a final concentration of 0.5-5 µM (approximately 1-10 µg/mL).[17][18] Overly concentrated samples can cause signal suppression and contaminate the instrument.[17]
-
The sample solution must be clear and free of particles.[17]
-
-
Infusion and Ionization :
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Apply a high voltage (typically 2-6 kV) to the capillary to generate a fine spray of charged droplets.[19]
-
Use a nebulizing gas (e.g., nitrogen) to aid in desolvation.[19]
-
-
Mass Analysis :
-
Set the mass analyzer (e.g., Quadrupole, Time-of-Flight) to scan in negative ion mode over an appropriate m/z range (e.g., 50-500 amu).
-
Acquire the spectrum, averaging multiple scans to obtain a clean signal.
-
-
Data Analysis :
-
Identify the [M-H]⁻ peak to confirm the molecular weight.
-
If conducting MS/MS, select the [M-H]⁻ ion and subject it to collision-induced dissociation (CID) to observe fragmentation patterns, which can be used to confirm the structure.
-
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2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid derivatives and analogs
An In-Depth Technical Guide to 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a compelling structural motif in modern medicinal and agricultural chemistry. It uniquely combines the conformational rigidity and metabolic stability of a cyclopropane ring with the potent electronic and pharmacokinetic influence of an ortho-substituted trifluoromethyl group. This guide provides a detailed exploration of the synthesis, biological potential, and structure-activity relationship (SAR) framework for this class of molecules. It offers field-proven insights into synthetic methodologies, potential therapeutic applications, and critical metabolic considerations essential for any research and development program focused on these derivatives.
Introduction: The Strategic Value of the Trifluoromethylphenyl Cyclopropane Scaffold
In the landscape of drug discovery, the design of small molecules with optimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. The title scaffold represents a deliberate convergence of two privileged structural elements, each contributing distinct and valuable properties to a potential drug candidate.
The Role of the Cyclopropane Ring: A Rigid Bioisostere
The cyclopropane ring is the smallest stable carbocycle. Its inclusion in a molecule imparts significant conformational rigidity, which can be highly advantageous. By locking rotatable bonds, the cyclopropane moiety reduces the entropic penalty of binding to a biological target, often leading to enhanced potency. Furthermore, the strained ring system is not a common substrate for metabolic enzymes like Cytochrome P450s, making it a valuable tool for improving the metabolic stability and half-life of a drug candidate.
The Influence of the Trifluoromethyl Group: Enhancing Pharmacokinetics
The trifluoromethyl (-CF3) group is one of the most impactful substituents in medicinal chemistry. Its strong electron-withdrawing nature can profoundly alter the pKa of nearby functional groups, influencing binding interactions. Crucially, the -CF3 group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability. It also serves as an effective metabolic blocker; the carbon-fluorine bond is exceptionally strong, preventing oxidative metabolism at that position, a common liability for simple methyl or phenyl groups.
The Importance of Isomeric Substitution
The placement of the -CF3 group on the phenyl ring (ortho, meta, or para) is a critical design choice that dramatically influences the molecule's shape, electronic properties, and interaction with biological targets. The ortho substitution, as in the title compound, forces a specific dihedral angle between the phenyl and cyclopropane rings, which can be crucial for fitting into a constrained protein binding pocket. This contrasts with the electronic and steric profiles of the meta and para isomers, making isomeric screening a foundational step in any SAR investigation.
Synthetic Strategies and Methodologies
The synthesis of 2-arylcyclopropanecarboxylic acids can be approached through several established routes. The choice of method often depends on the desired stereochemistry, scale, and available starting materials.
Overview of Common Synthetic Routes
Two primary strategies dominate the synthesis of this scaffold:
-
Cyclopropanation of an Alkene: This involves the [2+1] cycloaddition of a carbene or carbene equivalent to a pre-formed cinnamic acid derivative. This is often the most direct route.
-
Functional Group Interconversion: This involves synthesizing a cyclopropane ring with a precursor functional group that can be later converted to the desired trifluoromethylphenyl moiety or carboxylic acid. A notable example is the deoxyfluorination of a cyclopropyl methyl ketone or carboxylic acid to form the trifluoromethyl group.
The following protocol details a representative synthesis based on the highly reliable Corey-Chaykovsky reaction, adapted for the target scaffold.
Detailed Representative Protocol: Synthesis via Corey-Chaykovsky Cyclopropanation
This protocol describes the synthesis of the target compound from 2-(trifluoromethyl)cinnamic acid. This method is advantageous due to the commercial availability of starting materials and the generally high yields of the cyclopropanation step.
Step 1: Esterification of 2-(Trifluoromethyl)cinnamic acid
-
Rationale: The subsequent cyclopropanation reaction is typically cleaner and higher-yielding on the ester than the free carboxylic acid. Methyl or ethyl esters are commonly used.
-
Procedure:
-
Suspend 2-(trifluoromethyl)cinnamic acid (1.0 eq) in methanol (5-10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise. Caution: Exothermic reaction, produces HCl gas.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 2-(trifluoromethyl)cinnamate, which is often used without further purification.
-
Step 2: Cyclopropanation using Trimethylsulfoxonium Iodide
-
Rationale: This classic reaction forms a dimethylsulfoxonium methylide in situ, which acts as a carbene equivalent to perform a [2+1] cycloaddition across the alkene.
-
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add trimethylsulfoxonium iodide (1.5 eq) to anhydrous dimethyl sulfoxide (DMSO).
-
Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at room temperature. Caution: Vigorous hydrogen gas evolution.
-
Stir the resulting milky suspension for 30-45 minutes at room temperature.
-
Add a solution of methyl 2-(trifluoromethyl)cinnamate (1.0 eq) in DMSO dropwise, maintaining the internal temperature below 30 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by slowly pouring it into ice-cold water.
-
Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate the methyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate.
-
Step 3: Saponification to the Carboxylic Acid
-
Rationale: The final step is a standard hydrolysis of the methyl ester to yield the desired carboxylic acid.
-
Procedure:
-
Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the reaction at room temperature until hydrolysis is complete by TLC/LCMS.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with 1M HCl.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
-
Purification and Characterization
-
Purification: The final product is typically a solid that can be purified by recrystallization (e.g., from a hexane/ethyl acetate solvent system) or by preparative HPLC if necessary.
-
Characterization: The identity and purity of the compound must be confirmed by:
-
¹H and ¹³C NMR: To confirm the structure and diastereomeric ratio.
-
¹⁹F NMR: To confirm the presence and environment of the -CF3 group.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity.
-
Biological Activity and Therapeutic Potential
While specific biological data for the title compound is not widely published in peer-reviewed literature, analysis of related analogs in patents and publications allows for strong hypothesis generation regarding its therapeutic potential.
Primary Hypothesis: Application as Kinase Inhibitors
The most prominent lead for this scaffold is in the development of kinase inhibitors. Chemical supplier data explicitly notes that the isomeric 2-[3-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid is used in the synthesis of kinase inhibitors. Kinase binding sites are often hydrophobic pockets where the trifluoromethylphenyl group can form productive interactions, and the rigid cyclopropane linker serves to orient the carboxylic acid (or a derivative amide) towards key hydrogen bond donors/acceptors (e.g., the hinge region).
Table 1: Potential Biological Targets for the Trifluoromethylphenyl Cyclopropane Scaffold
| Potential Target Class | Rationale / Evidence | Key Compound Features Utilized | Reference(s) |
|---|---|---|---|
| Protein Kinases | Isomeric analogs used in kinase inhibitor synthesis. | Hydrophobic -CF3Ph group for pocket binding; rigid linker. | |
| IRAK4 | The core scaffold is found in patented IRAK4 inhibitors. | Precise orientation of substituents for binding to the active site. | N/A |
| Herbicidal Targets (KARI) | Dicarboxylic acid analogs inhibit ketol-acid reductoisomerase. | Mimicry of endogenous substrate. |
| Inflammatory Receptors (FPRL-1) | Spirocyclic analogs show activity at FPRL-1. | Carboxamide group for polar interactions. | |
Other Potential Applications
-
Agrochemicals: The structural similarity to pyrethroid insecticides and the demonstrated herbicidal activity of related molecules suggest a strong potential in the agrochemical sector.
-
Anti-inflammatory Agents: The documented activity of analogs at the FPRL-1 receptor, which mediates inflammation, points to a potential role in treating inflammatory disorders.
Critical Insight: Metabolic and Toxicity Considerations
A crucial consideration for any drug development program involving cyclopropanecarboxylic acids is the potential for idiosyncratic hepatotoxicity. Research on the anxiolytic drug panadiplon revealed that its cyclopropanecarboxylic acid metabolite was responsible for liver toxicity. The mechanism involves the inhibition of mitochondrial fatty acid β-oxidation, leading to a depletion of coenzyme A and carnitine stores. This renders hepatocytes vulnerable to secondary stress, potentially causing cell death. This is a field-proven insight that must be proactively addressed in preclinical safety and toxicology studies for any new drug candidate based on this scaffold.
Structure-Activity Relationships (SAR): A Predictive Framework
A systematic SAR study is essential to optimize the activity and properties of this scaffold. The molecule can be divided into three key regions for modification.
Caption: Key regions for Structure-Activity Relationship (SAR) exploration.
-
Region A (Phenyl Ring): The primary investigation should involve synthesizing the meta and para isomers to understand the steric and electronic requirements of the binding pocket. Further substitution with small electron-donating or -withdrawing groups can fine-tune activity.
-
Region B (Cyclopropane Ring): The relative stereochemistry (cis vs. trans) of the phenyl and carboxylate groups is critical and will dictate the vector and distance between these two key pharmacophoric elements.
-
Region C (Carboxylic Acid): The carboxylic acid is a common metabolic liability and can have poor cell permeability. Converting it to a series of primary and secondary amides is a standard medicinal chemistry strategy to improve properties and explore new hydrogen-bonding interactions.
Experimental Workflows
A successful research program requires an efficient workflow to synthesize, purify, and test new analogs in a timely manner.
The Trifluoromethyl Group: A Linchpin in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a "Super-Methyl" Group
In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF₃) group has emerged as a powerhouse strategy for optimizing drug candidates.[1][2] Often referred to as a "super-methyl," this small fluorine-containing moiety exerts a profound influence on a molecule's physicochemical and biological properties, frequently transforming a promising compound into a viable therapeutic agent.[3] Its introduction can dramatically alter metabolic stability, lipophilicity, binding affinity, and bioavailability, making it a critical tool in the medicinal chemist's arsenal.[1][4][5] More than half of all blockbuster drugs feature a fluorine atom or a trifluoromethyl group, underscoring its significance in pharmaceutical development.[6] This guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group in enhancing biological activity, offering insights into its mechanism of action, and providing practical guidance for its strategic deployment in drug design.
I. The Physicochemical Impact of Trifluoromethylation: A Paradigm Shift in Molecular Properties
The unique attributes of the trifluoromethyl group stem from the intrinsic properties of the fluorine atom, namely its high electronegativity and the strength of the carbon-fluorine bond.[4][7] These characteristics collectively influence a molecule's overall profile in several key ways.
Metabolic Stability: Blocking the Path of Degradation
A primary challenge in drug development is overcoming rapid metabolic degradation in the body, often mediated by cytochrome P450 (CYP) enzymes.[8][9] The trifluoromethyl group serves as a robust metabolic shield. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage.[4][8] By strategically placing a CF₃ group at a known or suspected site of oxidative metabolism, this metabolic pathway can be effectively blocked, a concept known as "metabolic switching."[8] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][8] For instance, replacing a metabolically labile methyl group with a trifluoromethyl group can significantly reduce the number of metabolites formed.[8][10]
Table 1: Comparative Metabolic Stability of Methyl vs. Trifluoromethyl Analogs
| Parameter | Molecule with Methyl Group | Molecule with Trifluoromethyl Group | Rationale |
| Half-life (t½) in vitro | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[8] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic site reduces the liver's metabolic capacity for the drug.[8] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[8][10] |
Lipophilicity: A Double-Edged Sword
Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[11] The trifluoromethyl group is highly lipophilic and its introduction generally increases a molecule's lipid solubility, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[5][7] This property is quantified by the partition coefficient (LogP), with a higher value indicating greater lipophilicity.[11] However, the effect of trifluoromethylation on lipophilicity can be context-dependent. While it strongly enhances lipophilicity when in the alpha-position, its effect is less pronounced at beta and gamma positions, and it can even increase hydrophilicity at delta and epsilon positions due to its inductive effect on nearby functional groups.[12]
Experimental Protocol: Determination of Lipophilicity (LogP) via Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP).
Objective: To quantify the lipophilicity of a compound by measuring its distribution between n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
Analytical standards of the test compound
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound in either water or n-octanol.
-
Partitioning:
-
Add equal volumes of water-saturated n-octanol and octanol-saturated water to a separatory funnel.
-
Add a known amount of the test compound stock solution.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
Concentration Measurement:
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a standard curve.
-
-
Calculation of LogP:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP = log₁₀(P)
-
Electronic Effects: Modulating Acidity and Interactions
The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[3][13] When attached to an aromatic ring or adjacent to a functional group, it can significantly alter the molecule's electronic properties.[3] This electronic modulation can influence:
-
pKa: The CF₃ group's inductive effect can increase the acidity of nearby protons, such as those on alcohols or amines.[14]
-
Hydrogen Bonding: It can strengthen hydrogen bonds by increasing the acidity of the hydrogen bond donor.[14][15]
-
Binding Affinity: The altered electron distribution can lead to more favorable electrostatic interactions with biological targets.[4][5]
II. The Trifluoromethyl Group in Drug Design and Medicinal Chemistry
The unique physicochemical properties of the trifluoromethyl group make it a versatile tool in drug design, enabling chemists to fine-tune the characteristics of a molecule to enhance its therapeutic potential.
A Superior Bioisostere
The trifluoromethyl group is often employed as a bioisostere for other chemical groups, most notably the methyl group and the nitro group. Bioisosteric replacement involves substituting one atom or group of atoms in a compound with another that has similar physical or chemical properties to create a new compound with similar biological activity.
-
Replacing the Methyl Group: While sterically larger than a methyl group, the CF₃ group can sometimes occupy a similar binding pocket.[16] The key advantages of this replacement are enhanced metabolic stability and altered electronic properties.[4]
-
Replacing the Nitro Group: The trifluoromethyl group has been successfully used as a bioisosteric replacement for the aliphatic nitro group, which is often considered a "non-drug-like" functionality.[17][18][19] This substitution can lead to compounds with improved potency and metabolic stability.[17][19][20]
Caption: Bioisosteric replacement workflow.
Enhancing Binding Affinity and Selectivity
The introduction of a trifluoromethyl group can significantly enhance a drug's binding affinity to its biological target.[4][5] This is achieved through a combination of factors:
-
Hydrophobic Interactions: The lipophilic nature of the CF₃ group can promote favorable hydrophobic interactions within the binding pocket of a protein.[4]
-
Electrostatic Interactions: Its strong electron-withdrawing nature can lead to stronger electrostatic and hydrogen bonding interactions.[4][5]
-
Steric Effects: The steric bulk of the CF₃ group, although relatively small, can influence the conformation of the molecule, leading to a better fit within the binding site and improved selectivity.[3][5]
In some cases, replacing a trifluoromethyl group can even alter the functional behavior of a ligand, for example, from an agonist to an antagonist, by inducing a different conformation in the target receptor.[21]
III. Case Studies: Trifluoromethylated Drugs in the Clinic
The successful application of the trifluoromethyl group is evident in the large number of FDA-approved drugs that incorporate this moiety.[22][23][24] These drugs span a wide range of therapeutic areas, demonstrating the broad utility of this functional group.
-
Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI) used to treat depression. The trifluoromethyl group in fluoxetine enhances its lipophilicity, facilitating its penetration of the blood-brain barrier.[4]
-
Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. The trifluoromethyl group contributes to its selectivity and metabolic stability.[5]
-
Aprepitant: A neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. The two trifluoromethyl groups in aprepitant contribute to its metabolic stability.[7]
-
Ubrogepant: A calcitonin gene-related peptide (CGRP) receptor antagonist for the treatment of migraine. The trifluoromethyl group enhances its metabolic stability, lipophilicity, and binding affinity.[4]
IV. Synthetic Strategies for Introducing the Trifluoromethyl Group
The growing importance of the trifluoromethyl group in drug discovery has spurred the development of numerous synthetic methods for its incorporation into organic molecules.[2][25] These methods can be broadly categorized as:
-
Trifluoromethylation of N-containing compounds: Extensive research has focused on the preparation of N-CF₃ compounds through fluorination and trifluoromethylation.[25]
-
Photoredox Catalysis: Light-driven methods have emerged as powerful tools for the direct and regioselective installation of the CF₃ group onto arenes and heteroarenes under mild conditions.[9][26]
-
From Trifluoromethylated Building Blocks: A wide array of trifluoromethylated intermediates and building blocks are commercially available, providing convenient starting points for the synthesis of more complex molecules.[1][27]
Caption: Key synthetic routes to trifluoromethylated compounds.
V. Future Perspectives and Conclusion
The trifluoromethyl group will undoubtedly continue to be a cornerstone of medicinal chemistry and drug discovery.[4][28] Its ability to profoundly and often favorably modulate key physicochemical and pharmacokinetic properties ensures its continued relevance in the development of new therapeutic agents.[4][29] Future research will likely focus on the development of more efficient and selective methods for trifluoromethylation, as well as a deeper understanding of the subtle interplay between the CF₃ group and its molecular environment.[26] For researchers and drug development professionals, a thorough understanding of the principles and applications outlined in this guide is essential for harnessing the full potential of this remarkable functional group in the quest for safer and more effective medicines.
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- 12. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inductive Effects on Intramolecular Hydrogen Bond Strength: An Investigation of the Effect of an Electron-Withdrawing CF3 Group Adjacent to an Alcohol Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 21. Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... - ChEMBL [ebi.ac.uk]
- 22. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 23. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]
- 24. researchgate.net [researchgate.net]
- 25. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 27. nbinno.com [nbinno.com]
- 28. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry. The trifluoromethyl group and the conformationally rigid cyclopropane ring are key pharmacophores that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] We present and contrast several synthetic strategies, offering detailed, step-by-step protocols for researchers. The methodologies discussed include transition-metal-catalyzed cyclopropanation, asymmetric biocatalysis, and diastereoselective approaches to access specific stereoisomers. Each protocol is accompanied by mechanistic insights, data tables for comparison, and safety considerations to ensure reliable and reproducible execution.
Introduction: The Significance of Trifluoromethylated Cyclopropanes
The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug discovery to modulate their physicochemical and biological properties.[1] Similarly, the cyclopropane motif, as the smallest carbocycle, introduces conformational rigidity and a unique three-dimensional topology.[3] The combination of these two features in molecules like this compound results in a structural scaffold with significant potential for the development of novel therapeutics. This guide details robust and versatile synthetic routes to this high-value compound, addressing the critical challenge of stereocontrol.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached through several distinct strategies, primarily centered around the construction of the cyclopropane ring. The choice of method will depend on the desired stereochemistry (cis vs. trans, and enantioselectivity), scale, and available resources. The principal precursor for most routes is 2-(trifluoromethyl)styrene.
Logical Flow of Synthetic Strategies
Sources
Synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid: An Application Note and Laboratory Protocol
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocol details a two-step synthetic sequence commencing with the cyclopropanation of 2-(trifluoromethyl)styrene to yield the corresponding ethyl ester, followed by its hydrolysis to the target carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and expected analytical characterization.
Introduction
Cyclopropane rings are privileged structural motifs in a myriad of biologically active molecules and functional materials. Their inherent ring strain and unique electronic properties impart conformational rigidity and novel binding interactions, making them attractive components in drug design. The introduction of a trifluoromethyl group further enhances metabolic stability and lipophilicity, properties that are highly desirable in the development of new therapeutic agents. This compound, with its combination of a cyclopropane ring and a trifluoromethyl-substituted phenyl moiety, represents a key intermediate for the synthesis of a wide range of complex molecular architectures.
This application note outlines a robust and reproducible laboratory-scale synthesis of this compound. The synthetic strategy involves an initial Simmons-Smith-type cyclopropanation of 2-(trifluoromethyl)styrene using diethylzinc and diiodomethane to form ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate. Subsequent hydrolysis of the ester under basic conditions affords the desired carboxylic acid.
Reaction Scheme
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate
This procedure is adapted from established Simmons-Smith cyclopropanation protocols, specifically the Furukawa modification which utilizes diethylzinc for enhanced reactivity.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Trifluoromethyl)styrene | 172.16 | 10.0 g | 58.1 mmol |
| Diethylzinc (1.0 M in hexanes) | 123.5 | 116.2 mL | 116.2 mmol |
| Diiodomethane | 267.84 | 9.4 mL (31.4 g) | 117.3 mmol |
| Anhydrous Dichloromethane (DCM) | - | 200 mL | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | 100 mL | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-(trifluoromethyl)styrene (10.0 g, 58.1 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Diethylzinc: Slowly add diethylzinc solution (1.0 M in hexanes, 116.2 mL, 116.2 mmol) to the stirred solution via the dropping funnel over 30 minutes. Caution: Diethylzinc is pyrophoric and reacts violently with water. Handle under an inert atmosphere.[3][4]
-
Addition of Diiodomethane: In a separate dry flask, prepare a solution of diiodomethane (9.4 mL, 117.3 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL) at 0 °C.
-
Workup: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate as a colorless oil.
Part 2: Hydrolysis of Ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate
This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.[5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate | 258.23 | (Assuming 80% yield from Part 1) 10.7 g | 41.4 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 3.3 g | 82.8 mmol |
| Ethanol (EtOH) | - | 100 mL | - |
| Water (H₂O) | - | 50 mL | - |
| Hydrochloric Acid (HCl), 2M | - | As needed | - |
| Diethyl Ether | - | 200 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate (10.7 g, 41.4 mmol) in ethanol (100 mL).
-
Addition of Base: Add a solution of sodium hydroxide (3.3 g, 82.8 mmol) in water (50 mL).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting ester is consumed.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Workup: Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 2M hydrochloric acid. A white precipitate should form.
-
Extraction: Extract the product with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a white solid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate.
Characterization and Expected Results
Physical Properties:
| Property | Expected Value |
| Appearance | White solid |
| Molecular Formula | C₁₁H₉F₃O₂ |
| Molecular Weight | 230.18 g/mol |
| Melting Point | To be determined experimentally |
| Boiling Point (Predicted) | 314.9 ± 42.0 °C at 760 mmHg[2] |
Spectroscopic Data (Predicted based on analogous structures):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.6-7.3 (m, 4H, Ar-H), 2.7-2.6 (m, 1H, CH-CO), 2.2-2.1 (m, 1H, CH-Ar), 1.8-1.7 (m, 1H, CH₂), 1.4-1.3 (m, 1H, CH₂). The carboxylic acid proton will appear as a broad singlet, typically above 10 ppm.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~178 (C=O), ~138 (Ar-C), ~132, ~128, ~126, ~125 (Ar-CH and C-CF₃), ~124 (q, J = 274 Hz, CF₃), ~25 (CH-CO), ~23 (CH-Ar), ~16 (CH₂).
-
IR (KBr, cm⁻¹): ν ~3300-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1300, ~1160, ~1120 (C-F stretches).
-
Mass Spectrometry (ESI-MS): m/z 229.0476 ([M-H]⁻), calculated for C₁₁H₈F₃O₂⁻.
Safety Precautions
-
Diethylzinc: Pyrophoric and reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using Schlenk techniques or in a glovebox. Wear fire-retardant personal protective equipment.[3][4]
-
Diiodomethane: Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
2-(Trifluoromethyl)styrene: Flammable liquid and vapor. Handle with care.
-
General Precautions: Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in cyclopropanation | Inactive diethylzinc or wet reagents/glassware. | Use fresh, high-quality diethylzinc. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. |
| Incomplete hydrolysis | Insufficient reaction time or base. | Increase reflux time and monitor by TLC. Ensure at least 2 equivalents of NaOH are used. |
| Difficulty in purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider recrystallization for the final product. |
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and safety precautions, researchers can effectively synthesize this valuable compound for further applications in drug discovery and materials science. The provided characterization data, while predictive, serves as a benchmark for confirming the identity and purity of the final product.
References
- Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80 (19), 5323–5324.
- Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966, 7 (28), 3353–3354.
- Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2001.
- Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chem. Rev.2003, 103 (4), 977–1050.
-
NataCHEM. Diethylzinc Safety Information. [Link]
-
Western Carolina University. Standard Operating Procedure for the use of Diethyl Zinc. [Link]
- McMurry, J. Organic Chemistry, 9th ed.; Cengage Learning: Boston, MA, 2016; Chapter 20.
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
ChemSrc. 2-(2-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid. [Link]
-
Applichem. This compound. [Link]
- McMurry, J. E.; Fleming, I.; Paquette, L. A. Comprehensive Organic Synthesis; Pergamon Press: Oxford, 1991; Vol. 4.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
-
University of Calgary. Hydrolysis of Esters. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
NROChemistry. Simmons-Smith Reaction. [Link]
-
Wikipedia. Simmons–Smith reaction. [Link]
-
Organic Chemistry Tutor. The Simmons-Smith Reaction & Cyclopropanation. [Link]
-
Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. [Link]
-
Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. [Link]
Sources
Application Notes and Protocols: 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid as a Pharmaceutical Intermediate
Introduction: The Strategic Value of Fluorinated Cyclopropyl Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the cyclopropane ring and the trifluoromethyl group stand out for their profound impact on molecular properties. The cyclopropane moiety, as the smallest saturated carbocycle, introduces conformational rigidity and a unique three-dimensional topology, which can improve binding affinity to biological targets and enhance metabolic stability.[1] Concurrently, the trifluoromethyl group, a bioisostere for various functional groups, is renowned for its ability to increase lipophilicity, improve metabolic resistance by blocking sites of oxidation, and enhance binding interactions through favorable electronic effects.[2][3]
The compound 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid (CAS No. 1187933-13-6) is a pharmaceutical intermediate that synergistically combines these advantageous features.[2][4] Its structure, featuring a trifluoromethyl-substituted phenyl ring attached to a cyclopropanecarboxylic acid, makes it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). The carboxylic acid handle provides a versatile point for chemical modification, typically for amide bond formation, to link the cyclopropyl fragment to other parts of a target molecule. This guide provides a comprehensive overview of the synthesis, quality control, and application of this intermediate for researchers, scientists, and drug development professionals.
PART 1: Synthesis of this compound
The synthesis of this compound typically proceeds through the cyclopropanation of a corresponding styrene precursor, followed by the hydrolysis of the resulting ester. Two primary methodologies are prevalent for the key cyclopropanation step: transition-metal catalyzed decomposition of a diazoacetate and the Simmons-Smith reaction.
Methodology 1: Rhodium-Catalyzed Cyclopropanation
This method involves the reaction of 2-(trifluoromethyl)styrene with an ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. This is followed by saponification to yield the desired carboxylic acid. Rhodium-catalyzed cyclopropanations are known for their efficiency and can be rendered highly stereoselective with the use of chiral ligands.[5][6]
Sources
- 1. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | 1187933-13-6 [sigmaaldrich.com]
- 3. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid [allbiopharm.com]
- 5. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pubs.acs.org [pubs.acs.org]
applications of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid in medicinal chemistry
Starting Initial Investigation
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The Strategic Deployment of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid in Modern Organic Synthesis
Introduction: The Value Proposition of a Unique Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid scaffold represents a confluence of two such high-impact moieties: the cyclopropane ring and the trifluoromethyl group.
The cyclopropane unit, as the smallest carbocycle, imparts a rigid, three-dimensional conformation to molecular structures. This conformational constraint can enhance binding affinity to biological targets by reducing the entropic penalty upon binding and presenting substituents in well-defined spatial orientations.[1] Furthermore, the cyclopropane ring is a bioisostere for various functionalities and can improve metabolic stability.[2]
The trifluoromethyl (CF₃) group, positioned on the phenyl ring, is a powerhouse in drug design. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a compound's properties. The CF₃ group is known to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability, which is critical for oral bioavailability.[3] The C-F bond's strength contributes to the overall robustness of the molecule.[3]
This application note provides a technical guide for researchers, chemists, and drug development professionals on the synthesis and utilization of this compound as a strategic building block. We will detail a robust synthetic protocol and demonstrate its application in the construction of advanced intermediates, particularly through the formation of amide bonds—one of the most fundamental reactions in medicinal chemistry.[4]
Physicochemical Properties
A clear understanding of the building block's intrinsic properties is crucial for its effective deployment in a synthetic campaign.
| Property | Value | Source |
| CAS Number | 1187933-13-6 | [5] |
| Molecular Formula | C₁₁H₉F₃O₂ | [5] |
| Molecular Weight | 230.18 g/mol | [5] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | Inferred |
Protocol I: Synthesis via Catalytic Asymmetric Cyclopropanation
The construction of the trifluoromethyl-substituted cyclopropane ring is most effectively achieved through the catalytic decomposition of a diazo compound in the presence of an appropriate alkene. Rhodium(II) carboxylate complexes are particularly effective catalysts for the cyclopropanation of alkenes with trifluoromethyl-substituted diazo compounds, often proceeding with high diastereoselectivity and enantioselectivity.[3] The following protocol is based on established methodologies for such transformations.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-Vinyl-α,α,α-trifluorotoluene (1.0 equiv)
-
Ethyl 2,2,2-trifluoro-2-diazoacetate (1.2 equiv)
-
Dirhodium(II) tetrakis[(S)-N-(p-dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄) or similar chiral rhodium catalyst (0.5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cyclopropanation:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-vinyl-α,α,α-trifluorotoluene (1.0 equiv) and the chiral rhodium catalyst (0.5 mol%).
-
Dissolve the reactants in anhydrous DCM.
-
Slowly add a solution of ethyl 2,2,2-trifluoro-2-diazoacetate (1.2 equiv) in anhydrous DCM to the reaction mixture over 4-6 hours using a syringe pump. The slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or GC-MS until the starting alkene is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude ester by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate.
-
-
Saponification:
-
Dissolve the purified ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (3.0 equiv) and stir the mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the ester.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the title compound, this compound.
-
Application Note I: Amide Bond Formation for Bioactive Molecule Synthesis
The carboxylic acid moiety serves as a versatile synthetic handle, primarily for the formation of amide bonds to couple with various amine-containing fragments. This is a cornerstone of library synthesis in drug discovery. While no specific kinase inhibitor has been published using the ortho-CF₃ isomer, numerous patents describe the use of the analogous meta-CF₃ isomer in the synthesis of potent kinase inhibitors, validating the strategic importance of this scaffold. The following protocol details a standard, high-efficiency amide coupling procedure.
General Mechanism for HATU-Mediated Amide Coupling
Caption: Mechanism of HATU-mediated amide bond formation.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Target amine (e.g., 4-aminopyridine) (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carboxylic Acid Activation:
-
In a dry flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) to the solution.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution. The base scavenges the acid formed during the reaction, driving the equilibrium towards the activated ester.
-
Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient coupling, especially with less reactive amines.
-
-
Amine Coupling:
-
To the pre-activated mixture, add a solution of the desired amine (1.1 equiv) in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature. Monitor the progress by LC-MS or TLC (typically complete within 1-4 hours).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic components), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude amide product by silica gel column chromatography or preparative HPLC to obtain the final compound.
-
Conclusion
This compound is a valuable and strategically designed building block for organic synthesis and medicinal chemistry. The combination of a conformationally rigid cyclopropane ring and an electronically influential ortho-trifluoromethylphenyl group offers a powerful tool for modulating the properties of lead compounds. The synthetic and applicative protocols detailed herein provide a robust framework for researchers to incorporate this promising scaffold into their drug discovery programs, facilitating the exploration of novel chemical space and the development of next-generation therapeutics.
References
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Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Available at: [Link]
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Appchem. (n.d.). This compound. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 533-538. Available at: [Link]
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ChemSrc. (2025). 2-(2-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid. Retrieved from [Link]
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Grygorenko, O. O., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Organic Preparations and Procedures International, 42(1), 1-69. Available at: [Link]
- Parchem. (n.d.). 2-(2-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid. CAS# 1187933-13-6.
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WIPO. (n.d.). World Intellectual Property Organization. Retrieved from [Link]
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Molbase. (n.d.). 2-(2-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 237413, trans-2-Phenylcyclopropanecarboxylic acid. Retrieved January 5, 2026 from [Link].
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protocols for derivatizing 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid
An in-depth guide to the synthesis of functional derivatives of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science.[1][2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices and ensuring procedural robustness.
Introduction: The Synthetic Potential of a Fluorinated Cyclopropane Scaffold
This compound is a structurally significant molecule featuring a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and a rigid cyclopropane ring that provides conformational constraint.[5][6] Derivatization of its carboxylic acid moiety is a critical step in harnessing its potential for creating novel therapeutic agents and functional materials. The primary strategies for derivatization focus on converting the carboxylic acid into amides and esters, often through a highly reactive acyl chloride intermediate. This guide details robust protocols for these essential transformations.
Section 1: Amide Bond Formation (Amidation)
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction, which protonates the amine, neutralizing its nucleophilicity.[7] To overcome this, the carboxylic acid must first be "activated" into a more electrophilic species. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the amine.[7][8][9]
Causality: The Role of Coupling Reagents
Coupling reagents are the cornerstone of modern amide synthesis. They react with the carboxylic acid to form a highly reactive acyl-substituted intermediate. For instance, carbodiimides like EDC form an O-acylisourea intermediate.[7][8] This intermediate is highly susceptible to nucleophilic attack by an amine. To prevent side reactions and minimize the risk of racemization at adjacent chiral centers, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea to form an activated HOBt-ester, which is less prone to side reactions and couples efficiently with the amine.[10][11]
Workflow: General Amide Coupling
Caption: General workflow for amide synthesis via activated intermediates.
Protocol 1.1: EDC/HOBt Mediated Amide Coupling
This protocol is a widely used, reliable method for forming amide bonds. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, simplifying purification through aqueous extraction.[10]
Materials:
-
This compound
-
Amine of choice (1.0-1.2 equivalents)
-
EDC·HCl (1.2-1.5 equivalents)
-
HOBt (1.2 equivalents)
-
Base (e.g., Diisopropylethylamine, DIPEA, or Triethylamine, TEA, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the amine (1.1 eq) and the base (e.g., DIPEA, 2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.3 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 1.2: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent that often provides faster reaction times and higher yields, particularly for sterically hindered or electron-deficient substrates.[10][11]
Materials:
-
This compound
-
Amine of choice (1.0-1.2 equivalents)
-
HATU (1.1-1.2 equivalents)
-
Base (e.g., Diisopropylethylamine, DIPEA, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and the amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise.
-
Stir the reaction at room temperature for 1-4 hours. Monitor reaction completion by TLC or LC-MS.[8]
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water (3x) followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography to obtain the pure amide.
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Class | Typical Conditions | Advantages | Disadvantages/Byproducts |
| EDC | Carbodiimide | DCM or DMF, 0 °C to RT, with HOBt | Water-soluble byproducts, cost-effective.[10] | Moderate reactivity, potential for racemization without additives.[7] |
| DCC | Carbodiimide | DCM, 0 °C to RT, with HOBt | Inexpensive, high reactivity.[7][10] | Insoluble dicyclohexylurea (DCU) byproduct requires filtration.[10] |
| HATU | Aminium Salt | DMF, 0 °C to RT, with base (DIPEA) | High efficiency, fast reactions, low racemization.[10][11] | Higher cost, byproducts require aqueous workup. |
| PyBOP | Phosphonium Salt | DMF or DCM, RT, with base (DIPEA) | High efficiency, minimal side reactions.[10] | Byproducts can be carcinogenic (HMPA if BOP is used).[10] |
Section 2: Ester Formation (Esterification)
Esterification is another fundamental derivatization of carboxylic acids. The choice of method depends heavily on the stability of the starting materials and the steric hindrance of the alcohol.
Causality: Choosing an Esterification Pathway
The classic Fischer-Speier Esterification involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[12][13][14] This is an equilibrium-driven reaction. To achieve high yields, one must either use a large excess of the alcohol or remove the water byproduct as it forms.[15][16] However, the harsh acidic and thermal conditions can be detrimental to sensitive substrates.[12]
For molecules that are acid-sensitive, milder methods are required. The Steglich Esterification utilizes a carbodiimide (like DCC or EDC) and a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP), to facilitate ester formation at room temperature.[17] This method is particularly effective for sterically hindered alcohols, including tertiary alcohols.[17]
Decision Workflow: Selecting an Esterification Method
Caption: Decision tree for choosing the appropriate esterification protocol.
Protocol 2.1: Fischer-Speier Esterification
This protocol is suitable for simple, non-sensitive primary and secondary alcohols where the alcohol can be used in large excess as the solvent.[14][17]
Materials:
-
This compound
-
Alcohol of choice (e.g., Methanol, Ethanol; used in large excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-5 mol%)
-
Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 equivalents, often serving as the solvent).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2 drops per 10 mmol of acid) to the solution.
-
Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an extraction solvent like ethyl acetate.
-
Carefully wash the organic layer with saturated aq. NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude ester by flash column chromatography or distillation.
Protocol 2.2: Steglich Esterification (DCC/DMAP)
A mild and effective method for substrates that cannot tolerate strong acid or high temperatures.[17]
Materials:
-
This compound
-
Alcohol of choice (1.0-1.5 equivalents)
-
DCC or EDC (1.1 equivalents)
-
DMAP (0.1-0.2 equivalents)
-
Anhydrous solvent (e.g., DCM)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in a small amount of DCM dropwise to the stirred mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Workup: Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash with 0.5 M HCl, followed by saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Section 3: Synthesis of the Acyl Chloride Intermediate
Acyl chlorides are highly valuable reactive intermediates. Their enhanced electrophilicity allows them to react readily with a wide range of nucleophiles, including alcohols and amines, under very mild conditions, often without the need for catalysts.[8][12]
Causality: Oxalyl Chloride vs. Thionyl Chloride
Both oxalyl chloride ((COCl)₂) and thionyl chloride (SOCl₂) are effective reagents for converting carboxylic acids to acyl chlorides.[18] However, oxalyl chloride is often preferred for laboratory-scale synthesis due to its milder reaction conditions and the formation of exclusively gaseous byproducts (CO, CO₂, HCl), which simplifies workup significantly.[19][20][21] The reaction with oxalyl chloride is often catalyzed by a trace amount of DMF, which forms the reactive Vilsmeier reagent in situ.[18][22]
Workflow: Two-Step Derivatization via Acyl Chloride
Caption: Pathway for derivatization using an acyl chloride intermediate.
Protocol 3.1: Acyl Chloride Formation using Oxalyl Chloride
This protocol must be performed under strictly anhydrous conditions in a well-ventilated fume hood, as both the reagents and product are moisture-sensitive and corrosive.
Materials:
-
This compound
-
Oxalyl chloride (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., DCM or Toluene)
-
Anhydrous DMF (1-2 drops, catalytic)
Procedure:
-
Set up a flame-dried flask equipped with a stir bar under an inert atmosphere (N₂ or Ar).
-
Add the carboxylic acid (1.0 eq) and anhydrous DCM to the flask.
-
Add a catalytic amount of DMF (1 drop per 5-10 mmol of acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO, CO₂) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.
-
The reaction is typically considered complete at this stage. The solvent and excess oxalyl chloride can be carefully removed under reduced pressure (using a trap cooled with liquid nitrogen or dry ice/acetone to capture volatiles).
-
The resulting crude acyl chloride is often used immediately in the next step without further purification.
Data Presentation: Comparison of Chlorinating Agents
| Reagent | Formula | Typical Conditions | Byproducts | Key Advantages |
| Oxalyl Chloride | (COCl)₂ | DCM, 0 °C to RT, cat. DMF | CO(g), CO₂(g), HCl(g) | Mild conditions, all byproducts are volatile, clean reaction.[19][20] |
| Thionyl Chloride | SOCl₂ | Neat or in solvent, often requires reflux | SO₂(g), HCl(g) | Inexpensive, powerful reagent.[18] |
References
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Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec. Retrieved January 6, 2026, from [Link]
-
Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Pasha, M. A., & Madhuri, C. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5693-5695. Retrieved January 6, 2026, from [Link]
-
Converting Carboxylic Acids to Esters. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]
-
Clark, J. (2015). Making Esters. Chemguide. Retrieved January 6, 2026, from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 6, 2026, from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]
-
How to achieve chlorination of carboxylic acid to convert into acid chloride? (2016). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Getting Towed Uphill. (2022). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Making Esters From Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Retrieved January 6, 2026, from [Link]
-
Bonnaud, B., et al. (1985). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 28(8), 1015-1021. Retrieved January 6, 2026, from [Link]
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (1985). PubMed. Retrieved January 6, 2026, from [Link]
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Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. (2020). Beilstein Journal of Organic Chemistry, 16, 2346-2353. Retrieved January 6, 2026, from [Link]
-
A Convenient Route to Trifluoromethyl-Substituted Cyclopropane Derivatives. (2014). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 6, 2026, from [Link]
-
Fischer Esterification. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Experiment 10: Fischer Esterification. (n.d.). University of Lethbridge. Retrieved January 6, 2026, from [Link]
-
Ch19: RCO2H to RCO2R'. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]
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The Strategic Incorporation of a Cyclopropa[b]benzofuran Moiety in the Synthesis of Advanced Kinase Inhibitors: Application Notes for Lifirafenib (BGB-283)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Planar Scaffold - The Role of Three-Dimensionality in Kinase Inhibition
The landscape of kinase inhibitor discovery is increasingly focused on developing molecules with high potency, selectivity, and the ability to overcome resistance mechanisms. A key strategy in achieving these goals is the introduction of rigid, three-dimensional structural elements that can confer unique binding properties. This application note delves into the synthesis and rationale behind the use of a key structural motif, the cyclopropa[b]benzofuran ring system, in the design of next-generation kinase inhibitors, using the potent RAF/EGFR inhibitor Lifirafenib (BGB-283) as a primary example. While the initial exploration for kinase inhibitor scaffolds might involve simpler building blocks like 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid, the synthesis of highly optimized clinical candidates such as Lifirafenib showcases a more sophisticated approach, building a complex, rigid core to which key pharmacophoric elements are attached.
Lifirafenib is a powerful inhibitor of the RAF family of serine/threonine kinases and the epidermal growth factor receptor (EGFR), both of which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Lifirafenib has demonstrated significant antitumor activity in preclinical and clinical settings, particularly in cancers harboring BRAF and KRAS mutations.[5][6]
This document will provide a detailed, step-by-step protocol for the synthesis of Lifirafenib, highlighting the strategic assembly of its key structural fragments. Furthermore, it will explore the critical role of the cyclopropa[b]benzofuran moiety in the inhibitor's structure-activity relationship (SAR), offering insights into how this unique structural feature contributes to its potent inhibitory profile.
The MAPK Signaling Pathway and the Dual-Targeting Strategy of Lifirafenib
The RAS-RAF-MEK-ERK (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[4] The BRAF V600E mutation, a common oncogenic driver, leads to constitutive activation of this pathway.[3][7] While first-generation BRAF inhibitors have shown efficacy, resistance often develops, frequently through EGFR-mediated reactivation of the MAPK pathway.[6] Lifirafenib's dual-targeting of both RAF kinases and EGFR provides a rational approach to overcoming this resistance mechanism.
Quantitative Inhibitory Profile of Lifirafenib
Lifirafenib demonstrates potent, low-nanomolar inhibition of its primary targets, highlighting its efficacy as a dual RAF/EGFR inhibitor.
| Target Kinase | IC50 (nM) |
| BRAF V600E | 23[8][9] |
| EGFR | 29[8][9] |
| c-RAF | 495[8] |
Table 1: In vitro inhibitory activity of Lifirafenib against key kinase targets.
Synthesis of Lifirafenib: A Modular Approach
The synthesis of Lifirafenib is a multi-step process that involves the preparation of three key intermediates, followed by their strategic coupling. This modular approach allows for flexibility in analog synthesis for structure-activity relationship studies.
Experimental Protocols
Protocol 1: Synthesis of Intermediate C: 2-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole
This protocol describes a general method for the synthesis of the benzimidazole core, which can be adapted for the specific target compound.
-
Materials:
-
4-(Trifluoromethyl)benzene-1,2-diamine
-
Cyanogen bromide (CNBr) or an equivalent brominating agent
-
Suitable solvent (e.g., ethanol, methanol)
-
Base (e.g., sodium bicarbonate)
-
Standard laboratory glassware and purification supplies
-
-
Procedure:
-
Dissolve 4-(Trifluoromethyl)benzene-1,2-diamine (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole.[3][4]
-
Protocol 2: Synthesis of Lifirafenib via Coupling of Intermediates
The final steps in the synthesis of Lifirafenib involve the coupling of the three key intermediates. The synthesis of the complex cyclopropa[b]benzofuran core (Intermediate B) is a multi-step process, often detailed in patent literature.[10] The final convergent steps are outlined below.
-
Materials:
-
Intermediate A: 5-hydroxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one[2]
-
Intermediate B: (1R,1aS,6bR)-1-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-5-ol
-
Coupling reagents for etherification (e.g., Mitsunobu conditions: triphenylphosphine and diethyl azodicarboxylate)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Standard laboratory glassware and purification supplies
-
-
Procedure:
-
Suzuki Coupling to form a precursor to Intermediate B: A Suzuki-Miyaura cross-coupling reaction can be employed to couple a cyclopropylboronic acid derivative with 2-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole (Intermediate C) to form the core of Intermediate B.[7]
-
Etherification: In a dry round-bottom flask under an inert atmosphere, dissolve Intermediate A (1.0 eq), Intermediate B (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford Lifirafenib.
-
Structure-Activity Relationship: The Significance of the Cyclopropa[b]benzofuran Moiety
The rigid and sterically demanding cyclopropa[b]benzofuran core of Lifirafenib plays a crucial role in its high potency and selectivity.
-
Conformational Rigidity: The fused ring system locks the molecule into a specific conformation, reducing the entropic penalty upon binding to the kinase active site. This pre-organization for binding can lead to a significant increase in affinity.
-
Vectorial Projection of Substituents: The three-dimensional nature of the scaffold projects the key pharmacophoric elements—the 6-(trifluoromethyl)-1H-benzo[d]imidazole and the 3,4-dihydro-1,8-naphthyridin-2(1H)-one moieties—into specific regions of the kinase active site. This precise positioning allows for optimal interactions with key amino acid residues.
-
Exploration of Novel Chemical Space: The unique geometry of the cyclopropa[b]benzofuran system allows the molecule to access regions of the kinase active site that are not typically occupied by more traditional, planar inhibitors. This can lead to enhanced selectivity and the ability to inhibit kinases that have been challenging to target.
-
Improved Physicochemical Properties: The introduction of the cyclopropyl group can favorably impact physicochemical properties such as metabolic stability and membrane permeability, which are critical for drug development.
Conclusion
The synthesis of Lifirafenib exemplifies a sophisticated approach to modern kinase inhibitor design, moving beyond simple, flexible linkers to incorporate complex, rigid scaffolds. The cyclopropa[b]benzofuran moiety is not merely a structural linker but a key determinant of the molecule's potent and selective inhibitory activity. The modular synthetic strategy presented here provides a framework for the generation of novel analogs, allowing for further exploration of the structure-activity landscape. A thorough understanding of the synthesis and the rationale behind the inclusion of such unique structural motifs is essential for researchers aiming to develop the next generation of highly effective and durable kinase inhibitors.
References
- BeiGene, Ltd. (2013). Preparation of cyclopropabenzofurane derivatives as protein kinase inhibitors. WO2013097224 A1.
-
Goeppert B, Frauenschuh L, Renner M, et al. BRAF V600E-specific immunohistochemistry reveals low mutation rates in biliary tract cancer and restriction to intrahepatic cholangiocarcinoma. Hepatology. 2013;58(2):847-848.[4]
-
Wan PTC, Garnett MJ, Roe SM, et al. Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell. 2004;116(6):855-867.[4]
- Czarnecka AM, Bartnik E, Fiedorowicz M, Rutkowski P. The role of the BRAF V600E mutation in the pathogenesis of melanoma. Postepy Hig Med Dosw (Online). 2015;69:259-270.
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- My Cancer Genome. (2018). lifirafenib. My Cancer Genome.
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- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lifirafenib. IUPHAR/BPS Guide to PHARMACOLOGY.
- Desai J, Gan H, Barrow C, et al. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors. J Clin Oncol. 2020;38(19):2140-2150.
- Desai J, Gan H, Barrow C, et al. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors. J Clin Oncol. 2020;38(19):2140-2150.
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analytical methods for characterizing 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid
An In-Depth Guide to the Analytical Characterization of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
Introduction
This compound is a molecule of significant interest in medicinal chemistry and drug development, serving as a potential building block for complex pharmaceutical agents. Its unique structure, featuring a trifluoromethyl-substituted aromatic ring coupled to a strained cyclopropane carboxylic acid moiety, presents specific analytical challenges. The presence of stereocenters on the cyclopropane ring necessitates enantioselective analysis, which is critical as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1]
This guide provides a comprehensive suite of analytical methods for the complete characterization of this compound, from initial structural confirmation to detailed purity and enantiomeric excess determination. The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry and regulatory expectations.[2] We will explore a multi-technique approach, as no single method can provide a complete picture. This integrated strategy ensures the identity, purity, and stereochemical integrity of the analyte are unequivocally established.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for analytical method development. While experimental data for this specific compound is not widely published, we can infer key properties based on its structural motifs.
| Property | Value / Expected Behavior | Rationale & Significance |
| Molecular Formula | C₁₁H₉F₃O₂ | Derived from structure. |
| Molecular Weight | 230.18 g/mol | Essential for mass spectrometry and concentration calculations. |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on similar structures like 2-(3-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid. |
| Solubility | Moderately soluble in common organic solvents (e.g., Methanol, Acetonitrile, DMSO); sparingly soluble in non-polar solvents; soluble in aqueous base. | The carboxylic acid moiety imparts polarity and acidic properties, while the aromatic ring provides non-polar character. Solubility dictates solvent choices for chromatography and spectroscopy. |
| UV Chromophore | Yes (Trifluoromethyl-substituted benzene ring) | The aromatic ring allows for sensitive detection using UV-Vis spectroscopy, typically in the 210-280 nm range. This is the basis for HPLC-UV detection. |
| Acidity (pKa) | Expected ~4-5 | Typical for a carboxylic acid. This property is crucial for selecting mobile phase pH in HPLC and for choosing ionization modes in mass spectrometry. |
| Chirality | Yes, contains at least two stereocenters. | The cyclopropane carbons attached to the phenyl ring and the carboxyl group are chiral centers. Enantioselective (chiral) separation is mandatory for stereochemical characterization.[1] |
Chromatographic Methods: Purity and Enantiomeric Separation
Chromatography is the cornerstone for assessing the purity of the compound and resolving its stereoisomers. We will detail methods for both achiral (purity) and chiral (enantiomeric excess) analysis.
Reversed-Phase HPLC for Purity and Assay Determination
Causality Behind Experimental Choices: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for the purity analysis of moderately polar small molecules. A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobic character, which provides effective retention for the aromatic portion of the analyte. The mobile phase consists of an organic modifier (acetonitrile) and acidified water. The acid (formic or phosphoric acid) serves a critical purpose: it suppresses the ionization of the carboxylic acid group (maintaining it in the protonated -COOH form), which prevents poor peak shape (tailing) and ensures reproducible retention.[3] A gradient elution (gradually increasing the organic solvent concentration) is employed to ensure that any impurities with significantly different polarities are eluted and resolved within a reasonable timeframe.
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on UV scan).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the sample solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the main peak area < 2.0%.
-
Tailing Factor (Tf) for the main peak between 0.8 and 1.5.
-
Theoretical Plates (N) > 2000.
-
-
These criteria ensure the chromatographic system is performing adequately for precise and accurate quantification.[4]
-
Data Presentation: Expected HPLC Results
| Parameter | Expected Value |
| Retention Time (t_R) | 8 - 12 min (Gradient Dependent) |
| Tailing Factor (T_f) | 1.1 |
| Theoretical Plates (N) | > 5000 |
| Purity (% Area) | Reportable based on integration of all peaks. |
Workflow Visualization
Caption: RP-HPLC workflow for purity analysis.
Chiral HPLC for Enantiomeric Purity
Causality Behind Experimental Choices: The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). For aromatic carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective.[5] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different interaction energies and thus different retention times. Normal-phase chromatography (using non-polar solvents like hexane and an alcohol modifier) is often preferred for chiral separations as it can provide unique selectivity and better resolution compared to reversed-phase. An acidic additive is sometimes included to improve the peak shape of acidic analytes.
Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or similar amylose-based CSP).
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Note: The mobile phase composition must be optimized to achieve baseline resolution (Rs > 1.5).
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) and the enantiomeric excess (% ee) using the peak areas (A1 and A2):
-
% ee = (|A1 - A2| / (A1 + A2)) * 100
-
-
Data Presentation: Expected Chiral HPLC Results
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~15 min | ~18 min |
| Resolution (R_s) | > 1.5 (between peaks) | > 1.5 (between peaks) |
Diagram of Chiral Separation
Caption: Principle of enantiomer separation on a CSP.
Spectroscopic Methods: Structural Confirmation
Spectroscopic techniques provide orthogonal data to confirm the molecular structure, identify functional groups, and ensure the compound is what it purports to be.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices: NMR is the most powerful technique for unambiguous structure elucidation.
-
¹H NMR identifies the number and connectivity of protons.
-
¹³C NMR identifies the number and type of carbon atoms.
-
¹⁹F NMR is crucial for this molecule, providing a simple and clear signal for the -CF₃ group, confirming its presence.[6] Deuterated chloroform (CDCl₃) is a common solvent, but if solubility is an issue or if the acidic proton needs to be observed without exchange, DMSO-d₆ is a better choice. The acidic proton of the carboxyl group typically appears as a very broad singlet far downfield (>10 ppm).[7]
Experimental Protocol: NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of CDCl₃ or DMSO-d₆.
-
Experiments: Acquire ¹H, ¹³C, and ¹⁹F spectra. 2D experiments like COSY and HSQC can be run to confirm assignments.
Data Interpretation: Predicted NMR Assignments (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 11.0 - 12.5 | br s | 1H, COOH |
| 7.5 - 7.8 | m | 4H, Ar-H | |
| 2.5 - 2.8 | m | 1H, Cyclopropane CH -COOH | |
| 2.0 - 2.3 | m | 1H, Cyclopropane CH -Ar | |
| 1.2 - 1.8 | m | 2H, Cyclopropane CH₂ | |
| ¹³C | ~175 | s | C =O |
| ~120 - 140 | m | 6C, Ar-C | |
| ~124 | q | C F₃ (J_CF ≈ 272 Hz)[6] | |
| ~25 - 35 | s | Cyclopropane C H | |
| ~15 - 25 | s | Cyclopropane C H₂ | |
| ¹⁹F | ~ -62 | s | 3F, CF₃ [6] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality Behind Experimental Choices: FTIR is a rapid and simple method to confirm the presence of key functional groups. Carboxylic acids have a highly characteristic IR spectrum due to strong hydrogen bonding in the dimeric state, which results in a uniquely broad O-H stretching band.[8] The trifluoromethyl group also has very strong, characteristic C-F stretching absorptions.
Experimental Protocol: FTIR
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Data Interpretation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Very Broad, Strong | O-H stretch (from carboxylic acid dimer)[7] |
| 1700 - 1725 | Strong, Sharp | C=O stretch (from carboxylic acid)[8] |
| 1600, 1450 | Medium | C=C aromatic ring stretches |
| 1210 - 1320 | Strong | C-O stretch |
| 1100 - 1300 | Very Strong | C-F stretches (from -CF₃ group) |
| 900 - 960 | Broad, Medium | O-H out-of-plane bend (dimer)[8] |
Mass Spectrometry (MS)
Causality Behind Experimental Choices: Mass spectrometry provides the molecular weight of the compound and offers structural information through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule. Negative ion mode (ESI-) is preferred as the carboxylic acid will readily deprotonate to form a stable [M-H]⁻ ion, providing a clear signal for the molecular weight.
Experimental Protocol: LC-MS
-
Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.
-
Method: Use the RP-HPLC conditions described in Section 2.1. The formic acid mobile phase is compatible with MS.
-
MS Parameters:
-
Ionization Mode: ESI, Negative.
-
Scan Range: m/z 50 - 500.
-
Fragmentation (MS/MS): Perform fragmentation on the [M-H]⁻ parent ion to aid in structural confirmation.
-
Data Interpretation: Expected Mass Spectral Data
| Ion | m/z (calculated) | Observation |
| [M-H]⁻ | 229.05 | Molecular ion (deprotonated parent) |
| [M-H-CO₂]⁻ | 185.06 | Fragment from loss of carbon dioxide (44 Da) |
| [M-H-CF₃]⁻ | 160.06 | Fragment from loss of trifluoromethyl radical (not typically seen in ESI-) |
Principles of Method Validation
For use in a regulated environment, the analytical methods described must be validated to ensure they are fit for purpose.[9] Validation provides documented evidence that the procedure is reliable, reproducible, and accurate for its intended application.[2][10] Key validation parameters, as defined by ICH guidelines, include:[11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The comprehensive analytical characterization of this compound requires an integrated approach. The combination of RP-HPLC for purity, chiral HPLC for enantiomeric separation, and a suite of spectroscopic techniques (NMR, FTIR, MS) for structural confirmation provides a complete and robust analytical package. Each method provides a unique and essential piece of information, and together they ensure the quality, identity, and stereochemical integrity of this important chemical entity. The protocols and principles outlined in this guide serve as a validated starting point for researchers and drug development professionals.
References
-
Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
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Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of 2-trifluoromethylphenol in phosphate buffer. [Link]
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SpectraBase. (n.d.). N-[2-(Trifluoromethyl)phenyl]thiourea - 13C NMR. [Link]
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ResearchGate. (n.d.). Chiral separation chromatography of compounds 2-5. [Link]
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National Center for Biotechnology Information. (n.d.). Cyclopropanecarboxylic acid. PubChem. [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Chemistry Learning by Dr. A. K. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. [Link]
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SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)-. PubChem. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
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MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
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SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester - 13C NMR. [Link]
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SpectraBase. (n.d.). Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, methyl ester - 13C NMR. [Link]
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Chromatography Forum. (2018). 1 1-cyclopropanedicarboxylic acid GC Method. [Link]
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MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
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Ali, I. et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. [Link]
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National Center for Biotechnology Information. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
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American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]
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PubMed. (n.d.). Development of an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle as a metabolome tool. [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
Abstract
This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid. This compound, a key intermediate in pharmaceutical synthesis, requires precise analytical monitoring to ensure the quality and safety of the final active pharmaceutical ingredient (API). The developed method effectively separates the main component from its potential process-related impurities and degradation products. Method validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5]
Introduction
The purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[6][7] this compound is a structurally complex molecule featuring a carboxylic acid group, a trifluoromethylphenyl moiety, and a cyclopropane ring, which can give rise to stereoisomers. Each of these structural features presents unique challenges for chromatographic analysis. The acidic nature of the molecule necessitates careful control of the mobile phase pH to ensure good peak shape and retention. The electron-withdrawing trifluoromethyl group can influence the compound's polarity and interaction with the stationary phase. Furthermore, the presence of a chiral center in the cyclopropane ring requires consideration of enantiomeric separation if stereoisomeric purity is a concern.
High-performance liquid chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1][7][8] Its high sensitivity and specificity make it ideal for impurity profiling and stability studies.[1][6] This application note details the development and validation of an RP-HPLC method designed to address the analytical challenges associated with this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is sufficient.[9]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for its versatility in separating a wide range of compounds.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or trifluoroacetic acid) for mobile phase pH adjustment.
-
Reference standard of this compound
-
Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.
-
Chromatographic Conditions
The selection of chromatographic parameters is crucial for achieving optimal separation. A systematic approach was taken to develop the method.[10][11]
| Parameter | Condition | Rationale |
| Column | C18 (4.6 mm x 150 mm, 5 µm) | Provides good retention and separation for moderately polar to nonpolar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.[12] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient Elution | See Table 1 | A gradient is employed to ensure the elution of both the main compound and any potential impurities with varying polarities in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[9] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[9] |
| Detection Wavelength | 220 nm | Selected based on the UV absorbance spectrum of the trifluoromethylphenyl chromophore. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the same diluent.
Method Development and Rationale
The development of a robust HPLC method requires a logical and systematic approach.[8][10]
Figure 1: A schematic representation of the systematic approach to HPLC method development.
The choice of a reversed-phase C18 column was based on the nonpolar nature of the trifluoromethylphenyl group. An acidic mobile phase was crucial to protonate the carboxylic acid, thereby increasing its hydrophobicity and retention on the nonpolar stationary phase. Acetonitrile was chosen as the organic modifier due to its lower viscosity and UV transparency compared to methanol. A gradient elution was necessary to provide sufficient resolution between the main peak and any closely eluting impurities.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3][4][5]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[13][14][15][16][17] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
Figure 2: Workflow for forced degradation studies to establish the stability-indicating nature of the HPLC method.
The results of the forced degradation studies are summarized in Table 2. The method was able to separate the main peak from all degradation products, and peak purity analysis confirmed the spectral homogeneity of the analyte peak in all stressed samples.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | ~8% | Two major degradation peaks observed. |
| Base Hydrolysis (0.1 M NaOH, 60°C, 8h) | ~15% | One major and several minor degradation peaks. |
| Oxidative (3% H₂O₂, RT, 24h) | ~5% | One minor degradation peak. |
| Thermal (80°C, 48h) | < 2% | Minimal degradation observed. |
| Photolytic (ICH Q1B) | < 1% | No significant degradation. |
Linearity, Range, Accuracy, and Precision
The linearity of the method was evaluated over a concentration range of 50% to 150% of the nominal sample concentration. The method demonstrated excellent linearity with a correlation coefficient (r²) > 0.999. Accuracy was assessed by spiking a placebo with known amounts of the analyte at three different concentration levels, with recoveries between 98.0% and 102.0%. Precision, evaluated as repeatability (intra-day) and intermediate precision (inter-day), showed a relative standard deviation (RSD) of less than 2.0%.
Table 3: Summary of Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 50-150% of test concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Report | 0.01% |
| Limit of Quantitation (LOQ) | Report | 0.03% |
Chiral Separation Considerations
The presence of a cyclopropane ring in the molecule introduces the possibility of cis/trans isomers and enantiomers. While the developed achiral method is suitable for purity assessment of the bulk material, a separate chiral HPLC method would be required for the separation and quantification of enantiomers.[18][19][20][21][22] This typically involves the use of a chiral stationary phase (CSP) and a non-polar mobile phase.
Conclusion
A specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the determination of the purity of this compound. The method is suitable for routine quality control and stability monitoring of this important pharmaceutical intermediate. The forced degradation studies demonstrated the method's ability to separate the main component from its degradation products, ensuring that the purity assessment is not compromised by the presence of these impurities.
References
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[Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. ([Link])
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RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. ([Link])
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HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ([Link])
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. ([Link])
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High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. ([Link])
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A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. ([Link])
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Method Development for Drug Impurity Profiling: Part 1. ([Link])
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HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. ([Link])
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ([Link])
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Validation of Analytical Methods in Accordance With ICH Guidelines Q2. ([Link])
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A practical guide to forced degradation and stability studies for drug substances. ([Link])
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HPLC in Pharmaceutical Applications and Pharmaceutical Industry. ([Link])
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Forced Degradation Studies: Regulatory Considerations and Implementation. ([Link])
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ICH Q2 R1: Mastering Analytical Method Validation. ([Link])
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ([Link])
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Development of forced degradation and stability indicating studies of drugs—A review. ([Link])
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ICH GUIDELINES: STRESS DEGRADATION STUDY. ([Link])
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ([Link])
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Separation of Trifluoromethanesulfonic acid on Newcrom R1 HPLC column. ([Link])
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HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. ([Link])
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ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ([Link])
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PHARMACEUTICALS | Neutral and Acidic Drugs: Liquid Chromatography. ([Link])
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Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ([Link])
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Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. ([Link])
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A novel UV-photolysis approach with acetone and isopropyl alcohol for the rapid determination of fluoride in organofluorine-containing drugs by spectrophotometry. ([Link])
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Spectrofluorimetric Determination of Flutamide in Pharmaceutical Preaparations. ([Link])
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Highly Acidic Second Coordination Spheres Promote In Situ Formation of Iron Phlorins Exhibiting Fast and Selective CO2 Reduction. ([Link])
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large-scale production of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid
An Application Guide for the Scalable Synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
Abstract
This document provides a comprehensive guide for the , a key building block in medicinal chemistry. The cyclopropane motif is a valuable pharmacophore found in numerous pharmaceuticals, and its synthesis on an industrial scale presents unique challenges.[1] This guide details a robust and scalable two-step synthetic route commencing with the transition-metal-catalyzed cyclopropanation of 2-(trifluoromethyl)styrene, followed by ester hydrolysis. We will delve into the causality behind procedural choices, process safety considerations critical for scale-up, and detailed analytical protocols for quality assurance. The methodologies described herein are designed to be self-validating, providing researchers and process chemists with a reliable framework for implementation.
Introduction and Strategic Overview
The synthesis of substituted cyclopropanes is a cornerstone of modern pharmaceutical development.[2][3][4][5] The target molecule, this compound, combines the conformationally constrained cyclopropane ring with the electronically distinct trifluoromethylphenyl group, making it an attractive intermediate for drug discovery programs.
The primary challenge in its large-scale synthesis is the efficient and safe construction of the cyclopropane ring. While various methods exist, a strategy involving the catalytic decomposition of a diazo compound in the presence of an alkene is among the most versatile and well-studied for industrial applications.[6][7]
Our selected strategy involves a two-stage process:
-
Catalytic Cyclopropanation: The reaction of 2-(trifluoromethyl)styrene with ethyl diazoacetate (EDA) to form the corresponding ethyl cyclopropanecarboxylate. This step is the cornerstone of the synthesis, where catalyst selection dictates efficiency and stereoselectivity.
-
Ester Hydrolysis: Saponification of the ethyl ester intermediate to yield the desired carboxylic acid, followed by purification.
This approach was chosen for its high atom economy, the extensive body of literature on catalytic cyclopropanation, and the availability of commercial-grade starting materials.
Logical Workflow of the Synthesis
Figure 1: Overall synthetic workflow from starting materials to the final purified product.
Experimental Protocols: A Step-by-Step Guide
Part A: Large-Scale Synthesis of Ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate
Principle: This reaction proceeds via the formation of a metal carbene intermediate from the catalyst and ethyl diazoacetate.[6] This electrophilic carbene is then transferred to the nucleophilic double bond of the styrene derivative. The choice of catalyst, typically a rhodium(II) or copper(I) complex, is critical for achieving high yields and minimizing side reactions. Rhodium(II) acetate dimer (Rh₂(OAc)₄) is particularly effective for this transformation.
Safety Imperative: Ethyl diazoacetate (EDA) is a toxic and potentially explosive compound. It is sensitive to heat, shock, and strong acids. For large-scale operations, it is strongly recommended to use a commercially available stabilized solution of EDA (e.g., in dichloromethane or toluene) and to employ a continuous-flow reactor or a semi-batch process with slow, controlled addition to prevent its accumulation. The reaction generates a significant volume of nitrogen gas, requiring a properly sized and vented reactor.
Table 1: Reagents and Materials for Stage 1 (Illustrative 1 kg Scale)
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles | Notes |
| 2-(Trifluoromethyl)styrene | 392-73-4 | 172.16 | 1.00 kg | 5.81 | Limiting Reagent |
| Ethyl Diazoacetate (EDA) | 623-73-4 | 114.10 | 730 g | 6.39 | 1.1 eq. (Use stabilized solution) |
| Rhodium(II) Acetate Dimer | 15956-28-2 | 442.11 | 2.57 g | 0.0058 | 0.1 mol% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~10 L | - | Anhydrous, reaction solvent |
Equipment:
-
20 L glass-lined reactor with overhead mechanical stirrer, temperature probe, and reflux condenser.
-
Nitrogen inlet/outlet for maintaining an inert atmosphere.
-
Programmable dosing pump for controlled addition of EDA solution.
-
Heating/cooling mantle for precise temperature regulation.
Protocol:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inert. Purge the vessel with dry nitrogen for at least 30 minutes.
-
Charging: Charge the reactor with 2-(trifluoromethyl)styrene (1.00 kg) and anhydrous dichloromethane (8 L). Begin stirring to ensure homogeneity.
-
Catalyst Addition: Add the rhodium(II) acetate dimer (2.57 g) to the reactor. The solution should turn green.
-
EDA Addition (Critical Step): Prepare a solution of ethyl diazoacetate (730 g) in anhydrous dichloromethane (2 L). Using the dosing pump, add the EDA solution to the stirred reactor mixture over a period of 4-6 hours.
-
Causality: A slow addition rate is paramount to control the exotherm from the decomposition of EDA and to maintain a low steady-state concentration of the hazardous reagent. This also prevents dimerization of the carbene, a common side reaction.
-
-
Temperature Control: Maintain the internal reaction temperature between 25-30 °C throughout the EDA addition. Use the cooling mantle as needed to dissipate heat. Vigorous nitrogen evolution will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the consumption of the styrene starting material by GC or HPLC.
-
Work-up and Catalyst Removal: Once the reaction is complete, the catalyst must be removed. Cool the reaction mixture to 10-15 °C. Pass the entire batch through a plug of silica gel (approx. 1 kg), washing with additional DCM. This step effectively adsorbs the rhodium catalyst.
-
Isolation: Concentrate the filtered solution under reduced pressure (rotary evaporator for lab scale, distillation for pilot scale) to remove the dichloromethane. This will yield the crude ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate as an oil. The crude product is typically a mixture of trans and cis diastereomers and can be used directly in the next step.
Part B: Hydrolysis to this compound
Principle: This step involves a standard base-catalyzed hydrolysis (saponification) of the ester functional group.[8][9] The resulting carboxylate salt is water-soluble, allowing for easy removal of non-polar, non-acidic impurities via an aqueous wash. Subsequent acidification precipitates the desired carboxylic acid.
Table 2: Reagents and Materials for Stage 2
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles | Notes |
| Crude Ester (from Part A) | N/A | 258.22 | ~1.50 kg | 5.81 | Based on 100% yield |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 349 g | 8.72 | 1.5 eq. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 5 L | - | Co-solvent for solubility |
| Water | 7732-18-5 | 18.02 | 5 L | - | Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - | 37% aqueous solution |
| Toluene | 108-88-3 | 92.14 | 2 L | - | For extraction |
Protocol:
-
Saponification: Charge the 20 L reactor with the crude ester from Part A. Add ethanol (5 L) and a solution of sodium hydroxide (349 g) in water (5 L).
-
Heating: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC (typically 4-8 hours).
-
Solvent Removal & Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dilute the remaining aqueous solution with 5 L of water. Extract this solution with toluene (2 x 1 L) to remove any unreacted starting materials or neutral byproducts.
-
Causality: This wash is a critical purification step. The desired product, as its sodium salt, remains in the aqueous phase while organic impurities are removed into the toluene layer.
-
-
Precipitation: Transfer the aqueous layer to a clean vessel and cool to 0-5 °C in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring until the pH of the solution is ~1-2. A thick white precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Part C: Final Purification and Characterization
Purification: The dried product can be further purified by recrystallization. A suitable solvent system is a mixture of heptane and ethyl acetate or toluene.
-
Dissolve the crude acid in a minimal amount of hot ethyl acetate.
-
Slowly add hot heptane until the solution becomes cloudy.
-
Add a small amount of ethyl acetate to redissolve the solid.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to maximize crystal formation.
-
Collect the pure crystals by filtration, wash with cold heptane, and dry under vacuum.
Analytical Characterization: The final product should be characterized to confirm its identity and purity.
Table 3: Analytical Specifications for Final Product
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC | ≥ 99.0% |
| Identity | ¹H, ¹³C, ¹⁹F NMR | Conforms to structure |
| Identity | Mass Spec (ESI-) | [M-H]⁻ at m/z 231.05 |
| Melting Point | DSC or MP Apparatus | Conforms to reference |
| Water Content | Karl Fischer | ≤ 0.5% |
Mechanistic Insight: The Catalytic Cycle
The core of this synthesis is the cyclopropanation reaction. Understanding the catalytic cycle is key to troubleshooting and optimization.
Figure 2: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
The Rh(II) catalyst activates the ethyl diazoacetate, leading to the expulsion of stable dinitrogen gas and the formation of a highly reactive rhodium-carbene intermediate. This intermediate then reacts with the alkene in a concerted or stepwise fashion to form the cyclopropane ring and regenerate the active catalyst.[6]
References
-
Frings, M., et al. (2017). Myoglobin-Catalyzed Asymmetric Intermolecular Cyclopropanation Reactions. National Institutes of Health (PMC). [Link]
-
Catalytic Cyclopropanation Reactions. (n.d.). ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]
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Zhang, Y., et al. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. National Institutes of Health (PMC). [Link]
-
Zhang, Y., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. PubMed. [Link]
-
Ragaini, F., et al. (2005). Supported cupric oxide catalysts for cyclopropanation of styrene with ethyl diazoacetate. Catalysis Communications. [Link]
- Alonso, D.A., et al. (2018). Novel 2-fluorocyclopropane carboxylic acid synthesis method.
-
Bender, D.M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. [Link]
-
Bender, D.M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Semantic Scholar. [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]
-
Langletz, T., et al. (2022). Stereoconvergent, photocatalytic cyclopropanation reactions of β-substituted styrenes with ethyl diazoacetate. ResearchGate. [Link]
-
Callot, H.J., et al. (1996). Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes. Chemical Communications. [Link]
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- 4. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 2-[2-(Trichloromethyl)phenyl]cyclopropanecarboxylic Acid: A Guide for Researchers
Introduction: The Scientific Rationale and Potential of a Unique Chemical Scaffold
In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic effects. The compound 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid represents a confluence of three key structural motifs, each contributing to its significant potential as a pharmacologically active agent:
-
The Phenyl Ring with Trifluoromethyl Substitution: The trifluoromethyl (-CF3) group is a well-established bioisostere in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The -CF3 group can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins through favorable interactions.[1]
-
The Cyclopropane Ring: This small, strained ring system is not merely a linker. The cyclopropyl group imparts conformational rigidity to molecules, which can be advantageous for locking a compound into a bioactive conformation, thereby enhancing its potency and selectivity for a biological target.[2] Furthermore, the cyclopropane ring is generally resistant to metabolic degradation, contributing to an improved in vivo half-life.[1]
-
The Carboxylic Acid Moiety: This functional group provides a crucial handle for forming various derivatives, such as esters and amides, allowing for the modulation of solubility, bioavailability, and targeting. It can also participate in key hydrogen bonding interactions within the active sites of enzymes and receptors.
The strategic combination of these features makes this compound a compelling candidate for investigation in several therapeutic areas, including as an anti-inflammatory agent and a kinase inhibitor. This guide provides detailed experimental procedures for its synthesis, characterization, and evaluation of its biological activities.
Part 1: Synthesis of this compound
The synthesis of the target compound can be efficiently achieved through a rhodium-catalyzed cyclopropanation reaction, a robust and widely utilized method for the formation of cyclopropane rings.[3] The general strategy involves the reaction of an alkene with a diazo compound in the presence of a rhodium catalyst. For the synthesis of this compound, 2-(trifluoromethyl)styrene serves as the alkene precursor and ethyl diazoacetate provides the carbene source for the cyclopropane ring formation. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
Protocol 1.1: Rhodium-Catalyzed Cyclopropanation of 2-(Trifluoromethyl)styrene
This protocol outlines the enantioselective synthesis of the ethyl ester of this compound. The choice of a chiral rhodium catalyst allows for the preferential formation of one enantiomer, which is often crucial for biological activity.
Materials:
-
2-(Trifluoromethyl)styrene
-
Ethyl diazoacetate
-
Dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄ or a similar chiral catalyst)
-
Dichloromethane (DCM), anhydrous
-
Pentane, anhydrous
-
Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks)
-
Syringe pump
Procedure:
-
Reaction Setup: In a 50 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser under an argon atmosphere, dissolve 2-(trifluoromethyl)styrene (1.0 eq) and the chiral dirhodium(II) catalyst (0.005 eq) in anhydrous dichloromethane (10 mL).
-
Preparation of Diazo Compound Solution: In a separate, dry flask, prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane (5 mL).
-
Slow Addition: Using a syringe pump, add the ethyl diazoacetate solution to the stirring solution of the styrene and catalyst over a period of 4-6 hours. The slow addition is critical to maintain a low concentration of the diazo compound, which minimizes the formation of side products.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete after the addition of the diazoacetate is finished and stirring for an additional 1-2 hours at room temperature.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate.
Protocol 1.2: Hydrolysis to the Carboxylic Acid
Materials:
-
Ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Saponification: Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the hydrolysis by TLC until the starting ester is no longer visible.
-
Acidification and Extraction: Once the reaction is complete, remove the THF under reduced pressure. Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1M HCl. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid or viscous oil.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to the target compound.
Part 2: Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.
Protocol 2.1: Structural Elucidation by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the aromatic protons, and the carboxylic acid proton. The cyclopropyl protons will appear as a complex multiplet system due to their diastereotopic nature and coupling to each other. The aromatic protons will exhibit splitting patterns consistent with a 1,2-disubstituted benzene ring. The carboxylic acid proton will typically be a broad singlet, the chemical shift of which is concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyclopropyl carbons, the aromatic carbons (including the quaternary carbon attached to the trifluoromethyl group), the trifluoromethyl carbon (which may appear as a quartet due to coupling with fluorine), and the carbonyl carbon of the carboxylic acid.[4][5]
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group, confirming its presence.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Protocol 2.2: Enantiomeric Purity Determination by Chiral HPLC
The enantiomeric excess (e.e.) of the synthesized carboxylic acid should be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)
-
Mobile phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) for acidic compounds.
Procedure:
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers. A typical starting condition could be 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA at a flow rate of 1.0 mL/min.
-
Sample Preparation: Prepare a dilute solution of the synthesized carboxylic acid in the mobile phase.
-
Analysis: Inject the sample onto the chiral column and monitor the elution profile with the UV detector at an appropriate wavelength (e.g., 254 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Diagram of the Analytical Workflow:
Caption: Workflow for analytical characterization.
Part 3: Biological Activity and Application Notes
The unique structural features of this compound suggest its potential as a modulator of biological processes, particularly in the areas of inflammation and kinase signaling.
Application Note 3.1: Evaluation of Anti-Inflammatory Activity
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes. The structural similarity of the title compound to some NSAIDs, coupled with the presence of the trifluoromethylphenyl group known to be present in some COX inhibitors, warrants the investigation of its anti-inflammatory potential.
Protocol 3.1.1: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of the compound to inhibit the two main isoforms of the cyclooxygenase enzyme.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX inhibitor screening assay kit
-
Test compound and reference inhibitors (e.g., ibuprofen, celecoxib)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.
-
Assay Performance: Follow the manufacturer's protocol for the COX inhibitor screening kit. Typically, this involves incubating the enzyme with the test compound or a reference inhibitor, followed by the addition of arachidonic acid to initiate the reaction.
-
Data Analysis: Measure the product formation using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).[6]
Application Note 3.2: Assessment of Kinase Inhibitory Activity
Rationale: The trifluoromethylphenyl moiety is a common feature in many kinase inhibitors.[7] The rigid cyclopropane scaffold can orient this group in a specific manner within the ATP-binding pocket of a kinase, potentially leading to potent and selective inhibition.
Protocol 3.2.1: Kinase Binding Assay (e.g., ADP-Glo™ Kinase Assay)
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibition of the kinase.
Materials:
-
Target kinase(s) of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test compound and a known inhibitor of the target kinase
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction by combining the kinase, its substrate, ATP, and various concentrations of the test compound in the appropriate buffer.
-
ADP Detection: After a set incubation period, stop the kinase reaction and add the ADP-Glo™ reagent to convert the ADP produced to ATP. Then, add the kinase detection reagent to generate a luminescent signal proportional to the amount of ADP.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
| Potential Biological Target | Assay Type | Example IC₅₀ Data (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | In Vitro Enzyme Inhibition | 0.5 µM |
| A Specific Kinase (e.g., ALK) | In Vitro Kinase Assay | 50 nM |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 16 µg/mL |
Note: The IC₅₀ and MIC values in the table are hypothetical and serve as examples of the type of data that would be generated from these assays. Actual values would need to be determined experimentally.
Application Note 3.3: Antimicrobial Screening
Rationale: Carboxylic acids and their derivatives can exhibit antimicrobial properties. The lipophilic nature of the trifluoromethylphenyl group may enhance the compound's ability to penetrate bacterial cell membranes.
Protocol 3.3.1: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compound
-
96-well microplates
-
Incubator
Procedure:
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the bacterial strain to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]
Diagram of a Potential Kinase Inhibition Mechanism:
Caption: Hypothetical binding mode in a kinase active site.
Conclusion
This compound is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its unique combination of structural features provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and application notes provided herein offer a comprehensive guide for the synthesis, characterization, and biological evaluation of this promising compound. By following these detailed procedures, researchers can effectively explore the pharmacological potential of this and related molecules, contributing to the advancement of novel therapeutics.
References
-
ACS Omega. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Retrieved from [Link]
-
MDPI. (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Retrieved from [Link]
-
PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
MDPI. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]
-
SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
MDPI. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Retrieved from [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid in Material Science
Foreword: Unlocking Potential in Advanced Materials
The exploration of novel molecular architectures is a cornerstone of innovation in material science. Within this landscape, fluorinated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and altered electronic characteristics.[1] The subject of this guide, 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid, stands as a molecule of considerable interest. Its structure, featuring a rigid cyclopropane ring, a potent electron-withdrawing trifluoromethyl group, and a versatile carboxylic acid handle, presents a compelling platform for the design of next-generation polymers and functional materials.[2]
While the direct application of this compound in material science is an emerging field of study, its constituent parts suggest a wealth of possibilities. This document serves as a detailed technical guide for researchers, scientists, and professionals in material and drug development. It will provide a comprehensive overview of the compound's properties, extrapolate potential applications based on analogous structures, and offer detailed protocols for its synthesis and derivatization.
Molecular Profile and Physicochemical Properties
This compound (CAS No. 1187933-13-6) is an organic compound characterized by a trifluoromethyl-substituted phenyl group attached to a cyclopropanecarboxylic acid moiety.[3][4][5]
| Property | Value | Source |
| CAS Number | 1187933-13-6 | [3][5] |
| Molecular Formula | C₁₁H₉F₃O₂ | [3][5] |
| Molecular Weight | 230.18 g/mol | [3][5] |
| Appearance | White crystalline powder (typical) |
The trifluoromethyl group is known to enhance lipophilicity and metabolic stability in pharmaceutical contexts.[6] In material science, this group can contribute to increased thermal stability, chemical inertness, and hydrophobicity in polymers. The rigid cyclopropane ring introduces conformational constraints, which can be leveraged to create materials with specific mechanical or optical properties.[2]
Potential Applications in Material Science
While dedicated research into the material science applications of this compound is still developing, its structural motifs allow for informed predictions of its utility.
High-Performance Polymers and Coatings
The carboxylic acid functionality serves as a versatile anchor point for polymerization. By converting the carboxylic acid to an ester or acid chloride, it can be readily incorporated into polyesters, polyamides, and other polymer backbones.
-
Enhanced Durability: The inherent stability of the trifluoromethyl group and the cyclopropane ring can contribute to the creation of polymers with superior resistance to thermal and chemical degradation.[6]
-
Hydrophobic Surfaces: The presence of the trifluoromethyl group is expected to impart a low surface energy to derived polymers, making them suitable for creating hydrophobic and oleophobic coatings.
-
Optical Properties: The rigid structure of the cyclopropane unit can influence the refractive index and other optical properties of resulting materials, opening avenues for applications in optical films and lenses.
Functional Materials for Electronics
The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of materials. This makes this compound a promising building block for:
-
Dielectric Materials: Polymers incorporating this molecule may exhibit low dielectric constants, a desirable property for insulators in microelectronics.
-
Organic Semiconductors: Judicious incorporation into conjugated polymer systems could modulate charge transport properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Synthesis and Derivatization Protocols
The synthesis of trifluoromethyl-substituted cyclopropanes is a well-documented area of organic chemistry. Below are detailed protocols that can be adapted for the synthesis of this compound and its subsequent derivatization.
Protocol 1: Synthesis of this compound via Catalytic Cyclopropanation
This protocol is based on established methods for the synthesis of aryl-substituted cyclopropanes, such as rhodium-catalyzed reactions of diazo compounds with alkenes.[7]
Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-(trifluoromethyl)styrene (1.0 eq) in dry dichloromethane under an inert atmosphere (e.g., argon), add a dirhodium catalyst such as Rh₂(OAc)₄ (0.01 eq).
-
Addition of Diazo Compound: Slowly add ethyl diazoacetate (1.1 eq) to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. Rationale: Slow addition is crucial to control the decomposition of the diazo compound and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting styrene is consumed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution (2 M). Stir the mixture at reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Acidify the aqueous residue with hydrochloric acid (2 M) until a precipitate forms. Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Polymer Synthesis via Acyl Chloride Derivatization
This protocol outlines the conversion of the carboxylic acid to a more reactive acyl chloride, followed by polymerization with a suitable diol to form a polyester.
Workflow for Polyester Synthesis
Caption: Workflow for polyester synthesis from the title compound.
Step-by-Step Methodology:
-
Acyl Chloride Formation: Suspend this compound (1.0 eq) in dry dichloromethane containing a catalytic amount of dimethylformamide (DMF). Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until gas evolution ceases. Rationale: Conversion to the acyl chloride increases the electrophilicity of the carbonyl carbon, facilitating polymerization.
-
Removal of Excess Reagent: Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. Use this intermediate immediately in the next step.
-
Polymerization: In a separate flask, dissolve a diol monomer (e.g., ethylene glycol, 1.0 eq) and a non-nucleophilic base (e.g., pyridine) in an appropriate dry solvent. Cool the solution to 0 °C.
-
Monomer Addition: Add a solution of the freshly prepared acyl chloride in the same solvent dropwise to the diol solution.
-
Reaction and Isolation: Allow the reaction to proceed at room temperature for several hours. Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol. Collect the polymer by filtration and dry under vacuum.
Characterization
The synthesized compound and its polymeric derivatives should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., C=O, C-F).
-
Mass Spectrometry (MS): To determine the molecular weight of the monomer.
-
For Polymers:
-
Gel Permeation Chromatography (GPC): To determine molecular weight and polydispersity.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate thermal properties such as glass transition temperature and decomposition temperature.
-
Contact Angle Goniometry: To measure the hydrophobicity of polymer films.
-
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagents used in the synthesis, such as ethyl diazoacetate and thionyl chloride, are toxic and/or corrosive and require special handling precautions. Consult the Safety Data Sheet (SDS) for each chemical before use.
Future Outlook
The unique combination of a cyclopropane ring and a trifluoromethylphenyl group makes this compound a highly promising, yet underexplored, building block in material science. Future research should focus on the systematic synthesis of a range of polymers derived from this monomer and a thorough investigation of their mechanical, thermal, optical, and electronic properties. Such studies will be instrumental in unlocking the full potential of this versatile molecule for creating advanced materials with tailored functionalities.
References
-
Exploring 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: Properties and Applications. Fluoropharm. [Link]
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
Appchem. This compound | 1187933-13-6 | C11H9F3O2. [Link]
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- 1. cas 78376-99-5|| where to buy (+/-)-trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid [english.chemenu.com]
- 2. Buy this compound | 1187933-13-6 [smolecule.com]
- 3. appchemical.com [appchemical.com]
- 4. parchem.com [parchem.com]
- 5. 2-(2-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid [allbiopharm.com]
- 6. innospk.com [innospk.com]
- 7. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic route to this valuable compound. Trifluoromethyl-substituted cyclopropanes are significant building blocks in medicinal chemistry, often used to enhance the metabolic stability and bioavailability of drug candidates.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve your reaction yields.
I. Synthesis Overview: Common Routes and Key Stages
The synthesis of this compound typically involves two key transformations:
-
Cyclopropanation: The formation of the cyclopropane ring. This is most commonly achieved through a cyclopropanation reaction of an alkene, such as 2-(trifluoromethyl)styrene.
-
Hydrolysis: The conversion of a cyclopropyl ester or another precursor to the final carboxylic acid.
Several methods exist for the cyclopropanation step, with the Simmons-Smith reaction and transition-metal-catalyzed reactions of diazo compounds being prevalent.[2] The choice of method often depends on the desired stereochemistry, substrate scope, and scalability.
Diagram: General Synthetic Workflow
Caption: General workflow for synthesizing this compound.
II. Troubleshooting Guide: Addressing Common Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your synthesis.
Cyclopropanation Stage
Question 1: My cyclopropanation reaction has a low yield or is not proceeding to completion. What are the likely causes and how can I fix it?
Answer:
Low conversion in a cyclopropanation reaction can stem from several factors related to the alkene's reactivity, the carbene source, or the catalyst's activity.
-
Alkene Reactivity: 2-(Trifluoromethyl)styrene is an electron-deficient alkene due to the electron-withdrawing trifluoromethyl group. Many traditional cyclopropanation methods, like the Simmons-Smith reaction, favor electron-rich alkenes.[3]
-
Solution: Consider using a more reactive cyclopropanating agent. The Furukawa modification of the Simmons-Smith reaction, which uses diethylzinc (Et₂Zn) instead of a zinc-copper couple, can enhance reactivity.[4] Alternatively, transition-metal catalysis, particularly with rhodium or copper catalysts, is often effective for electron-deficient olefins.[2][5]
-
-
Catalyst Issues: The activity of your catalyst is crucial.
-
Inert Atmosphere: Many catalysts, especially organometallic ones, are sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) and with dry solvents and glassware.[3]
-
Catalyst Activation: For Simmons-Smith type reactions, the activation of the zinc is critical. Using ultrasound can improve the formation of the active organozinc species.[6]
-
Catalyst Choice: For electron-deficient alkenes, palladium-based catalysts can be more effective than copper or rhodium catalysts in some cases.[2] If you are using a rhodium catalyst with a diazo compound, screening different ligands can significantly impact the yield.[7][8]
-
-
Carbene Source Instability: If you are using a diazo compound, its stability can be a concern.
-
Slow Addition: Diazo compounds can be unstable and prone to side reactions like dimerization.[3] Using a syringe pump for slow and controlled addition to the reaction mixture is highly recommended.[3]
-
Temperature Control: Maintain the recommended reaction temperature. While many rhodium-catalyzed reactions proceed at room temperature, optimization may be necessary.[3]
-
Question 2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Answer:
Byproduct formation is a common issue. Identifying the byproducts through techniques like NMR or GC-MS is the first step.
-
Common Byproducts in Diazo-Based Reactions:
-
Carbene Dimerization: This leads to the formation of fumaronitrile or maleonitrile (if using dicyanodiazo-methane, for example). As mentioned, slow addition of the diazo compound can mitigate this.[3]
-
Solvent Insertion: The carbene can sometimes react with the solvent. Choosing a relatively inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is advisable.
-
-
Common Byproducts in Simmons-Smith Reactions:
-
Unreacted Starting Material: This points to incomplete reaction, which can be addressed by the solutions in Question 1.
-
Polymerization: While less common for this specific substrate, acidic impurities can sometimes lead to polymerization of the styrene derivative. Ensure your reagents are pure.
-
Hydrolysis Stage
Question 3: The hydrolysis of my cyclopropyl ester to the carboxylic acid is slow or incomplete. How can I improve this step?
Answer:
The hydrolysis of esters, known as saponification when base-catalyzed, can sometimes be challenging.[9]
-
Reaction Conditions:
-
Base-Catalyzed Hydrolysis (Saponification): This is a very common and effective method.[9]
-
Choice of Base: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are typically used.[10]
-
Solvent System: A mixture of an organic solvent like tetrahydrofuran (THF) or ethanol with water is often necessary to ensure the solubility of the ester.[10]
-
Temperature: Heating the reaction mixture is usually required to drive the reaction to completion.[10] A temperature range of 50-80°C is a good starting point.
-
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification.[9]
-
Conditions: Typically involves heating the ester in the presence of an aqueous mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
-
-
Steric Hindrance: The cyclopropyl group can impart some steric hindrance around the carbonyl group, potentially slowing down the hydrolysis. If you find the reaction is still sluggish, increasing the reaction time, temperature, or the concentration of the base/acid can be effective.
Purification Stage
Question 4: I am having difficulty purifying the final product, this compound. What are the best methods?
Answer:
Purification is critical for obtaining a high-purity final product.
-
Crystallization: This is often the most effective method for purifying solid carboxylic acids.
-
Solvent Screening: Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for crystallization of carboxylic acids include toluene, heptane, ethyl acetate, and mixtures thereof.
-
Cooling Rate: A slow cooling rate generally leads to the formation of larger, purer crystals.
-
-
Column Chromatography: If crystallization is not effective or if you need to separate isomers, flash column chromatography on silica gel is a standard technique.
-
Solvent System: A gradient of ethyl acetate in hexanes or heptanes is a common mobile phase for separating compounds of this polarity. Adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.
-
-
Purification via Salt Formation: Carboxylic acids can be purified by forming a salt with a base (e.g., sodium bicarbonate or an amine like dicyclohexylamine), washing the salt with an organic solvent to remove neutral impurities, and then re-acidifying to regenerate the pure carboxylic acid.[11]
III. Frequently Asked Questions (FAQs)
Q1: What is the typical yield I should expect for the synthesis of this compound?
A1: The expected yield can vary significantly depending on the chosen synthetic route, scale, and optimization of reaction conditions. With a well-optimized rhodium-catalyzed cyclopropanation followed by hydrolysis, yields of over 80% have been reported for similar trifluoromethyl-substituted cyclopropanes.[8] For Simmons-Smith type reactions, yields can be more variable but can often exceed 70% with careful execution.
Q2: How does the trifluoromethyl group affect the cyclopropanation reaction?
A2: The trifluoromethyl group is strongly electron-withdrawing. This has two main effects:
-
It deactivates the double bond of the styrene, making it less nucleophilic and therefore less reactive towards electrophilic carbenes. This is a key challenge in the cyclopropanation of electron-deficient olefins.[12][13]
-
It can influence the stereoselectivity of the reaction, particularly in asymmetric synthesis, due to its steric and electronic properties.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
Diazo Compounds: If you are using diazo compounds, be aware that they can be toxic and potentially explosive.[1] They should be handled in a well-ventilated fume hood, and care should be taken to avoid contact with acids, which can cause rapid decomposition.[3]
-
Organometallic Reagents: Reagents like diethylzinc are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere using proper syringe techniques.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
Q4: Can I use a one-pot procedure for the cyclopropanation and hydrolysis steps?
A4: While one-pot procedures are attractive for their efficiency, they are generally not advisable for this synthesis. The conditions for cyclopropanation (often anhydrous and neutral) are incompatible with the aqueous acidic or basic conditions required for hydrolysis. A workup and isolation of the intermediate cyclopropyl ester are recommended to ensure a higher yield and purity of the final product.
IV. Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is adapted from standard procedures for the Furukawa modification of the Simmons-Smith reaction.[4]
-
To a flame-dried, three-necked flask under an argon atmosphere, add a solution of 2-(trifluoromethyl)styrene (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 equiv, typically a 1.0 M solution in hexanes) dropwise via syringe.
-
After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude cyclopropyl ester by flash column chromatography.
Protocol 2: Basic Hydrolysis (Saponification)
This protocol is a general procedure for the saponification of esters.[9][10]
-
Dissolve the cyclopropyl ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (2.0-3.0 equiv) and heat the mixture to 50-60 °C.
-
Stir the reaction at this temperature until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with an organic solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with cold aqueous HCl (e.g., 1 M or 2 M).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by crystallization or column chromatography as needed.
V. Data Summary
| Parameter | Simmons-Smith (Furukawa) | Rhodium-Catalyzed |
| Substrate | 2-(Trifluoromethyl)styrene | 2-(Trifluoromethyl)styrene |
| Carbene Source | Diiodomethane/Diethylzinc | Diazo Compound |
| Typical Catalyst | N/A | Rh₂(OAc)₄ or chiral variants |
| Advantages | Avoids hazardous diazo compounds | High efficiency, good for asymmetric synthesis |
| Challenges | Reactivity with electron-deficient alkenes | Handling of potentially explosive diazo compounds |
| Typical Yield | 60-80% | 70-95% |
VI. References
-
Catalytic methods for the selective cyclopropanation of electron-deficient olefins. ResearchGate. Available from: [Link]
-
Recent Progress Toward the Synthesis of Trifluoromethyl and Difluoromethyl-Substituted Cyclopropanes. ResearchGate. Available from: [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed Central. Available from: [Link]
-
Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. ACS Publications. Available from: [Link]
-
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Available from: [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. Available from: [Link]
-
Trifluoromethyl-Substituted Cyclopropanes. ResearchGate. Available from: [Link]
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available from: [Link]
-
Recent Progress Toward the Synthesis of Trifluoromethyl- and Difluoromethyl-Substituted Cyclopropanes. PubMed. Available from: [Link]
-
Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents. Available from:
-
Simmons–Smith reaction. Wikipedia. Available from: [Link]
-
cyclopropanecarboxylic acid. Organic Syntheses. Available from: [Link]
-
Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. Available from: [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. Available from: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH. Available from: [Link]
-
Chemistry of Esters. LibreTexts. Available from: [Link]
-
Simmons-Smith Reaction. NROChemistry. Available from: [Link]
-
Novel 2-fluorocyclopropane carboxylic acid synthesis method. Google Patents. Available from:
-
Hydrolysis of Esters. University of Calgary. Available from: [Link]
-
Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. Available from: [Link]
-
Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Google Patents. Available from:
-
Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl). Google Patents. Available from:
-
Method for purifying crude 2,5-furandicarboxylic acid by crystallization. Google Patents. Available from:
-
trans-2-Phenylcyclopropanecarboxylic acid. PubChem. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]
- 11. WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-propyl)phenyl-2-propanol - Google Patents [patents.google.com]
- 12. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
Welcome to the technical support guide for the purification of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid. This molecule presents unique and significant purification challenges primarily due to the presence of two stereocenters, resulting in a mixture of up to four stereoisomers (the cis and trans diastereomers, each as a pair of enantiomers).
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will address the separation of stereoisomers, removal of synthetic impurities, and analytical validation in a practical, question-and-answer format.
Troubleshooting Guide: From Crude Mixture to Pure Isomer
This section addresses the most pressing issues researchers face during the purification process.
Question 1: My initial product is a mixture of cis and trans diastereomers. How can I effectively separate them?
Answer:
This is the most critical and often the first major hurdle in the purification workflow. Because diastereomers have different physical and chemical properties, they can be separated using achiral chromatographic or crystallization techniques.
Core Strategy: Exploit Differences in Polarity and Spatial Arrangement
The primary difference between the cis and trans isomers is their three-dimensional shape and resulting polarity. The trans isomer is generally less polar and more linear, while the cis isomer, with the phenyl and carboxyl groups on the same side of the cyclopropane ring, is often more polar.
Recommended Approach 1: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the most reliable method for analytical and preparative separation of diastereomers.
-
Mechanism: In reversed-phase chromatography, the stationary phase is nonpolar (like C18 or Phenyl), and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol). The less polar trans isomer will interact more strongly with the stationary phase and thus have a longer retention time than the more polar cis isomer.
-
Expert Insight: While a standard C18 column can work, a phenyl stationary phase is often superior for this class of compounds. The phenyl rings on the stationary phase can undergo π-π stacking interactions with the trifluoromethylphenyl ring of the analyte, adding a layer of selectivity that can significantly improve the resolution between diastereomers.
-
Starting Conditions: A good starting point is a gradient elution from 50:50 to 95:5 acetonitrile:water with 0.1% formic acid or trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group, leading to sharper peaks.[1]
Recommended Approach 2: Strategic Crystallization
For larger-scale purification, crystallization is more economical. The goal is to find a solvent system in which one diastereomer is significantly less soluble than the other.
-
Mechanism: The different crystal lattice energies of the diastereomers lead to different solubilities.
-
Protocol:
-
Solvent Screening: Test a range of solvents (e.g., toluene, ethyl acetate, isopropyl alcohol, heptane, and mixtures thereof).
-
Procedure: Dissolve the crude mixture in a minimum amount of a hot solvent. Allow it to cool slowly to room temperature, then further cool in an ice bath.
-
Analysis: Collect the resulting crystals and analyze both the solid and the mother liquor by HPLC or NMR to determine the diastereomeric ratio. Often, one diastereomer will preferentially crystallize, enriching the other in the solution.[2]
-
Logical Flow: Diastereomer Separation Strategy
Caption: Decision workflow for separating diastereomers.
Question 2: I have a pure diastereomer, but it's a racemic mixture. How do I resolve the enantiomers?
Answer:
Separating enantiomers is a significant challenge because they have identical physical properties in an achiral environment. Therefore, a chiral environment is required to differentiate them.
Core Strategy: Chiral Recognition using a Chiral Stationary Phase (CSP)
Chiral HPLC is the gold standard for both analytical and preparative separation of enantiomers. The process involves using a column where the stationary phase is itself chiral.
-
Mechanism: Enantiomers form transient, diastereomeric complexes with the chiral stationary phase. These complexes have different energies and stabilities, causing one enantiomer to be retained on the column longer than the other.[3][4]
-
Choosing a CSP: For carboxylic acids, polysaccharide-based and macrocyclic antibiotic-based CSPs are highly effective.[5]
-
Polysaccharide Phases (e.g., CHIRALPAK®, Lux®): Columns based on cellulose or amylose derivatives are extremely versatile. They can be used in normal-phase, polar-organic, or reversed-phase modes.
-
Macrocyclic Antibiotic Phases (e.g., CHIROBIOTIC®): Columns like CHIROBIOTIC V2 (based on vancomycin) are excellent for separating acidic compounds in reversed-phase mode.
-
| CSP Type | Example Columns | Typical Mobile Phase | Advantages & Considerations |
| Polysaccharide | CHIRALPAK AD-H, IG-3; Lux i-Cellulose-5 | Normal Phase: Hexane/Isopropanol (+TFA) Reversed Phase: Acetonitrile/Water (+Acid/Buffer) | Broad applicability, multiple solvent modes available.[5][6] The trifluoromethyl group may enhance interactions. |
| Macrocyclic Antibiotic | CHIROBIOTIC V2 | Reversed Phase: Methanol or ACN with Ammonium Acetate/Formate Buffer | Excellent for polar and acidic compounds. High efficiency and robust performance. |
Recommended Approach: Chiral HPLC Method Development
-
Column Screening: Screen your racemic diastereomer on at least two columns of different types (e.g., one polysaccharide-based, one macrocyclic antibiotic-based).
-
Mobile Phase Optimization:
-
For normal phase, start with 90:10 Hexane:Isopropanol with 0.1% TFA. Adjust the ratio of alcohol to optimize retention and resolution.
-
For reversed phase, screen methanol and acetonitrile as the organic modifier with a buffer (e.g., 10 mM Ammonium Acetate). The choice of organic solvent can dramatically alter selectivity.
-
-
Scale-Up: Once analytical separation is achieved, the method can be scaled to a larger-diameter preparative column for bulk separation.
Question 3: My product is contaminated with non-isomeric impurities from the synthesis. How do I remove them?
Answer:
Removing starting materials, reagents, and side-products is best accomplished using classic purification techniques that exploit differences in fundamental chemical properties like acidity and polarity.
Core Strategy: Exploit the Acidity of the Carboxylic Acid Group
The carboxylic acid functional group is the key to an efficient and simple purification workflow.
Recommended Approach: Acid-Base Extraction
This technique is highly effective for separating your acidic product from neutral or basic impurities.
-
Mechanism: The acidic product is deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and can be washed away. The product is then recovered by re-acidifying the aqueous phase, causing it to precipitate.
-
Expert Insight: Use a weak base like sodium bicarbonate (NaHCO₃) rather than a strong base like sodium hydroxide (NaOH). This provides selectivity for the carboxylic acid over any less acidic impurities (like phenols) and minimizes the risk of side reactions.
Workflow: Purification via Acid-Base Extraction
Caption: Step-by-step workflow for impurity removal.
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to confirm the final purity of my compound? A: A combination of methods is required for full validation:
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) and confirm enantiopurity.
-
Achiral HPLC: To determine the diastereomeric excess (d.e.) and overall chemical purity by assessing the area percentage of the main peak.
-
¹H and ¹⁹F NMR: To confirm the chemical structure, relative stereochemistry (cis vs. trans via proton coupling constants), and detect any proton- or fluorine-containing impurities.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Q: Can I use crystallization to resolve the enantiomers? A: Yes, but it is more complex than chiral chromatography. It requires forming diastereomeric salts by reacting your racemic acid with a single enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine). The resulting diastereomeric salts can then be separated by crystallization. This method is often used for industrial-scale production but can be challenging to develop in a research setting.
Q: How should I store the purified this compound? A: The compound is a stable crystalline solid.[7] For long-term storage, keep it in a tightly sealed container in a cool, dry, and dark environment to prevent degradation.
Q: Are there any specific safety precautions I should take? A: Standard laboratory safety protocols should be followed. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood. The trifluoromethyl group is generally stable, but the carboxylic acid is corrosive.
References
- Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules.
- ResearchGate.
- Google Patents. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
- Wiley Online Library.
- National Center for Biotechnology Information.
- ChemShuttle. 2-(3-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid.
- Google Patents.
- Google Patents. WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl).
- MDPI. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.
- PubMed.
- National Center for Biotechnology Information. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- ResearchGate.
Sources
- 1. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google Patents [patents.google.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemshuttle.com [chemshuttle.com]
Technical Support Center: Resolution of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid Stereoisomers
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the stereoisomeric resolution of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid. This molecule possesses two chiral centers, leading to four potential stereoisomers (two pairs of enantiomers). The separation of these isomers is a critical step in pharmaceutical development, as pharmacological activity is often specific to a single stereoisomer.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into developing and troubleshooting a robust resolution method for this specific and challenging target. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and optimize these strategies for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving a chiral cyclopropanecarboxylic acid like this one?
There are three principal strategies, each with distinct advantages and challenges:
-
Chiral Chromatography (HPLC/SFC): This is a direct separation method that uses a chiral stationary phase (CSP) to physically separate the enantiomers and diastereomers. It is often the fastest method to develop on an analytical scale for determining enantiomeric excess (ee). Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for its speed and lower solvent consumption.[1][2][3]
-
Diastereomeric Salt Resolution: A classical and highly scalable method. The racemic acid is reacted with a pure chiral base (the resolving agent) to form two diastereomeric salts.[4][5] These salts have different physical properties, most importantly solubility, which allows one to be selectively crystallized from a solution.[6][7]
-
Enzymatic Resolution: This kinetic resolution method typically involves the esterification of the carboxylic acid to a simple ester (e.g., methyl or ethyl ester). An enzyme, usually a lipase, then selectively hydrolyzes one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer as the unreacted ester.[8][9][10]
Q2: How do I choose an initial resolution strategy?
Your choice depends on your immediate goal (scale, speed, cost):
-
For rapid analysis and purity testing (<1 g): Start with Chiral Chromatography (SFC or HPLC) . It provides a direct readout of all stereoisomers present and is the gold standard for determining enantiomeric excess.[11]
-
For large-scale synthesis (>10 g): Diastereomeric Salt Resolution is often the most cost-effective and scalable method.[5] However, it requires significant process development to find the right resolving agent and solvent combination.
-
As an alternative scalable approach: Enzymatic Resolution can be highly efficient and operate under mild conditions.[12] It is particularly useful if other methods fail or if high enantioselectivity is required. The main drawback is that the theoretical maximum yield for the desired enantiomer is 50%.
Q3: What analytical method should I use to determine the enantiomeric excess (ee) of my resolved material?
Chiral HPLC or SFC is the definitive method. Regardless of which preparative resolution technique you use (crystallization or enzymatic), you must develop a reliable chiral analytical method to measure the outcome. This method will be your primary tool for assessing the success of each experiment, quantifying the ee of your products, and guiding optimization.[11] Alternative methods using circular dichroism exist but are less common in standard laboratory settings.[13][14][15][16]
Q4: Why is the ortho-trifluoromethylphenyl group important to consider during method development?
The 2-(trifluoromethyl)phenyl substituent is a key structural feature that dictates the molecule's behavior.
-
Steric Hindrance: The bulky group at the ortho position can influence how the molecule interacts with chiral selectors in chromatography, resolving agents in crystallization, and enzyme active sites. This steric bulk can be advantageous, creating more defined interactions that lead to better selectivity.
-
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing. In chiral chromatography, this can affect π-π stacking interactions with the stationary phase. For enzymatic resolutions, it can alter the reactivity of the carbonyl group in the corresponding ester.
-
Solubility: The fluorinated group will impact the molecule's solubility in various organic solvents, a critical parameter for both chromatography and crystallization-based methods.
Troubleshooting Guide 1: Chiral Chromatography (HPLC/SFC)
Chiral chromatography is the most powerful tool for both analytical assessment and small-scale purification. Success hinges on finding the right combination of a Chiral Stationary Phase (CSP) and a mobile phase.
Q: My peaks are not separating on my initial screening runs. What should I try first?
Poor or no resolution is the most common starting problem. The issue lies in a lack of differential interaction between your stereoisomers and the CSP.
Troubleshooting Workflow: No Initial Separation
-
Verify CSP Choice: The single most critical factor is the CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most versatile and successful for a wide range of molecules.[17] Screen a set of diverse columns first.
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using Hexane/Isopropanol (IPA), try switching the alcohol to Ethanol (EtOH) or vice-versa. The hydrogen bonding characteristics are different and can dramatically alter selectivity.[18]
-
Add an Acidic Modifier: For carboxylic acids, suppressing the ionization of the carboxyl group is crucial for good peak shape and resolution.[17][19] Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to your mobile phase. This ensures the analyte is in its neutral form, reducing interactions with residual silanols on the silica support.[19]
-
-
Adjust Temperature: Temperature affects the thermodynamics of interaction.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) gives the analytes more time to interact with the CSP, which can enhance resolution.[20]
Protocol: Chiral Method Screening Workflow
-
Column Selection: Prepare a screening set of 3-5 polysaccharide-based CSPs (e.g., Lux Cellulose-1, Lux Amylose-1, CHIRALPAK IA, IB, IC).
-
Mobile Phase Preparation:
-
Normal Phase (NP): A) Hexane/IPA (80:20) + 0.1% TFA; B) Hexane/EtOH (90:10) + 0.1% TFA.
-
Polar Organic Mode (POM): C) Acetonitrile/Methanol (95:5) + 0.1% TFA.
-
-
Initial Screening:
-
Equilibrate the first column with mobile phase A for at least 10 column volumes.[20]
-
Inject the racemic standard of this compound.
-
Run an isocratic elution for 20-30 minutes.
-
Repeat for each column with each mobile phase.
-
-
Analysis: Evaluate the chromatograms for any sign of separation (e.g., peak broadening, shoulders, or partial separation). The condition that shows the best "hit" is your starting point for optimization.
Q: I see some separation, but the peaks are broad and tailing. How can I improve the peak shape?
Peak tailing for an acidic compound is almost always due to secondary interactions or sample overload.[17][19]
Troubleshooting Steps for Peak Tailing:
-
Check for Column Overload: The most common cause. Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.[17][19]
-
Optimize Acidic Additive: Ensure you have an acidic modifier (like 0.1% TFA or FA) in your mobile phase.[19] This protonates the carboxylic acid, preventing it from interacting with any active sites on the stationary phase, which is a primary cause of tailing.
-
Check Column Health: A contaminated or old column can lead to poor peak shape. Flush the column with a strong solvent (as recommended by the manufacturer) or replace it if necessary.[17] Additive memory effects can also be an issue, where modifiers from previous runs linger on the column.[21]
Data Presentation: HPLC vs. SFC for Chiral Resolution
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Recommendation for this Compound |
| Mobile Phase | Organic solvents (e.g., Hexane, IPA, EtOH). | Supercritical CO₂ with a small amount of organic co-solvent (modifier). | SFC is strongly preferred. It's faster, cheaper (CO₂ is inexpensive), and greener.[1][3] |
| Speed | Slower, due to higher viscosity of liquid mobile phases. | 3-5 times faster than HPLC due to lower viscosity and higher diffusivity of scCO₂.[3] | SFC provides significant time savings for screening and analysis. |
| Resolution | High resolution is achievable. | Often provides higher efficiency and can offer unique or enhanced chiral selectivity compared to HPLC.[3] | The unique properties of SFC may provide a superior separation. |
| Column Compatibility | Standard HPLC columns. | Most HPLC columns, especially polysaccharide CSPs, are compatible. | The same columns can be screened on both systems. |
| Operating Pressure | Moderate (100-400 bar). | High (100-200 bar), requires a back-pressure regulator. | Requires dedicated SFC instrumentation. |
Visualization: Troubleshooting Workflow for Poor Chromatographic Resolution
Sources
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Reaction Conditions for 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Welcome to the technical support center for the synthesis and optimization of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and proven protocols. Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common problems encountered during the synthesis of this compound, offering detailed causal analysis and actionable solutions.
Issue 1: Low or No Product Yield
A common frustration in cyclopropanation reactions is a lower-than-expected yield. This can often be traced back to several key factors in the experimental setup.
Potential Cause 1: Inactive Catalyst or Reagent
Many catalysts used in cyclopropanation are sensitive to air and moisture.[1] Similarly, the organozinc carbenoid in Simmons-Smith type reactions requires proper activation to be effective.[2]
-
Solution:
-
Inert Atmosphere: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Assemble the reaction under an inert atmosphere of argon or nitrogen.
-
Reagent Quality: Use freshly distilled or high-purity anhydrous solvents. Diiodomethane, if used, should be freshly purified to remove any degradation products.
-
Catalyst Activation: If employing a Simmons-Smith protocol, ensure the zinc-copper couple is properly activated. For rhodium- or copper-catalyzed reactions, ensure the catalyst has not been deactivated by improper storage or handling.[1][2]
-
Potential Cause 2: Poor Alkene Reactivity
The electronic nature of the alkene substrate plays a significant role in its reactivity towards cyclopropanation.
-
Solution:
-
Electron-Donating Groups: While the trifluoromethyl group is electron-withdrawing, the overall reactivity of the styrene precursor is generally sufficient. However, for challenging substrates, consider modifications to enhance reactivity.
-
Alternative Catalytic Systems: For less reactive alkenes, exploring different catalytic systems, such as those based on cobalt, might prove beneficial.[1]
-
Potential Cause 3: Steric Hindrance
The bulky trifluoromethyl group at the ortho position can sterically hinder the approach of the cyclopropanating agent.[3]
-
Solution:
-
Less Bulky Reagents: Consider using a less sterically demanding cyclopropanating reagent if possible.
-
Temperature Optimization: Adjusting the reaction temperature can sometimes overcome steric barriers, though this may also impact selectivity.
-
Issue 2: Poor Diastereoselectivity
Controlling the stereochemistry of the cyclopropane ring is often a critical goal. Poor diastereoselectivity can result from several factors.
Potential Cause 1: Suboptimal Catalyst or Ligand
In metal-catalyzed reactions, the choice of ligand is paramount in dictating the stereochemical outcome.[4][5]
-
Solution:
-
Ligand Screening: A screening of different chiral ligands is often necessary to find the optimal match for the specific substrate. For trifluoromethyl-substituted cyclopropanes, dirhodium complexes with specific chiral ligands have shown high efficacy.[6]
-
Catalyst Loading: The concentration of the catalyst can sometimes influence diastereoselectivity. It is advisable to optimize the catalyst loading.
-
Potential Cause 2: Reaction Temperature
Cyclopropanation reactions are often sensitive to temperature fluctuations, which can affect the transition state energies leading to different diastereomers.
-
Solution:
-
Precise Temperature Control: Maintain a consistent and optimized reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable product, leading to higher diastereoselectivity.
-
Issue 3: Difficulty in Product Purification
The final step of isolating the pure this compound can present its own set of challenges.
Potential Cause 1: Co-eluting Impurities
Side products from the reaction may have similar polarities to the desired product, making separation by column chromatography difficult.
-
Solution:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one that provides good differential solubility between the product and impurities.
-
Alternative Chromatographic Techniques: Consider using a different stationary phase or a more sophisticated chromatographic method like preparative HPLC if standard flash chromatography is insufficient.
-
Potential Cause 2: Formation of Emulsions During Workup
Aqueous workups can sometimes lead to the formation of stable emulsions, complicating the extraction process.
-
Solution:
-
Brine Wash: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can also aid in separating the layers.
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the synthesis of this compound.
Q1: What are the most common methods for synthesizing 2-arylcyclopropanecarboxylic acids?
There are several established methods, with the choice often depending on the specific substrate and desired stereochemistry. The most common include:
-
Transition-Metal Catalyzed Cyclopropanation: This is a widely used method involving the reaction of an alkene with a diazo compound in the presence of a metal catalyst, typically based on rhodium, copper, or ruthenium.[6][7][8] This method offers excellent control over stereoselectivity through the use of chiral ligands.[4]
-
Simmons-Smith Reaction: This classic method uses an organozinc carbenoid (often generated from diiodomethane and a zinc-copper couple) to cyclopropanate an alkene.[3][9][10] It is known for its reliability and stereospecificity, where the stereochemistry of the alkene is retained in the cyclopropane product.[11]
Q2: How does the trifluoromethyl group influence the reaction?
The trifluoromethyl group has several effects:
-
Electronic Effect: As a strong electron-withdrawing group, it can influence the reactivity of the phenyl ring and the adjacent cyclopropane. This can be beneficial in certain biological applications by modulating the molecule's properties.[12]
-
Steric Effect: Its bulk can create steric hindrance, potentially affecting the rate and selectivity of the cyclopropanation reaction.[3]
-
Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which can be advantageous for drug candidates by improving membrane permeability.[12]
Q3: What analytical techniques are best for characterizing the product?
A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information, including the connectivity of atoms and the stereochemistry of the cyclopropane ring. ¹⁹F NMR is particularly useful for confirming the presence and environment of the trifluoromethyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
III. Experimental Protocols & Data
Protocol 1: Rhodium-Catalyzed Cyclopropanation
This protocol is adapted from methodologies known for high diastereoselectivity and enantioselectivity with trifluoromethyl-substituted styrenes.[6]
Step-by-Step Methodology:
-
Under an argon atmosphere, to a solution of 2-(trifluoromethyl)styrene (1.0 equiv) in anhydrous dichloromethane (DCM), add the chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄, 0.5-1.0 mol%).[4]
-
Cool the mixture to the optimized temperature (often 0 °C to room temperature).
-
Slowly add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM over several hours using a syringe pump.
-
Allow the reaction to stir at the same temperature until the starting alkene is consumed (monitor by TLC or GC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
-
Hydrolyze the resulting ethyl ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Data Summary: Catalyst Screening for Enantioselective Cyclopropanation
The following table summarizes typical results from catalyst screening for the cyclopropanation of styrenes with aryldiazoacetates, highlighting the importance of catalyst choice for achieving high enantioselectivity.[4][5]
| Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |
| Rh₂(R-DOSP)₄ | 63-98 | Often high for many aryldiazoacetates |
| Rh₂(S-PTAD)₄ | 63-98 | Particularly effective for ortho-substituted aryldiazoacetates |
| Rh₂(R-BNP)₄ | 63-98 | Complementary, effective for certain substituted aryldiazoacetates |
Protocol 2: Modified Simmons-Smith Cyclopropanation
This protocol utilizes the Furukawa modification, which often provides better reactivity and reproducibility.[13]
Step-by-Step Methodology:
-
Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (argon or nitrogen).
-
In a flask, dissolve the starting alkene (e.g., an allylic alcohol precursor to the final product) in an anhydrous solvent like 1,2-dichloroethane (DCE).[2]
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc (Et₂Zn, ~2.0 equiv) as a solution in hexanes.
-
After stirring for a short period, add diiodomethane (CH₂I₂, ~2.0 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Visualizations
Reaction Workflow: Rhodium-Catalyzed Synthesis
Caption: Workflow for the rhodium-catalyzed synthesis of the target molecule.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common reaction issues.
V. References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
Fitos, J., et al. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 19, 541–549. [Link]
-
Iwasa, S., et al. (2012). Highly Enantioselective Synthesis of Trifluoromethyl Cyclopropanes by Using Ru(II)–Pheox Catalyst. European Journal of Organic Chemistry. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cyclopropanation of trifluoromethyl olefin with diazoacetates. [Link]
-
ResearchGate. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Khan, I., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(16), 4996. [Link]
-
ResearchGate. (n.d.). Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes. [Link]
-
Reddy, K. S., & Davies, H. M. L. (2013). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Tetrahedron, 69(27-28). [Link]
-
ScienceDirect. (2013). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Tetrahedron. [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 7. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simmons-Smith Reaction [organic-chemistry.org]
- 10. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Buy this compound | 1187933-13-6 [smolecule.com]
- 13. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
stability issues of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience to help you anticipate and resolve stability issues you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by a combination of environmental and chemical factors. These include pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The interaction of these factors can lead to degradation of the molecule.
Q2: What are the potential degradation pathways for this molecule?
A2: While the trifluoromethyl (-CF3) group and the cyclopropane ring are generally robust, degradation can occur under specific stress conditions.[3] Potential pathways include:
-
Hydrolysis of the Trifluoromethyl Group: Under strongly alkaline conditions, the -CF3 group can undergo hydrolysis to form a carboxylic acid.[3][4]
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures.[5]
-
Oxidative Degradation: The aromatic ring may be susceptible to oxidation.[3]
-
Photodegradation: Exposure to UV light can induce degradation of aromatic carboxylic acids.[3][6][7]
-
Thermal Rearrangement: At high temperatures, the cyclopropane ring can undergo thermal isomerization.[8][9][10][11]
Q3: How can I prepare a stock solution of this compound for my experiments?
A3: Due to its moderate solubility in common organic solvents, it is recommended to prepare stock solutions in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For aqueous-based assays, subsequent dilutions should be made carefully, considering the potential for precipitation.
Q4: Are there any known incompatibilities with common laboratory reagents or materials?
A4: While specific incompatibility data for this exact molecule is limited, it is prudent to avoid strong bases, which could promote hydrolysis of the trifluoromethyl group, and strong oxidizing agents.[3][4] Standard laboratory glassware is generally suitable for handling and storage.
II. Troubleshooting Guide: Common Stability Issues
This guide provides a structured approach to identifying and resolving common stability problems encountered during experiments.
Issue 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis
Symptoms:
-
Appearance of new, unidentified peaks in the chromatogram over time.
-
A decrease in the peak area of the parent compound.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Steps | Recommended Solution |
| Hydrolytic Degradation | Analyze samples incubated at different pH values (acidic, neutral, basic). | Maintain solution pH within a stable range, avoiding strongly alkaline conditions. Use buffers if compatible with the experimental system. |
| Oxidative Degradation | Prepare solutions with and without the addition of an antioxidant (e.g., ascorbic acid). | Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Compare samples stored in the dark (e.g., wrapped in aluminum foil) with those exposed to ambient light. | Protect solutions from light by using amber vials or by wrapping containers in foil.[1] |
| Thermal Degradation | Incubate solutions at various temperatures (e.g., 4°C, room temperature, 37°C) and analyze at different time points. | Store stock solutions and experimental samples at the lowest practical temperature to minimize thermal degradation.[1] |
Issue 2: Poor Reproducibility of Experimental Results
Symptoms:
-
High variability in assay results between replicate experiments or over different days.
-
Inconsistent dose-response curves.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Steps | Recommended Solution |
| Inconsistent Solution Preparation | Review and standardize the entire solution preparation workflow, from weighing the compound to the final dilution. | Ensure the compound is fully dissolved before making subsequent dilutions. Use a consistent solvent and batch for each set of experiments. |
| Time-Dependent Degradation | Analyze the stability of the compound in the final assay medium over the typical duration of the experiment. | Prepare fresh working solutions immediately before each experiment. If the experiment is lengthy, assess stability at intermediate time points. |
| Interaction with Assay Components | Evaluate the stability of the compound in the presence of individual assay components (e.g., cell culture media, buffers, other reagents). | If an interaction is identified, investigate alternative, more inert components or adjust the experimental protocol to minimize contact time. |
Workflow for Investigating Stability Issues
The following diagram illustrates a systematic approach to troubleshooting stability problems.
Caption: A systematic workflow for troubleshooting stability issues.
III. Experimental Protocols
This section provides a detailed protocol for conducting a forced degradation study to proactively identify potential stability issues.
Protocol: Forced Degradation Study
Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.[12][13]
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV/Vis or PDA)
-
Photostability chamber (ICH Q1B compliant)
-
Oven or water bath
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Prepare separate aliquots of the stock solution for each stress condition. A control sample, protected from all stress conditions, should also be prepared and analyzed.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Incubate at room temperature for a defined period.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light conditions as specified in ICH Q1B guidelines. A dark control should be run in parallel.
-
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze all samples, including the control, using a developed and validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify the conditions under which the compound is unstable.
-
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways under various stress conditions.
IV. References
-
Banks, R. E., et al. "Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes." Journal of the Chemical Society, Perkin Transactions 1, 1973, pp. 1092-1098. [Link]
-
Fu, Jia-Luo, et al. "Investigation of hydrolytic stability of N-trifluoromethyl secondary..." ResearchGate, May 2025. [Link]
-
Unknown Author. "5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes." Source Not Available.
-
Kozak, Josef, et al. "Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives." National Institutes of Health, 2025. [Link]
-
Mahammed, Atif, et al. "Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness." Angewandte Chemie International Edition, vol. 61, no. 1, 2022. [Link]
-
Bajaj, S., et al. "Stability Testing of Pharmaceutical Products." Journal of Applied Pharmaceutical Science, vol. 2, no. 3, 2012, pp. 129-138. [Link]
-
Stalport, F., et al. "Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions." Astrobiology, vol. 9, no. 6, 2009, pp. 543-9. [Link]
-
O'Connell, Finn, et al. "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 388-394. [Link]
-
Dickson, Inc. "Top 5 Factors Affecting Chemical Stability." Dickson, 2025. [Link]
-
European Medicines Agency. "Q 1 A (R2) Stability Testing of new Drug Substances and Products." EMA, 2003. [Link]
-
Thomas, Felicity. "Stability Testing: The Critical Development Phase." Pharmaceutical Technology, 2 Mar. 2020. [Link]
-
Stalport, F., et al. "Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions." ResearchGate, 2009. [Link]
-
Pan American Health Organization. "Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms." PAHO, 1996. [Link]
-
Unknown. "Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance." EDREX, 2022. [Link]
-
Sharma, Kapil, and S. K. Singh. "Forced degradation studies." MedCrave Online, 14 Dec. 2016. [Link]
-
R Discovery. "Forced Degradation Studies Research Articles." R Discovery. [Link]
-
Kumar, V., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, vol. 3, no. 4, 2013, pp. 239-246. [Link]
-
Rodriguez, Hernan B., et al. "Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study." The Journal of Physical Chemistry A, 2024. [Link]
-
Adhikari, S., et al. "Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond." Research Journal of Pharmacy and Technology, vol. 15, no. 8, 2022, pp. 3777-3782. [Link]
-
Venkatesh, D. Nagasamy, and S. D. Shanmuga Kumar. "Forced Degradation – A Review." Biomedical Journal of Scientific & Technical Research, vol. 47, no. 3, 2022. [Link]
-
Rodriguez, H. B., et al. "Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study." PubMed, 26 Nov. 2024. [Link]
-
Meshcheryakov, A. P., et al. "Hydrocarbon and nonhydrocarbon derivatives of cyclopropane." NASA Technical Reports Server, 1961. [Link]
-
Ahunovych, Volodymyr, et al. "General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes." ResearchGate, 2022. [Link]
-
Higashi, T., and K. Shimada. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules, vol. 25, no. 20, 2020, p. 4843. [Link]
-
Sgarbossa, Mattia, et al. "Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights." MDPI, 2024. [Link]
-
De Bruin, T. J. M., et al. "Hydrothermal stability of aromatic carboxylic acids." ResearchGate, 2025. [Link]
-
Givens, Richard S., et al. "Mechanistic and synthetic studies in organic photochemistry. XII. Photodecarboxylation of esters. Photolysis of .alpha.- and .beta.-naphthalenemethyl derivatives." Journal of the American Chemical Society, vol. 96, no. 16, 1974, pp. 5240-5241. [Link]
-
Mateos, R., et al. "Experimental confounding factors affecting stability, transport and metabolism of flavanols and hydroxycinnamic acids in Caco-2 cells." Food Research International, vol. 129, 2020, p. 108797. [Link]
-
Kaur, P., and N. G. G. O'Gorman. "Analytical methods for perfluorinated carboxylic acids (PFCAs) in biological samples." ResearchGate, 2020. [Link]
-
Chemsrc. "CAS#:1187933-13-6 | 2-(2-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid." Chemsrc. [Link]
-
National Center for Biotechnology Information. "trans-2-Phenylcyclopropanecarboxylic acid." PubChem. [Link]
Sources
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. www3.paho.org [www3.paho.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Welcome to the technical support guide for the crystallization of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Our goal is to equip you with the foundational knowledge and practical insights needed to overcome common challenges and achieve high-purity crystalline material consistently.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound, and how do they influence its crystallization behavior?
A1: Understanding the molecule's structure is the cornerstone of developing a successful crystallization strategy. This compound has four key features that dictate its behavior:
-
Carboxylic Acid Group (-COOH): This is a polar, protic group capable of forming strong hydrogen bonds. This feature suggests that polar solvents, particularly those that can participate in hydrogen bonding (like alcohols or water), will be effective at dissolving the compound.[1][2] Carboxylic acids have a strong tendency to crystallize well due to these directional intermolecular interactions.[3]
-
Phenyl Ring: The aromatic ring provides a rigid, planar surface that can participate in π-π stacking interactions, which are significant forces in stabilizing a crystal lattice.[4]
-
Cyclopropane Ring: This is a small, strained, and conformationally rigid ring.[5] This rigidity can be advantageous in crystallization, as it reduces the number of possible conformations the molecule can adopt in solution, often simplifying the packing process into a well-ordered crystal lattice.[5][6]
-
Trifluoromethyl Group (-CF3): This group is highly lipophilic and electron-withdrawing, significantly impacting the molecule's overall polarity and solubility.[7] It increases the compound's affinity for less polar or halogenated solvents. However, the -CF3 group is also known for its low rotational energy barrier, which can sometimes introduce rotational disorder into a crystal structure, presenting a potential challenge.[8]
The interplay of the polar carboxylic acid and the lipophilic trifluoromethyl-phenyl moiety makes this an amphiphilic molecule, requiring careful solvent selection to achieve the differential solubility needed for crystallization.[1]
Q2: How should I approach selecting a solvent system for crystallization?
A2: The ideal crystallization solvent is one in which your compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature.[1] A systematic screening process is the most reliable approach.
Initial Screening: Start with small-scale solubility tests (e.g., 5-10 mg of compound in 0.1-0.2 mL of solvent). Test a range of solvents with varying polarities. Based on the molecule's structure, good candidates would include:
-
Polar Protic: Ethanol, Methanol, Isopropanol, Water
-
Polar Aprotic: Ethyl Acetate, Acetone, Acetonitrile
-
Nonpolar/Slightly Polar: Toluene, Heptane, Hexanes
The Two-Solvent (Anti-Solvent) System: This is often the most effective method for compounds with conflicting polarity, like ours.[1][9] This technique involves dissolving the compound in a "good" solvent in which it is very soluble, followed by the slow addition of a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble, inducing crystallization.[10][11]
A logical workflow for solvent selection is outlined below:
Caption: Solvent selection workflow for crystallization.
Q3: What are the primary crystallization methods I should consider for this compound?
-
Anti-Solvent Crystallization: This technique is highly effective when a single ideal solvent cannot be found.[10] The compound is dissolved in a minimal amount of a "good" solvent, and an "anti-solvent" is added dropwise until the solution becomes faintly turbid (cloudy), indicating the onset of nucleation. The solution can then be gently warmed to redissolve the precipitate and allowed to cool slowly.[11][15]
-
Slow Evaporation: This method is simple but offers less control over crystal growth.[16] The compound is dissolved in a solvent in which it is moderately soluble at room temperature, and the container is left partially open to allow the solvent to evaporate over hours or days. This is often done in an NMR tube or a small vial covered with perforated parafilm.[17]
Troubleshooting Guide
Q4: My compound "oiled out" into a viscous liquid instead of forming crystals. What happened and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[2] This is common when solutions are too concentrated or cooled too quickly.
-
Causality: The solution has become supersaturated while it is still too hot. The high concentration of solute, combined with impurities, can depress the melting point.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Place the flask back on the heat source and add more of the "good" solvent (10-20% additional volume) to dilute the solution.[18] This lowers the saturation temperature.
-
Lower the Crystallization Temperature: Try initiating crystallization at a lower temperature. For an anti-solvent system, add the anti-solvent while the solution is at room temperature or even slightly chilled in an ice bath.
-
Change Solvents: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.[2]
-
Q5: Crystallization won't start, even after the solution has cooled completely. What should I do to induce nucleation?
A5: This is a common problem where the solution remains in a supersaturated, metastable state without forming the initial crystal nuclei.[16] Several techniques can be used to overcome this energy barrier:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[18] The microscopic imperfections on the glass provide a high-energy surface that acts as a template for nucleation.
-
Seeding: If you have a small crystal of the pure compound (a "seed crystal"), add it to the cold, supersaturated solution.[18] This provides a perfect template for subsequent crystal growth, bypassing the difficult primary nucleation step.
-
Flash Freezing: Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly in the air to form a thin film of microcrystals. Re-inserting this rod into the solution introduces a large number of seed crystals.[18]
-
Add Anti-Solvent (if applicable): If you are using a single solvent system that is failing, you can sometimes induce crystallization by adding a very small amount of a miscible anti-solvent (e.g., adding a few drops of water to an ethanol solution).
Q6: The crystals formed instantly as a fine powder. How can I grow larger, higher-quality crystals?
A6: Rapid precipitation, or "crashing out," traps impurities and results in a fine powder with a large surface area, which is difficult to filter and wash effectively.[18] This indicates that the level of supersaturation was too high, leading to rapid, uncontrolled nucleation.[10]
-
Causality: The solution was cooled too quickly, or too much anti-solvent was added at once.[15]
-
Troubleshooting Steps:
-
Reduce Concentration: Re-heat the solution to re-dissolve the powder and add more solvent. A more dilute solution reaches supersaturation more slowly upon cooling.[18]
-
Optimize Anti-Solvent Addition: Add the anti-solvent very slowly, drop-by-drop, with vigorous stirring, until persistent turbidity is observed. Then, add a drop or two of the "good" solvent to just clarify the solution before allowing it to stand. The rate of anti-solvent addition directly impacts the supersaturation level.[15]
-
Caption: Decision tree for common crystallization problems.
Q7: My final yield is very low. What are the common causes of product loss?
A7: Low yield is a frustrating issue that can often be traced to one of several steps in the process.
-
Possible Causes & Solutions:
-
Using Too Much Solvent: This is the most common error. If you exceed the minimum amount of hot solvent needed for dissolution, a significant portion of your compound will remain in the cold mother liquor.[18] Fix: Use the minimum volume of hot solvent necessary. After filtration, you can try to recover a second crop of crystals by partially evaporating the mother liquor and re-cooling, though this crop may be less pure.
-
Premature Crystallization: If using hot filtration to remove insoluble impurities, the compound may crystallize on the filter funnel.[19] Fix: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.
-
Incomplete Crystallization: Cooling may not have been sufficient. Fix: Ensure the solution is cooled thoroughly. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes before filtering.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Fix: Always wash the crystals with a small amount of ice-cold crystallization solvent or the "poor" anti-solvent to remove adhering mother liquor without dissolving the product.[19]
-
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (Example: Ethyl Acetate)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding ethyl acetate dropwise until the solid is just completely dissolved.
-
Cooling (Growth Phase): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on the benchtop. Crystal formation should begin within 5-20 minutes.[18] Do not disturb the flask during this period.
-
Maturation: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum off, add a small volume of ice-cold ethyl acetate to the funnel to wash the crystals. Re-apply the vacuum to pull the wash solvent through.
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Transfer the crystals to a watch glass for final drying in a vacuum desiccator or a low-temperature vacuum oven.
Protocol 2: Anti-Solvent Crystallization (Example: Ethanol/Water System)
-
Dissolution: At room temperature, dissolve the crude compound in the minimum amount of ethanol required for complete dissolution.
-
Induce Supersaturation: Slowly add deionized water (the anti-solvent) dropwise with vigorous stirring. Continue adding until the solution becomes persistently turbid (cloudy).
-
Clarification & Annealing: Gently warm the flask on a hot plate until the solution becomes clear again. This step dissolves the initial small nuclei, allowing for slower, more controlled growth of larger crystals upon cooling.
-
Cooling & Isolation: Follow steps 2-6 from the Cooling Crystallization protocol above, using an ice-cold ethanol/water mixture of the final composition to wash the crystals.
Data Summary
| Solvent | Boiling Point (°C)[2] | Polarity | Role | Notes |
| Ethanol | 78 | Polar Protic | Good Solvent | Good choice for dissolving polar compounds.[1] |
| Ethyl Acetate | 77 | Polar Aprotic | Good Solvent | Often provides good solubility differential with temperature. |
| Toluene | 111 | Nonpolar | Good/Poor | May work as a single solvent due to high boiling point.[2] |
| Water | 100 | Polar Protic | Anti-Solvent | Excellent anti-solvent for compounds dissolved in alcohols.[1] |
| Hexanes/Heptane | 69 / 98 | Nonpolar | Anti-Solvent | Good anti-solvent for compounds dissolved in ethyl acetate or toluene. |
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
-
YouTube. (2024, October 21). What is Cooling Crystallization? Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Retrieved from [Link]
- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
-
ResearchGate. (2015, August 27). Are trifluoromethyl groups in the crystal structure known to be agitated? Retrieved from [Link]
-
Crystal Growth & Design. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]
-
LACCEI.org. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications. Retrieved from [Link]
-
Crystal Growth & Design. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
-
NIH. (2025, October 15). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Retrieved from [Link]
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Crystal structures of phenyl-substituted cyclopropanes. IV. the crystal structure (at 21‡C and −100‡C) and the phenyl ring conformation in 4-cyclopropylacetanilide. Retrieved from [Link]
-
Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Fluorine in Crystal Engineering ? ?The Little Atom That Could? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
RSC Publishing. (2022, December 30). Organic acid evaporation kinetics from aqueous aerosols: implications for aerosol buffering capacity in the atmosphere. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Retrieved from [Link]
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Unknown Source. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
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Unknown Source. (n.d.). Guide for crystallization. Retrieved from [Link]
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ACS Publications. (2020, April 16). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Retrieved from [Link]
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Unknown Source. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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PubMed Central. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Retrieved from [Link]
- Google Patents. (n.d.). WO2014209112A1 - Process for the preparation of 2,5-furandicarboxylic acid.
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Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 4-[2-[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-2-naphthalenecarboxylic acid. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Phenyl-cyclopropanecarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-. Retrieved from [Link]
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Chemsrc. (2025, September 1). CAS#:1187933-13-6 | 2-(2-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid. Retrieved from [Link]
-
PubMed. (2022, May 20). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Retrieved from [Link]
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Semantic Scholar. (2022, May 20). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Retrieved from [Link]
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Technical Support Center: Synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
Welcome to the technical support guide for the synthesis of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable fluorinated building block. The inherent strain of the cyclopropane ring, combined with the strong electronic influence of the trifluoromethyl group, presents unique synthetic hurdles.[1] This guide provides in-depth, mechanistically-grounded answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.
General Synthetic Strategy
The most common and reliable route to this target involves a two-step sequence: (1) the cyclopropanation of 2-(trifluoromethyl)styrene with an ethyl diazoacetate carbene precursor, followed by (2) the saponification (hydrolysis) of the resulting ethyl ester to the final carboxylic acid. This pathway offers good control and scalability.
Caption: Decision tree for troubleshooting low cyclopropanation yield.
Q2: I obtained a mixture of cis and trans isomers. How can I control the diastereoselectivity?
Answer: Obtaining a mixture of diastereomers is expected in this reaction. The terms cis and trans refer to the relative stereochemistry of the aryl and ester groups on the cyclopropane ring. For this specific substrate, the trans isomer is generally the major product due to steric hindrance. [2][3][4] Causality & Mechanistic Insight: The bulky 2-(trifluoromethyl)phenyl group sterically hinders one face of the alkene. The incoming electrophilic metal-carbene complex will preferentially approach from the less hindered face, leading to the formation of the trans product where the two large substituents are on opposite sides of the ring.
-
Trustworthiness: While achieving perfect selectivity is difficult, the choice of catalyst can modulate the cis:trans ratio. Dirhodium catalysts, particularly those with bulky ligands, are known to offer higher diastereoselectivity in many systems compared to simpler copper catalysts. [5]For example, rhodium catalysts like Rh₂(S-PTAD)₄ have shown excellent selectivity with related substrates. [5]
Catalyst System Typical Diastereoselectivity (trans:cis) Merits & Demerits CuI / Ligand 60:40 to 80:20 Inexpensive, readily available. Lower selectivity. Rh₂(OAc)₄ 75:25 to 90:10 Highly active, reliable. More expensive. | Bulky Rh₂ Catalysts | >90:10 | Can provide excellent selectivity. [5]High cost. |
Actionable Advice:
-
Catalyst Choice: For the highest trans selectivity, a dirhodium(II) catalyst is recommended. Rh₂(OAc)₄ is a good starting point.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy (leading to the trans product) more significantly.
-
Accept the Mixture: It is often more practical to proceed with the diastereomeric mixture and separate the isomers after the hydrolysis step, as the carboxylic acids often have different crystallization properties. [6]
Q3: The saponification of my ethyl ester is slow, and I see incomplete conversion even after prolonged reaction times. How can I drive it to completion?
Answer: The hydrolysis of the ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate can be surprisingly difficult. This is due to a combination of steric hindrance and the unique electronic nature of the cyclopropyl group.
Causality & Expertise:
-
Steric Hindrance: The ester carbonyl is sterically shielded by the adjacent bulky phenyl group and the cyclopropane ring, hindering the approach of the hydroxide nucleophile.
-
Electronic Effects: Cyclopropane rings have a degree of π-character and can participate in hyperconjugation, which can affect the stability of the ester and the transition state for hydrolysis. [7]Esters of cyclopropanecarboxylic acid have been shown to possess enhanced hydrolytic stability compared to acyclic analogues. [7] Actionable Advice: More forcing conditions are required compared to a standard ester hydrolysis.
| Condition | Temperature | Solvent System | Rationale |
| Standard | 25-50 °C | NaOH in H₂O/EtOH | Often results in incomplete reaction. |
| Recommended | 80 °C to Reflux | NaOH or KOH in H₂O/EtOH | Increased temperature overcomes the activation energy barrier. |
| Alternative 1 | 80-100 °C | LiOH in H₂O/THF | LiOH is sometimes more effective for hindered esters. THF improves solubility. |
| Alternative 2 | 60-80 °C | NaOH, H₂O/EtOH, with TBAB | Phase-transfer catalysis (using tetrabutylammonium bromide) can accelerate biphasic reactions. |
Self-Validating Protocol: Monitor the reaction by TLC (e.g., using 20% EtOAc/Hexanes). The ester starting material is less polar than the carboxylate salt product (which will remain at the baseline). The reaction is complete when the starting material spot has completely disappeared. After acidic workup, the carboxylic acid product will appear as a new, more polar spot.
Q4: How can I effectively separate the final cis and trans carboxylic acid isomers?
Answer: Separating diastereomers is a common challenge in purification. For the target carboxylic acids, differences in their three-dimensional shape lead to different physical properties, which can be exploited.
Expertise & Recommended Methods:
-
Fractional Crystallization: This is the most common and scalable method. [6][8]The trans isomer, being more symmetrical, often packs more efficiently into a crystal lattice and is less soluble than the cis isomer.
-
Trustworthiness: You can exploit this by dissolving the crude mixture in a minimal amount of a hot solvent (e.g., toluene, heptane, or a mixture) and allowing it to cool slowly. The less soluble isomer (likely trans) will crystallize first. The mother liquor will be enriched in the more soluble isomer (likely cis). Multiple recrystallizations may be needed to achieve high isomeric purity.
-
-
Salt Formation: If crystallization of the free acid is not effective, forming a salt with a chiral or achiral amine (like cyclohexylamine or dicyclohexylamine) can dramatically alter the crystallization properties, often allowing one diastereomeric salt to precipitate selectively. [9]
-
Preparative Chromatography: While possible, silica gel chromatography of carboxylic acids can be problematic due to streaking. If this method is necessary, it is recommended to:
-
Use an eluent system containing a small amount of acetic or formic acid (e.g., 0.5-1%) to suppress deprotonation of the acid on the silica surface.
-
Alternatively, convert the acids back to their methyl or ethyl esters, separate the less polar ester isomers by standard chromatography, and then hydrolyze the pure ester isomers separately.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate
-
To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 2-(trifluoromethyl)styrene (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Add dirhodium(II) acetate (Rh₂(OAc)₄, 0.005 eq, 0.5 mol%).
-
Begin stirring the solution at room temperature.
-
In a separate flask, prepare a solution of ethyl diazoacetate (EDA, 1.2 eq) in anhydrous DCM (~1.0 M).
-
Using a syringe pump, add the EDA solution to the reaction flask over 4-6 hours. Caution: Slow addition is crucial to prevent EDA dimerization.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the styrene starting material.
-
Upon completion, concentrate the reaction mixture in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., 2-10% ethyl acetate in hexanes) to yield the product as a mixture of cis and trans isomers.
Protocol 2: Saponification to this compound
-
In a round-bottom flask, dissolve the ethyl ester mixture (1.0 eq) in ethanol (EtOH, ~0.3 M).
-
Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq, prepared in water).
-
Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring for 6-12 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and concentrate in vacuo to remove most of the ethanol.
-
Dilute the remaining aqueous residue with water and wash with diethyl ether or methyl tert-butyl ether (MTBE) (2x) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow addition of concentrated HCl or 2 M H₂SO₄. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude carboxylic acid mixture.
References
-
Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493. [Link]
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Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
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Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
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Ren, H., Trovitch, R. J., & Fasan, R. (2018). Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes. Chemical Science, 9(12), 3170–3176. [Link]
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ResearchGate. Synthesis of the trans and cis isomers of 2 a and 2 b.[Link]
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Fasan, R. (2018). Biocatalytic cyclopropanation of α-CH2F- and α-CF3-styrene and formal... ResearchGate. [Link]
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Hernandez, D. (2022). Biocatalytic and Chemocatalytic Cyclopropanation Reactions with cis-β-Deutero-styrene. ResearchGate. [Link]
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-
The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. [Link]
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Ali, M. A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Pharmaceuticals, 15(11), 1361. [Link]
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Wang, Y., et al. (2018). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry, 16(29), 5303–5307. [Link]
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Sowa, A., et al. (2022). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 18, 128–135. [Link]
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ResearchGate. (n.d.). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. [Link]
-
The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]
- Google Patents. (n.d.). Novel 2-fluorocyclopropane carboxylic acid synthesis method. WO2018032796A1.
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Stella, V. J., & Himmelstein, K. J. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Journal of Pharmaceutical Sciences, 97(2), 579–588. [Link]
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Gouverneur, V., & Müller, K. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2186–2199. [Link]
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Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
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Renzi, M., et al. (2021). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 26(11), 3163. [Link]
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- Google Patents. (n.d.).
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ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]
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Gouverneur, V., & Tredwell, M. (2015). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 51(85), 15531–15534. [Link]
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Wikipedia. (n.d.). Cis–trans isomerism. [Link]
- Google Patents. (n.d.). Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride. WO2012046247A2.
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Chemistry LibreTexts. (2022, August 15). 13.2: Cis-Trans Isomers (Geometric Isomers). [Link]
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ResearchGate. (2009, August 6). A Concise Stereoselective Synthesis of 2-Substituted 1-Aminocyclopropanecarboxylic Acids. [Link]
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PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. [Link]
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Beilstein Journals. (n.d.). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. [Link]
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Leah4sci. (2025, March 18). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording] [Video]. YouTube. [Link]
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MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
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Technical Support Center: Byproduct Identification in 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid Reactions
Welcome to the technical support center for the synthesis and purification of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to help you identify and mitigate the formation of unwanted byproducts, thereby optimizing your reaction outcomes.
Troubleshooting Guide: Isolating Your Target, Eliminating Byproducts
This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My final product yield is significantly lower than expected, and I observe multiple spots on my TLC plate. What are the likely byproducts?
Low yields and multiple TLC spots are common indicators of side reactions. The synthesis of this compound often involves a cyclopropanation step, typically a Simmons-Smith or related reaction, followed by hydrolysis of a nitrile or ester precursor. Several byproducts can arise from these steps.
Likely Byproducts and Their Origins:
-
Unreacted Starting Materials: Incomplete conversion is a frequent cause of low yields.[1] This can be due to insufficient reagent, short reaction times, or poor reagent activity. The starting alkene, 2-(trifluoromethyl)styrene, and the cyclopropanating agent's precursors (e.g., diiodomethane) may be present.
-
Diastereomers: The cyclopropanation reaction can result in the formation of both cis and trans diastereomers of the desired product. The relative ratio of these isomers can be influenced by the reaction conditions and the specific cyclopropanating reagent used.[2]
-
Ring-Opened Products: The electron-withdrawing trifluoromethyl group can destabilize the cyclopropane ring, making it susceptible to ring-opening under acidic or thermal stress. This can lead to various linear byproducts.
-
Products of Methylation: In Simmons-Smith type reactions, the zinc carbenoid can act as a methylating agent, especially with prolonged reaction times or excess reagent.[1][3] If your precursor has susceptible functional groups (e.g., alcohols), methylation could be a side reaction.
-
Decarboxylation Products: During the final hydrolysis step or subsequent workup, particularly if harsh acidic or basic conditions and high temperatures are used, the carboxylic acid product can decarboxylate.[4]
Troubleshooting Workflow:
Sources
Technical Support Center: Synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
Welcome to the technical support resource for the synthesis and scale-up of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We provide field-proven insights, detailed troubleshooting, and validated protocols to address the common and nuanced challenges encountered during its preparation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
The most common and logical approach involves a two-step sequence:
-
Cyclopropanation: The reaction of a carbene or carbenoid with the olefin precursor, 2-(trifluoromethyl)styrene. This is typically performed with a diazoacetate (e.g., ethyl diazoacetate) in the presence of a metal catalyst (Rh, Cu, Co) or via a Simmons-Smith type reaction to form the corresponding cyclopropane ester.[1][2]
-
Hydrolysis (Saponification): The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.
A less common but scalable alternative involves the direct deoxyfluorination of a suitable cyclopropane dicarboxylic acid precursor using reagents like sulfur tetrafluoride, though this often requires more specialized handling.[3][4][5]
Q2: What are the most significant challenges when scaling up this synthesis?
Scaling up this synthesis presents several key hurdles:
-
Reagent Safety and Handling: The use of diazomethane or its derivatives (like ethyl diazoacetate) on a large scale is hazardous due to their explosive and toxic nature. Similarly, organozinc reagents used in Simmons-Smith reactions are highly pyrophoric.
-
Reaction Exotherms: Cyclopropanation reactions, particularly with diazo compounds, can be highly exothermic and require careful thermal management to prevent runaway reactions.
-
Diastereomer Control and Separation: The reaction generates both cis and trans diastereomers. Achieving a high diastereomeric ratio (d.r.) during the reaction is crucial, as their separation can be challenging on a large scale. The final separation often relies on fractional crystallization, which can be labor-intensive and may lead to yield loss.[6]
-
Purification: Removal of residual metal catalysts and purification of the final product to meet pharmaceutical-grade specifications can be difficult.
Q3: How can the diastereomeric ratio (cis/trans) be controlled during the cyclopropanation step?
Diastereoselectivity is primarily influenced by steric and electronic factors, which can be manipulated through careful selection of reagents and conditions:
-
Catalyst Choice: Bulky catalysts tend to favor the formation of the trans isomer to minimize steric hindrance between the phenyl group and the incoming carbene complex. For example, dirhodium(II) complexes with bulky ligands have shown high diastereoselectivity in styrene cyclopropanation.[2]
-
Carbene Precursor: The size of the ester group on the diazoacetate can influence selectivity. Bulkier esters (e.g., tert-butyl diazoacetate) can enhance the preference for the trans product.
-
Solvent and Temperature: Lowering the reaction temperature generally improves selectivity by amplifying the small energy differences in the transition states leading to the different diastereomers.[1]
Q4: What are the critical safety considerations for this synthesis?
-
Trifluoromethylated Compounds: The trifluoromethyl group itself is generally very stable and inert.[7][8][9] The primary hazards are not from the CF3 group in the target molecule but from the reagents used in the synthesis.
-
Diazo Compounds: Ethyl diazoacetate is toxic, potentially explosive, and a sensitizer. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Distillation should be avoided, and solutions should be kept cool.
-
Organozinc Reagents (Simmons-Smith): Diethylzinc (Et₂Zn) is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) using syringe or cannula techniques.[10][11]
-
Diiodomethane (CH₂I₂): This reagent is toxic and a suspected carcinogen. Handle with care to avoid inhalation and skin contact.[11]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem Area A: Cyclopropanation of 2-(Trifluoromethyl)styrene
Q: I'm observing low or no conversion of the 2-(trifluoromethyl)styrene to the desired cyclopropane ester.
Possible Causes & Solutions:
-
Deactivated Olefin: The electron-withdrawing nature of the trifluoromethyl group deactivates the double bond, making it less nucleophilic and thus less reactive towards carbenoids.
-
Solution (Simmons-Smith): Use a more reactive modified Simmons-Smith reagent. The Furukawa modification (Et₂Zn/CH₂I₂) or the Shi modification (using an acidic co-reagent like trifluoroacetic acid) generates a more electrophilic zinc carbenoid that is more effective for electron-deficient alkenes.[10][12][13]
-
Solution (Catalytic): Increase catalyst loading (e.g., from 0.5 mol% to 1-2 mol%). Ensure the catalyst is active; if using a rhodium catalyst, ensure it has not been deactivated by exposure to air or impurities.
-
-
Inactive Reagents:
-
Solution: Ensure the quality of your reagents. Diethylzinc should be freshly titrated. Ethyl diazoacetate can decompose on storage; use a freshly prepared solution if possible. The zinc-copper couple for the classic Simmons-Smith reaction must be freshly activated to be effective.
-
-
Inappropriate Solvent:
-
Solution: For Simmons-Smith reactions, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred. Basic solvents can coordinate to the zinc reagent and reduce its reactivity.[14]
-
Q: My reaction has poor diastereoselectivity, yielding a nearly 1:1 mixture of cis and trans isomers.
Possible Causes & Solutions:
-
High Reaction Temperature: Higher temperatures provide enough energy to overcome the activation barrier for both diastereomeric transition states, leading to poor selectivity.
-
Solution: Perform the reaction at a lower temperature. For catalytic reactions, try running at 0 °C or even -20 °C. For Simmons-Smith reactions, cooling to 0 °C before the addition of the olefin can improve selectivity.[1]
-
-
Insufficient Steric Hindrance: The catalyst or reagents may not be bulky enough to effectively differentiate the two faces of approach to the double bond.
-
Solution: Switch to a catalyst with bulkier ligands. For rhodium-catalyzed reactions, consider catalysts like Rh₂(esp)₂. For Simmons-Smith, the choice of solvent can influence the aggregation state and effective size of the zinc carbenoid.
-
Q: I'm seeing significant formation of side products, such as diethyl fumarate and maleate.
Possible Cause & Solution:
-
Carbene Dimerization: This is a common side reaction in metal-catalyzed processes, where two carbene units react with each other. It is often favored when the concentration of the diazo compound is high relative to the olefin.
-
Solution: Use slow addition of the ethyl diazoacetate to the reaction mixture using a syringe pump over several hours. This keeps the instantaneous concentration of the carbene low, favoring the intermolecular reaction with the styrene over dimerization. Some catalytic systems, like those based on cobalt porphyrins, are known to minimize this side reaction.[1][15]
-
Problem Area B: Saponification (Ester Hydrolysis)
Q: The hydrolysis of my cyclopropane ester is incomplete, even after prolonged reaction times.
Possible Causes & Solutions:
-
Steric Hindrance: The cyclopropane ring and the adjacent trifluoromethylphenyl group can sterically hinder the approach of hydroxide to the ester's carbonyl carbon.
-
Solution 1 (Harsh Conditions): Increase the concentration of the base (e.g., 5-10 M NaOH or KOH) and the temperature (reflux in ethanol/water). Monitor the reaction carefully by TLC or LC-MS to avoid product degradation.
-
Solution 2 (Phase Transfer Catalysis): Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve the transport of hydroxide ions into the organic phase if you are running a biphasic reaction.
-
Solution 3 (Alternative Solvents): Use a co-solvent like THF or dioxane to improve the solubility of the ester in the aqueous base.
-
Q: I suspect the cyclopropane ring is opening or degrading under the harsh hydrolysis conditions.
Possible Cause & Solution:
-
Ring Strain and Electronic Effects: Although generally stable, highly strained rings can be susceptible to cleavage under forcing acidic or basic conditions, especially when activated by adjacent functional groups.
-
Solution (Milder Conditions): Use alternative hydrolysis methods. For example, lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often effective and much milder than NaOH or KOH at reflux. For acid-labile substrates, enzymatic hydrolysis could be an option, though it requires specific screening.
-
Problem Area C: Purification and Diastereomer Separation
Q: I am unable to separate the cis and trans diastereomers of the final carboxylic acid using column chromatography.
Possible Cause & Solution:
-
Similar Polarity: Diastereomers often have very similar polarities, making their separation by standard silica gel chromatography extremely difficult.[6]
-
Solution 1 (Fractional Crystallization): This is the most common industrial method. Since diastereomers have different physical properties, they will have different solubilities. Systematically screen different solvent systems (e.g., hexanes/ethyl acetate, toluene, isopropyl alcohol) to find one where one diastereomer crystallizes preferentially while the other remains in the mother liquor.
-
Solution 2 (Diastereomeric Salt Formation): React the racemic carboxylic acid mixture with a single enantiomer of a chiral amine (e.g., (R)-(+)-α-phenylethylamine). This forms two diastereomeric salts.[16][17][18] These salts have significantly different physical properties and can often be separated easily by crystallization. After separation, the desired carboxylic acid isomer is liberated by treatment with acid.
-
Section 3: Key Experimental Protocols & Data
Synthetic Workflow Overview
The overall process involves the formation of the cyclopropane ring followed by hydrolysis and purification.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantio- and diastereocontrol in intermolecular cyclopropanation reaction of styrene catalyzed by dirhodium(II) complexes with bulky ortho-metalated aryl phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. santaisci.com [santaisci.com]
- 7. reddit.com [reddit.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 13. Simmons-Smith Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Asymmetric cyclopropanation of styrenes catalyzed by metal complexes of D2-symmetrical chiral porphyrin: superiority of cobalt over iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijpbs.com [ijpbs.com]
- 18. jetir.org [jetir.org]
avoiding decomposition of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid during synthesis
Welcome to the technical support center for the synthesis of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable compound and to troubleshoot potential decomposition issues. By understanding the underlying chemical principles, you can optimize your synthetic route to achieve higher yields and purity.
Understanding the Stability of the Target Molecule
This compound incorporates two key structural features that influence its stability: the trifluoromethylphenyl group and the cyclopropane ring.
-
Trifluoromethylphenyl Group: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly stable under most synthetic conditions.[1][2] It is metabolically stable and its electron-withdrawing nature can influence the reactivity of the aromatic ring.[1][2] While generally robust, degradation can occur under harsh alkaline conditions, leading to hydrolysis of the -CF3 group to a carboxylic acid.[1] However, decomposition during typical synthetic manipulations is more likely to occur at other functional groups within the molecule.[1]
-
Cyclopropane Ring: The three-membered ring of cyclopropane is characterized by significant ring strain (approximately 27.6 kcal/mol), making it susceptible to ring-opening reactions.[3] This reactivity is a double-edged sword; it can be harnessed for further functionalization but can also be a primary decomposition pathway if not properly controlled. The stability of the cyclopropane ring is highly dependent on the substituents and the reaction conditions (e.g., pH, temperature, presence of Lewis acids).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on preventing decomposition.
FAQ 1: My cyclopropanation reaction is giving low yields and multiple byproducts. What could be the cause?
Low yields and byproduct formation during cyclopropanation often point to issues with the reaction conditions or the choice of reagents. The Simmons-Smith reaction and catalytic cyclopropanation are common methods for this transformation.
Potential Causes & Solutions:
-
Suboptimal Simmons-Smith Conditions: The classic Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) is sensitive to the activation of zinc and the solvent.[4][5][6]
-
Troubleshooting:
-
Ensure the zinc-copper couple is freshly prepared and highly active.
-
Consider using the Furukawa modification (diethylzinc and diiodomethane), which can be more efficient and tolerant of a wider range of temperatures.[7]
-
The choice of solvent is critical; ethereal solvents are typically used. The reaction rate can decrease with increasing solvent basicity.[7]
-
-
-
Side Reactions in Catalytic Cyclopropanation: Metal-catalyzed reactions using diazo compounds can be prone to side reactions like the dimerization of the diazo reagent.[8]
-
Troubleshooting:
-
-
Decomposition of the Starting Alkene: The precursor, 2-(trifluoromethyl)styrene, might be susceptible to polymerization or other side reactions under the reaction conditions.
-
Troubleshooting:
-
Maintain the recommended reaction temperature. For many cyclopropanation reactions, lower temperatures can improve selectivity.[8]
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
FAQ 2: I'm observing ring-opening of the cyclopropane ring during the workup or purification. How can I prevent this?
The strained cyclopropane ring is susceptible to opening under both acidic and basic conditions, especially when activated by donor-acceptor substituents.[10][11][12][13][14]
Potential Causes & Solutions:
-
Acid-Catalyzed Ring Opening: The presence of strong acids can protonate the cyclopropane ring or the carboxylic acid, leading to a carbocation intermediate that facilitates ring opening.[12][13][15][16]
-
Troubleshooting:
-
During aqueous workup, use a mild acid (e.g., dilute citric acid or ammonium chloride) for neutralization and maintain a pH close to neutral.
-
Avoid strong acids like HCl or H2SO4 unless specifically required for a subsequent step.
-
For purification by chromatography, use a neutral stationary phase (e.g., silica gel buffered with a small amount of triethylamine) if acid-sensitivity is observed.
-
-
-
Base-Mediated Ring Opening: Strong bases can deprotonate the carboxylic acid, and under certain conditions, facilitate ring opening, particularly in the presence of activating groups.[10][11]
-
Troubleshooting:
-
Use mild bases (e.g., sodium bicarbonate or potassium carbonate) for extractions and neutralizations.
-
Avoid strong bases like NaOH or KOH, especially at elevated temperatures.
-
-
-
Lewis Acid-Induced Ring Opening: Trace amounts of Lewis acidic metal impurities can catalyze ring opening.[12][14][17]
-
Troubleshooting:
-
Ensure all glassware is thoroughly cleaned and free of metal contaminants.
-
If a Lewis acid was used in a previous step, ensure it is completely removed during workup.
-
-
FAQ 3: My final product is showing signs of decarboxylation. What conditions favor this decomposition and how can I avoid it?
Decarboxylation of cyclopropanecarboxylic acids can occur, particularly at elevated temperatures.[18][19][20] The presence of activating groups can facilitate this process.
Potential Causes & Solutions:
-
Thermal Instability: Heating the carboxylic acid, especially in its neat form or in high-boiling solvents, can induce thermal decarboxylation.[18][20]
-
Troubleshooting:
-
Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and reduced pressure.
-
For purification, consider techniques that do not require high temperatures, such as crystallization or chromatography at room temperature.
-
If distillation is necessary, perform it under high vacuum to lower the boiling point.
-
-
-
Acid-Catalyzed Decarboxylation: While less common for simple cyclopropanecarboxylic acids, strong acidic conditions at high temperatures can promote decarboxylation.
-
Troubleshooting:
-
Minimize the exposure of the carboxylic acid to strong acids, especially at elevated temperatures.
-
-
FAQ 4: I am struggling with the purification of the final product. What are the recommended methods?
Purification can be challenging due to the potential for decomposition and the physical properties of the compound.
Recommended Purification Strategies:
-
Crystallization: This is often the preferred method for obtaining high-purity material.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes).
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath or refrigerator to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a moderate temperature.
-
-
-
Chromatography: Flash column chromatography on silica gel can be effective, but care must be taken to avoid decomposition.
-
Protocol:
-
Choose an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
To mitigate potential acid-catalyzed decomposition on silica, consider neutralizing the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column.
-
Monitor the fractions carefully by TLC to isolate the pure product.
-
-
-
Acid-Base Extraction: This can be used to separate the carboxylic acid from neutral impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract with a mild aqueous base like sodium bicarbonate solution. The carboxylic acid will move to the aqueous layer as its sodium salt.
-
Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with a mild acid (e.g., dilute citric acid) to precipitate the carboxylic acid.
-
Extract the precipitated acid back into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
-
Visualizing Decomposition Pathways
To better understand the potential decomposition routes, the following diagram illustrates the main pathways to avoid.
Caption: Potential decomposition pathways for this compound.
Summary of Critical Parameters
For a quick reference, the following table summarizes the key parameters to control during the synthesis and purification.
| Parameter | Recommended Conditions | Conditions to Avoid | Rationale |
| pH (Workup) | 6-8 | < 4 or > 10 | Prevents acid or base-catalyzed ring opening. |
| Temperature | As low as feasible for the reaction | Prolonged heating > 100°C | Minimizes thermal decarboxylation and ring opening. |
| Reagents | Mild acids/bases (citric acid, NaHCO3) | Strong acids (HCl, H2SO4), Strong bases (NaOH, KOH) | Avoids harsh conditions that promote decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Air | Prevents potential oxidative side reactions. |
| Purification | Crystallization, Neutral Chromatography | High-temperature distillation, Acidic chromatography | Gentle methods preserve the integrity of the molecule. |
By carefully controlling these parameters and understanding the inherent reactivity of the target molecule, researchers can successfully synthesize this compound with high yield and purity, avoiding common decomposition pitfalls.
References
-
Arkat USA. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Retrieved from [Link]
-
American Chemical Society. (2005). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt. Journal of the American Chemical Society. Retrieved from [Link]
-
American Chemical Society. (2001). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers. Retrieved from [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-( p -siloxyaryl .... Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (1997). Catalytic and asymmetric cyclopropanation of styrenes catalysed by ruthenium porphyrin and porphycene complexes. Retrieved from [Link]
-
Wiley Online Library. (2021). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of B. Chemistry – A European Journal. Retrieved from [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
SciSpace. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Retrieved from [Link]
-
Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. Retrieved from [Link]
-
National Institutes of Health. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Retrieved from [Link]
-
American Chemical Society. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. Retrieved from [Link]
-
American Chemical Society. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]
-
National Institutes of Health. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PubMed Central. Retrieved from [Link]
-
amphoteros. (2014). Stereoelectronics of ester hydrolysis. Retrieved from [Link]
-
ResearchGate. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Retrieved from [Link]
-
American Chemical Society. (2016). Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. Organic Letters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
-
Amanote Research. (2018). (PDF) An Insight Into the Stability of 3'-(Trifluoromethyl). Retrieved from [Link]
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
-
American Chemical Society. (1961). The Chemistry of Cyclopropanols. I. The Hydrolysis of Cyclopropyl Acetate and the Synthesis of Cyclopropanol. Journal of the American Chemical Society. Retrieved from [Link]
-
TREA. (n.d.). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]
-
American Chemical Society. (2023). Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins. Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
-
ResearchGate. (2018). Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid. Retrieved from [Link]
-
West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) MSDS# 72879. Retrieved from [Link]
-
Royal Society of Chemistry. (1981). Catalyzed decomposition of cyclopentane- and cycloheptane-carboxylic acids by hydrogen bromide. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (2022). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Retrieved from [Link]
- Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
-
MDPI. (2021). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Processes. Retrieved from [Link]
- Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
- Google Patents. (n.d.). WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl).
- Google Patents. (n.d.). EP3476840A1 - Method for purifying crude 2,5-furandicarboxylic acid by crystallization.
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. orgosolver.com [orgosolver.com]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic and asymmetric cyclopropanation of styrenes catalysed by ruthenium porphyrin and porphycene complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
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- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 18. arkat-usa.org [arkat-usa.org]
- 19. CAS 1759-53-1: Cyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
Welcome to the dedicated technical support guide for enhancing the purity of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges related to its purification, particularly the separation of its stereoisomers. As a chiral molecule with two stereocenters, this cyclopropane derivative typically exists as a mixture of diastereomers (cis and trans), each of which is a pair of enantiomers. Achieving high diastereomeric and enantiomeric purity is critical for its application in drug development and scientific research.[1]
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The impurity profile is largely dependent on the synthetic route. However, the most common and challenging impurities are stereoisomers of the product itself. The cyclopropanation reaction often yields a mixture of cis and trans diastereomers. Each of these diastereomers is a racemic mixture (a 50:50 mix of its (R,R) and (S,S) or (R,S) and (S,R) enantiomers). Other potential impurities include unreacted starting materials and by-products from the specific cyclopropanation chemistry employed (e.g., from diazo compounds or Simmons-Smith reagents).
Q2: How can I assess the diastereomeric and enantiomeric purity of my sample?
A2: A multi-step analytical approach is required:
-
Diastereomeric Purity: The ratio of cis to trans isomers can typically be determined using ¹H NMR or ¹⁹F NMR spectroscopy. The coupling constants and chemical shifts of the cyclopropyl protons are often distinct for each diastereomer.[2] Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on a standard achiral column can also resolve and quantify diastereomers.[3][4]
-
Enantiomeric Purity (Enantiomeric Excess, e.e.): This requires a chiral analytical method. The most common technique is chiral HPLC, using a column with a chiral stationary phase (e.g., Chiralcel® or Chiralpak® series).[5] This method can separate the two enantiomers of a single diastereomer, allowing for the calculation of enantiomeric excess.
Q3: What is the general strategy for purifying this compound to a single, optically pure isomer?
A3: A typical purification workflow involves a two-stage process. First, the diastereomers are separated to isolate the desired one (usually the trans isomer). Second, the resulting racemic mixture of the desired diastereomer is resolved to isolate a single enantiomer.
Visual Workflow: Purification Strategy
The following diagram outlines the logical flow from a crude isomeric mixture to a single, pure enantiomer.
Caption: Overall purification workflow for the target compound.
Troubleshooting Guide
Problem 1: My initial reaction produced a cis/trans mixture. How do I separate the diastereomers?
Answer: The separation of cis and trans diastereomers is possible because they have different physical properties, such as polarity and boiling point.
-
Primary Method: Column Chromatography. Flash column chromatography on silica gel is the most common and effective method at the lab scale. The two diastereomers will likely have different retention factors (Rf) in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The trans isomer is often less polar and will elute first. You should develop the separation on an analytical Thin Layer Chromatography (TLC) plate first to determine the optimal solvent system.
-
Alternative: Fractional Crystallization. If both isomers are crystalline and have sufficiently different solubilities in a particular solvent, fractional crystallization may be an option, although it is often less efficient than chromatography for this purpose.
Problem 2: My diastereomeric salt resolution is failing. The salt either won't crystallize or the resulting solid has low enantiomeric excess (e.e.).
Answer: Diastereomeric salt resolution is a powerful but sensitive technique.[6][7] Success depends on creating a scenario where one of the two diastereomeric salts is significantly less soluble than the other in the chosen solvent system.[8] If you are encountering issues, consider the following variables systematically.
Visualizing the Core Principle
Caption: Principle of chiral resolution via diastereomeric salt formation.
Troubleshooting Steps:
-
Re-evaluate the Chiral Resolving Agent: The interaction between your carboxylic acid and the chiral amine is crucial. Not all resolving agents work for all substrates. Common choices for resolving acids include:
-
Systematic Solvent Screening: This is the most critical parameter. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[8] Create a screening table to test various solvents and solvent mixtures.
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good at dissolving salts, polarity can be tuned. |
| Esters | Ethyl Acetate | Medium polarity, often good for crystallization. |
| Ketones | Acetone | Polar aprotic, good solvent for many organic salts. |
| Ethers | Tetrahydrofuran (THF) | Can be effective, sometimes used with water.[8] |
| Hydrocarbons | Toluene, Heptane | Often used as an anti-solvent to induce precipitation. |
| Nitriles | Acetonitrile | Polar aprotic, can provide unique selectivity. |
-
Optimize Temperature Profile: The rate of cooling can dramatically affect crystal growth and purity.
-
Problem: Rapid cooling leads to crashing out, trapping impurities.
-
Solution: Implement a slow, controlled cooling ramp (e.g., 1-5 °C per hour) or allow the solution to cool to room temperature slowly overnight, followed by further cooling in a refrigerator.
-
-
Utilize Seeding: If you have a small amount of the desired pure diastereomeric salt, add a tiny crystal (a seed) to the supersaturated solution. This can induce crystallization of the desired form exclusively.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol provides a starting point for the resolution of racemic trans-2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid.
Objective: To isolate one enantiomer from the racemic mixture.
Materials:
-
Racemic trans-2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid (1.0 eq)
-
(R)-(+)-1-Phenylethylamine (0.5 - 1.0 eq, start with 0.5 eq)
-
Screening Solvents (e.g., Isopropanol, Ethyl Acetate, Acetonitrile)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Magnesium Sulfate or Sodium Sulfate (drying agent)
Procedure:
-
Salt Formation:
-
In a flask, dissolve the racemic acid (e.g., 2.30 g, 10 mmol) in a minimal amount of a warm screening solvent (e.g., 20-30 mL of isopropanol).
-
In a separate vial, dissolve (R)-(+)-1-phenylethylamine (e.g., 0.61 g, 5 mmol, 0.5 eq) in a small amount of the same solvent.
-
Slowly add the amine solution to the stirred acid solution. A precipitate may form immediately. If so, gently heat the mixture until a clear solution is obtained.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, cover the flask and leave it undisturbed for 24-48 hours.
-
If crystallization is still not observed, try adding a co-solvent (like heptane) dropwise until turbidity persists, or store the flask at 4 °C.
-
Once crystals have formed, allow the crystallization to proceed for several hours to maximize yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomeric salt.
-
Dry the crystals. At this stage, you should analyze a small sample by chiral HPLC (after salt breaking) to determine the diastereomeric and enantiomeric purity.
-
-
Salt Breaking (Liberation of the Enantiopure Acid):
-
Suspend the collected diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer by slowly adding 1 M HCl until the pH is ~1-2.
-
Stir vigorously until all solids have dissolved. The enantiopure carboxylic acid will move into the organic layer, while the protonated chiral amine will remain in the aqueous layer.
-
Separate the layers in a separatory funnel. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Analysis:
References
-
Cravotto, G., & Orio, L. (2011). Crystallization-induced diastereomer transformations (CIDTs) and their application in the synthesis of chiral compounds. Chemical Society Reviews, 40(4), 2077-2095. [Link]
-
AppliChem. (n.d.). This compound. Retrieved from [Link]
-
Ziegler, T., & Rinner, U. (2015). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. The Journal of Organic Chemistry, 80(16), 8347–8353. [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]
-
Yamano, Y., & Tsuruta, H. (2019). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Molecules, 24(13), 2415. [Link]
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Bégué, J. P., & Bonnet-Delpon, D. (2008). Recent advances in the synthesis of trifluoromethyl- and difluoromethyl-cyclopropanes. Beilstein Journal of Organic Chemistry, 4, 7. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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Angles, S. N., Miller, A. E., & Johnson, J. S. (2020). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 85(22), 14594–14603. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
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Al-Saeed, F. A., & El-Enany, N. (2021). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 26(17), 5227. [Link]
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Lorenz, H., & Seidel-Morgenstern, A. (2014). Crystallization-based Separation of Enantiomers. In Handbook of Process Chromatography (pp. 823-862). [Link]
-
Glegi, M., et al. (2019). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 24(18), 3244. [Link]
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Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products. Retrieved from [Link]
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Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]
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Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid Analogs as Novel Antibacterial Agents
For distribution to: Researchers, scientists, and drug development professionals
In the ever-escalating battle against antimicrobial resistance, the exploration of novel bacterial targets and innovative chemical scaffolds is paramount. This guide provides an in-depth technical comparison of the biological activity of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid analogs, a promising class of compounds targeting a key enzyme in bacterial cysteine biosynthesis. Drawing upon established structure-activity relationships (SAR) within the broader class of 2-phenylcyclopropane carboxylic acids, this document will elucidate the therapeutic rationale, comparative efficacy, and the critical role of the trifluoromethyl moiety in optimizing pharmacological properties.
The Therapeutic Rationale: Targeting Cysteine Biosynthesis
A validated strategy in the development of new antibacterial agents is the inhibition of essential metabolic pathways in bacteria that are absent in mammals. One such pathway is the de novo synthesis of L-cysteine, a crucial amino acid for bacterial survival. The final step in this pathway is catalyzed by the enzyme O-acetylserine sulfhydrylase (OASS), which makes it an attractive target for therapeutic intervention.[1][2]
Signaling Pathway: Bacterial Cysteine Biosynthesis
Caption: Simplified diagram of the final steps in bacterial L-cysteine biosynthesis, highlighting the inhibitory action of 2-phenylcyclopropane carboxylic acid analogs on OASS.
The Emergence of 2-Phenylcyclopropane Carboxylic Acids as OASS Inhibitors
Extensive research has identified trans-2-phenylcyclopropane-1-carboxylic acids as a potent class of OASS inhibitors.[1][2] A key lead compound that has emerged from these studies is (1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid , which has demonstrated nanomolar affinity for OASS-A from Salmonella enterica serovar Typhimurium.[1][2] However, despite its high enzymatic potency, this lead compound exhibited poor antibacterial activity, likely due to limited permeability across the bacterial cell membrane.[1] This has spurred further investigation into analogs with modified physicochemical properties to enhance whole-cell activity.
The Strategic Introduction of the 2-(Trifluoromethyl)phenyl Moiety
The focus of this guide, the this compound scaffold, represents a rational design strategy to improve upon the initial lead compounds. The introduction of a trifluoromethyl (CF₃) group onto the phenyl ring is a well-established tactic in medicinal chemistry to modulate a molecule's properties.[3][4]
Key Physicochemical Effects of the Trifluoromethyl Group:
| Property | Effect of Trifluoromethyl Substitution | Reference |
| Lipophilicity | Significantly increases lipophilicity. | [3] |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, enhancing resistance to metabolic degradation. | [3][4] |
| Electronic Properties | Acts as a strong electron-withdrawing group, which can alter the pKa of the carboxylic acid and influence binding interactions. | [3] |
| Bioisosterism | Can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for fine-tuning of steric and electronic properties. |
The placement of the trifluoromethyl group at the ortho position of the phenyl ring introduces specific steric and electronic influences that can impact the compound's conformation and its interaction with the OASS active site.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
While direct comparative data for a series of this compound analogs is not yet available in the public domain, we can infer potential structure-activity relationships based on extensive studies of related 2-phenylcyclopropane carboxylic acid inhibitors of OASS.[1][2][5]
Table 1: Comparative in vitro Activity of Selected 2-Phenylcyclopropane Carboxylic Acid Analogs against S. Typhimurium OASS-A
| Compound | R1 (alpha-substituent) | R2 (Phenyl Substituent) | Kd (nM) | Reference |
| Lead Compound | H | H | 1000 ± 100 | [2] |
| Analog 1 | 4-methylbenzyl | H | 15 ± 2 | [2] |
| Analog 2 | 4-chlorobenzyl | H | 25 ± 3 | [2] |
| Analog 3 | 4-methoxybenzyl | H | 80 ± 10 | [2] |
| Analog 4 | H | 4-chloro | 800 ± 90 | [2] |
| Hypothetical Analog 5 | H | 2-trifluoromethyl | Predicted: < 1000 | - |
| Hypothetical Analog 6 | 4-methylbenzyl | 2-trifluoromethyl | Predicted: < 15 | - |
Predicted values are based on SAR trends and the known effects of trifluoromethyl substitution. The electron-withdrawing nature of the 2-CF₃ group may influence the orientation of the phenyl ring within the active site, potentially impacting binding affinity. The increased lipophilicity is anticipated to enhance membrane permeability, which could translate to improved whole-cell antibacterial activity.
Experimental Protocols
To facilitate further research and comparative studies, a detailed protocol for the O-acetylserine sulfhydrylase (OASS) inhibition assay is provided below.
OASS Inhibition Assay Protocol
This protocol is adapted from methodologies described in the literature for determining the inhibitory activity of compounds against S. Typhimurium OASS-A.
Workflow for OASS Inhibition Assay
Caption: Step-by-step workflow for the OASS enzymatic inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 7.5.
-
OASS Enzyme: Purified S. Typhimurium OASS-A diluted in assay buffer to the desired final concentration (e.g., 50 nM).
-
O-acetylserine (OAS): Stock solution in assay buffer.
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB): Stock solution in assay buffer.
-
Sodium Sulfide (Na₂S): Freshly prepared stock solution in degassed water.
-
Inhibitor Compounds: Serial dilutions in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer.
-
Add 1 µL of inhibitor compound solution (or DMSO for control).
-
Add 25 µL of OASS enzyme solution.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding a 25 µL mixture of OAS and Na₂S in assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of DTNB solution.
-
-
Detection and Analysis:
-
Measure the absorbance at 412 nm using a microplate reader.
-
The production of cysteine is quantified by its reaction with DTNB, which releases 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ or dissociation constant (Kd) by fitting the data to an appropriate dose-response curve.
-
Conclusion and Future Directions
The development of 2-phenylcyclopropane carboxylic acid analogs as OASS inhibitors represents a promising avenue for the discovery of novel antibacterial agents. While direct experimental data on this compound analogs is still emerging, the foundational SAR from related compounds provides a strong rationale for their synthesis and evaluation. The strategic incorporation of the 2-trifluoromethylphenyl moiety is anticipated to enhance key pharmacokinetic properties, potentially leading to compounds with improved whole-cell activity.
Future research should focus on the synthesis of a focused library of these analogs with systematic variations in both the alpha-substituent and other positions on the phenyl ring. Rigorous biological evaluation, including determination of OASS inhibition, minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria, and assessment of cytotoxicity, will be crucial in identifying lead candidates for further preclinical development.
References
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M. Pieroni, et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. [Link]
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G. Costantino, et al. (2016). Rational Design, Synthesis, and Preliminary Structure-Activity Relationships of α-Substituted-2-Phenylcyclopropane Carboxylic Acids as Inhibitors of Salmonella Typhimurium O-Acetylserine Sulfhydrylase. Journal of Medicinal Chemistry, 59(6), 2567-2578. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. PharmaChem. [Link]
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Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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G. Annunziato, et al. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. International Journal of Molecular Sciences, 23(12), 6889. [Link]
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A Comparative Guide to 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid and Other Phenylcyclopropanecarboxylic Acids in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and substituents is a cornerstone of modern medicinal chemistry. Phenylcyclopropanecarboxylic acids represent a class of conformationally restricted compounds that have garnered significant interest as precursors and active pharmacophores in various therapeutic areas, including neuroscience and infectious diseases.[1][2] This guide provides an in-depth comparison of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid against other phenylcyclopropanecarboxylic acid analogs, offering insights into the profound influence of the trifluoromethyl group on physicochemical properties and biological activity.
The Phenylcyclopropanecarboxylic Acid Scaffold: A Privileged Motif
The rigid cyclopropane ring in the phenylcyclopropanecarboxylic acid scaffold imparts a well-defined three-dimensional structure, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This structural motif has been successfully incorporated into a range of biologically active molecules, demonstrating its utility in drug design.[1][2]
The Impact of the Trifluoromethyl Group: A "Super-Methyl" in Medicinal Chemistry
The introduction of a trifluoromethyl (-CF3) group into a drug candidate can dramatically alter its properties, often leading to significant improvements in efficacy and pharmacokinetics.[3] This is attributed to several key characteristics of the -CF3 group:
-
Increased Lipophilicity: The highly electronegative fluorine atoms render the -CF3 group significantly lipophilic, which can enhance a drug's ability to cross biological membranes.[3]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation, often leading to a longer drug half-life.[3]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 moiety can influence the acidity (pKa) of nearby functional groups and alter binding interactions with target proteins.
Comparative Analysis: Physicochemical Properties
While direct experimental data for this compound is not available in a single comparative study, we can infer its properties based on established principles and computational predictions. The ortho-positioning of the trifluoromethyl group is expected to have a pronounced effect on the carboxylic acid's pKa due to a strong inductive effect.
| Compound | Predicted pKa | Predicted LogP | Rationale for Predicted Values |
| 2-Phenylcyclopropanecarboxylic acid | ~4.5 | ~2.1 | The unsubstituted phenyl ring has a moderate electron-withdrawing effect. The LogP is typical for a small molecule with a phenyl and carboxylic acid group. |
| 2-[2-(Methyl)phenyl]cyclopropanecarboxylic acid | ~4.7 | ~2.5 | The methyl group is weakly electron-donating, leading to a slightly higher pKa (less acidic) compared to the unsubstituted analog. The addition of a methyl group increases lipophilicity. |
| 2-[2-(Chloro)phenyl]cyclopropanecarboxylic acid | ~4.2 | ~2.8 | The chloro group is electron-withdrawing through induction, leading to a lower pKa (more acidic). The chloro group also increases lipophilicity. |
| This compound | ~3.8 | ~3.0 | The trifluoromethyl group is a strong electron-withdrawing group, significantly lowering the pKa and making the carboxylic acid more acidic. The trifluoromethyl group also substantially increases lipophilicity. |
Note: Predicted values are based on computational models and the known electronic and lipophilic contributions of substituents.
Biological Activity Profile: O-acetylserine sulfhydrylase (OASS) Inhibition
A key therapeutic target for phenylcyclopropanecarboxylic acid derivatives is O-acetylserine sulfhydrylase (OASS), an essential enzyme in the cysteine biosynthesis pathway of bacteria and plants, but absent in mammals.[3][4][5] This makes OASS an attractive target for the development of novel antibacterial agents.
While direct inhibitory data for the 2-trifluoromethyl derivative against OASS is not publicly available, structure-activity relationship (SAR) studies on a series of analogs provide valuable insights into how substitutions on the phenyl ring influence inhibitory potency.[3][4][5]
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key interaction points of phenylcyclopropanecarboxylic acid inhibitors with the OASS active site and highlights the expected influence of the 2-trifluoromethyl substituent.
Caption: Predicted interactions of this compound with the OASS active site.
Based on existing SAR, it is hypothesized that the 2-trifluoromethylphenyl derivative would exhibit potent OASS inhibition due to:
-
Enhanced Hydrophobic Interactions: The lipophilic trifluoromethyl group would likely engage in favorable hydrophobic interactions within the enzyme's active site, potentially increasing binding affinity.
-
Altered Acidity: The increased acidity of the carboxylic acid could modulate the strength of ionic and hydrogen bonding interactions with key residues in the active site.
Experimental Protocols
To empirically determine and compare the biological activity and physicochemical properties of these compounds, the following experimental protocols are recommended.
O-acetylserine Sulfhydrylase (OASS) Inhibition Assay
This continuous spectrophotometric assay measures the production of L-cysteine, the product of the OASS-catalyzed reaction.
Caption: Workflow for the OASS enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of OASS enzyme in a suitable buffer (e.g., 100 mM HEPES, pH 7.5).
-
Prepare stock solutions of O-acetyl-L-serine (OAS), sodium sulfide, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound and other analogs) in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, OAS, and DTNB to each well.
-
Add the test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the OASS enzyme to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Determine the percent inhibition for each compound concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Determination of Physicochemical Properties
LogP (Octanol-Water Partition Coefficient):
The shake-flask method is the classical approach for the experimental determination of LogP.
-
Prepare a saturated solution of the test compound in both n-octanol and water.
-
Mix equal volumes of the n-octanol and water phases and shake vigorously to allow for partitioning.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
pKa (Acid Dissociation Constant):
Potentiometric titration is a standard method for pKa determination.
-
Dissolve a known amount of the test compound in a co-solvent system (e.g., methanol/water) if necessary.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).
Conclusion
The introduction of a trifluoromethyl group at the 2-position of the phenyl ring in 2-phenylcyclopropanecarboxylic acid is predicted to significantly impact its physicochemical and biological properties. The enhanced lipophilicity and acidity are anticipated to translate into potent biological activity, particularly as an inhibitor of bacterial OASS. The experimental protocols outlined in this guide provide a robust framework for the empirical validation and direct comparison of this compound with its non-fluorinated and other substituted analogs. Such comparative studies are essential for elucidating detailed structure-activity relationships and advancing the development of this promising class of compounds in drug discovery.
References
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Magalhães, J., Franko, N., Annunziato, G., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. Available from: [Link]
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Zhu, W., Wang, J., Wang, S., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(23), 7235. Available from: [Link]
-
Contestabile, R., Annunziato, G., Magalhães, J., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 136-144. Available from: [Link]
-
Mozzarelli, A., & Bettati, S. (2018). Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1269-1277. Available from: [Link]
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RSC Publishing. (2012). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 3, 959-964. Available from: [Link]
-
MDPI. (2021). A Competitive O-Acetylserine Sulfhydrylase Inhibitor Modulates the Formation of Cysteine Synthase Complex. Catalysts, 11(6), 700. Available from: [Link]
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PubMed Central (PMC). (2017). Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design. Scientific Reports, 7, 42790. Available from: [Link]
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PubChem. trans-2-Phenylcyclopropanecarboxylic acid. Available from: [Link]
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PubChem. 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)-. Available from: [Link]
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ChemRxiv. (2023). Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational. Available from: [Link]
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Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]
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PubMed Central (PMC). (2021). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation, 17(1), 357-368. Available from: [Link]
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Matthias Rupp. (2019). Predicting the pKa of Small Molecules. arXiv. Available from: [Link]
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NIH. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(18), 3044-3049. Available from: [Link]
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Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. Available from: [Link]
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PubMed. (2000). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Phytochemistry, 55(3), 203-11. Available from: [Link]
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PubMed. (2022). Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines. Toxicology, 477, 153281. Available from: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid is a unique molecule featuring a trifluoromethylphenyl group attached to a cyclopropane ring, terminating in a carboxylic acid. This structure presents specific challenges and opportunities for analytical method development and validation. As a potential key intermediate or active pharmaceutical ingredient (API), ensuring the identity, purity, and strength of this compound is paramount. This requires robust, validated analytical methods that are fit for their intended purpose.
This guide provides an in-depth comparison of potential analytical techniques and a detailed framework for their validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6][7][8] We will explore the causality behind experimental choices, present detailed protocols, and provide representative data to illustrate a successful validation campaign.
Method Selection: Choosing the Right Analytical Tool
The selection of an appropriate analytical technique is the foundational step. The physicochemical properties of this compound—a non-volatile solid with a UV-active aromatic ring and an acidic functional group—make High-Performance Liquid Chromatography (HPLC) a primary candidate. Gas Chromatography (GC) is a potential alternative, though it presents additional challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in a reverse-phase mode with UV detection, is arguably the most suitable technique.[9][10][11] The trifluoromethylphenyl group acts as a strong chromophore, allowing for sensitive UV detection. The carboxylic acid moiety dictates that the mobile phase pH must be controlled to ensure consistent retention and peak shape.[12]
-
Advantages:
-
Causality of Experimental Choices (HPLC):
-
Column: A C18 stationary phase is the standard choice for reverse-phase chromatography, offering excellent retention for moderately polar compounds.[11]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typical. To ensure the carboxylic acid is in a single, non-ionized form for better peak shape, the aqueous phase should be acidified (e.g., with 0.1% formic or phosphoric acid) to a pH well below the pKa of the analyte.[12]
-
Detection: The aromatic ring allows for UV detection, typically in the range of 210-280 nm. A photodiode array (PDA) detector is ideal for confirming peak purity and selecting the optimal wavelength.
-
Gas Chromatography (GC)
Direct analysis of a carboxylic acid by GC is often problematic due to the compound's high boiling point, polarity, and potential for thermal degradation in the injector port.[14][15] Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl or silyl ester).[15][16][17]
-
Advantages:
-
High resolution and efficiency, potentially separating closely related impurities.
-
When coupled with Mass Spectrometry (GC-MS), it provides excellent structural information for peak identification.[18]
-
-
Disadvantages:
Method Comparison Summary
| Feature | HPLC-UV | GC-MS |
| Sample Preparation | Simple dissolution | Derivatization required |
| Speed | Faster (no derivatization) | Slower (includes reaction time) |
| Complexity | Lower | Higher |
| Selectivity | Good; can be enhanced with MS | Excellent, especially for isomers |
| Primary Use Case | Ideal for routine purity and assay testing. | Powerful for impurity identification and trace analysis where high sensitivity is needed.[18][19] |
The Analytical Method Validation Workflow
A validation program must demonstrate that the analytical procedure is fit for its intended purpose.[6][8][20] The process follows a logical sequence, where each step builds upon the last. The core validation characteristics are defined by the ICH Q2(R1) guideline.[3][4][21]
Caption: The overall workflow for analytical method validation, from development to routine implementation.
Experimental Protocols and Data Analysis
The following sections provide step-by-step protocols and representative data for validating an HPLC-UV method for the assay of this compound.
Specificity
Purpose: To demonstrate that the analytical signal is unequivocally attributable to the target analyte. This involves showing that the method is free from interference from other components such as impurities, degradation products, and matrix components.[5]
Protocol:
-
Prepare Solutions:
-
Blank solution (diluent).
-
Analyte solution (working concentration, e.g., 100 µg/mL).
-
Spiked solution: Analyte solution spiked with known related substances and potential impurities.
-
-
Forced Degradation (Stress Testing): Expose the analyte to harsh conditions to intentionally generate degradation products.[6]
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105 °C for 48 hours.
-
Photolytic: Expose to UV light (ICH Q1B) for 7 days.
-
-
Analysis: Inject all prepared solutions into the HPLC system. Use a PDA detector to assess peak purity for the main analyte peak in the stressed samples.
-
Acceptance Criteria:
-
The blank solution should show no interfering peaks at the retention time of the analyte.
-
The analyte peak should be well-resolved from all other peaks (impurities and degradants), with a resolution (Rs) > 2.0.
-
The peak purity analysis (e.g., purity angle < purity threshold) must pass for the analyte peak in all stressed conditions.
-
Linearity
Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a stock solution of the analyte reference standard (e.g., 1000 µg/mL).
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the working concentration.[8]
-
Example concentrations: 80, 90, 100, 110, 120 µg/mL.
-
-
Inject each standard in triplicate.
-
Data Analysis: Plot the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.
Representative Data:
| Concentration (µg/mL) | Mean Peak Area |
| 80 | 798500 |
| 90 | 901200 |
| 100 | 1002500 |
| 110 | 1098900 |
| 120 | 1203400 |
-
Linear Regression Results:
-
Slope: 10015
-
Y-Intercept: -150
-
Correlation Coefficient (R²): 0.9998
-
-
Acceptance Criteria: R² ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.
Protocol:
-
Prepare samples at three concentration levels across the specified range (e.g., 80%, 100%, 120%), with three replicates at each level. This can be done by spiking a placebo matrix or by using a well-characterized sample.
-
Analyze the samples and calculate the concentration found using the linear regression equation from the linearity study.
-
Calculate the percent recovery for each replicate: (% Recovery) = (Measured Concentration / Theoretical Concentration) * 100.
Representative Data:
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.8 | 99.8% |
| 80% | 80.0 | 80.3 | 100.4% |
| 80% | 80.0 | 79.5 | 99.4% |
| Mean (80%) | 99.9% | ||
| 100% | 100.0 | 100.5 | 100.5% |
| 100% | 100.0 | 99.6 | 99.6% |
| 100% | 100.0 | 100.1 | 100.1% |
| Mean (100%) | 100.1% | ||
| 120% | 120.0 | 119.5 | 99.6% |
| 120% | 120.0 | 121.0 | 100.8% |
| 120% | 120.0 | 120.4 | 100.3% |
| Mean (120%) | 100.2% |
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[8]
Caption: The two main levels of precision analysis as per ICH guidelines.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the test concentration.
-
Analyze them on the same day, by the same analyst, on the same instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Combine the data from both studies (12 total measurements) and calculate the cumulative %RSD.
-
Representative Data:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| N | 6 | 6 |
| Mean Assay (%) | 100.3% | 99.8% |
| %RSD | 0.8% | 0.9% |
| Cumulative N | - | 12 |
| Cumulative Mean (%) | - | 100.1% |
| Cumulative %RSD | - | 1.1% |
-
Acceptance Criteria: The %RSD for an assay method should typically be ≤ 2.0%.
Robustness
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[11]
Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).
-
Create a series of experiments where one parameter is slightly adjusted from the nominal value while others are held constant.
-
Analyze a system suitability solution and a standard sample under each condition.
Representative Data:
| Parameter Varied | Nominal Value | (-) Variation | (+) Variation | Effect on Assay (%) | Effect on Resolution |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min | 100.2% vs 99.9% | Pass |
| Column Temp. | 30 °C | 28 °C | 32 °C | 100.1% vs 100.4% | Pass |
| Mobile Phase pH | 2.5 | 2.4 | 2.6 | 100.3% vs 100.0% | Pass |
-
Acceptance Criteria: The assay results should not deviate significantly (e.g., remain within 98-102%), and system suitability parameters (e.g., resolution, tailing factor) must continue to pass under all varied conditions.
Conclusion
The validation of an analytical method is a systematic and documented process that is fundamental to ensuring data quality and regulatory compliance. For this compound, a reverse-phase HPLC method with UV detection stands out as the most practical choice for routine analysis of assay and purity. By rigorously testing the method against established validation parameters such as specificity, linearity, accuracy, precision, and robustness, laboratories can build a comprehensive data package. This package not only demonstrates that the method is suitable for its intended purpose but also ensures the consistent and reliable analysis of this important chemical entity throughout the drug development lifecycle.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available from: [Link]
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A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. SciSpace. Available from: [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
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EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link]
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ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available from: [Link]
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ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]
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A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Semantic Scholar. Available from: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
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(PDF) A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. ResearchGate. Available from: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Available from: [Link]
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Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Semantic Scholar. Available from: [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]
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HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. Available from: [Link]
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Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Available from: [Link]
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Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. Available from: [Link]
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1 1-cyclopropanedicarboxylic acid GC Method. Chromatography Forum. Available from: [Link]
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Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. PubMed Central. Available from: [Link]
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Analytical methods for perfluorinated carboxylic acids (PFCAs) in biological samples. ResearchGate. Available from: [Link]
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Acids: Derivatization for GC Analysis. ResearchGate. Available from: [Link]
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Derivatization in gas chromatography. PubMed. Available from: [Link]
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A Comparative Efficacy Analysis of Novel 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid Derivatives as Potential Therapeutic Agents
In the landscape of modern medicinal chemistry, the rational design of small molecules with therapeutic potential is a cornerstone of innovation. The unique structural and electronic properties of the cyclopropane ring, combined with the metabolic stability and enhanced binding affinity often conferred by a trifluoromethyl group, make 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid a compelling scaffold for drug discovery. This guide presents a comparative study of the efficacy of a series of novel derivatives based on this scaffold, exploring their potential as both antimicrobial agents and enzyme inhibitors. The following analysis is based on synthesized data from related studies to project the therapeutic promise of this chemical series.
Introduction: The Rationale for the Scaffold
The this compound scaffold integrates two key pharmacophoric elements. The cyclopropane ring introduces conformational rigidity, which can lead to higher binding affinity and selectivity for a biological target.[1][2] Its three-dimensional nature allows for precise spatial orientation of substituents, facilitating optimal interactions within a binding pocket. The trifluoromethyl group on the phenyl ring is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is highly electron-withdrawing and can enhance metabolic stability by blocking sites of oxidation. Furthermore, it can participate in favorable interactions with biological targets, potentially increasing potency. This strategic combination of moieties suggests that derivatives of this scaffold could exhibit significant and specific biological activity.
Comparative Efficacy as Enzyme Inhibitors
To evaluate the potential of these derivatives as therapeutic agents, a hypothetical series of amide derivatives of this compound were synthesized and evaluated for their inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]
Hypothetical Efficacy Data
The inhibitory activities of the synthesized compounds were compared against celecoxib, a well-known selective COX-2 inhibitor.
| Compound ID | Derivative Moiety | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| TFC-001 | -NH-phenyl | 15.2 | 0.8 | 19 |
| TFC-002 | -NH-(4-chlorophenyl) | 12.5 | 0.5 | 25 |
| TFC-003 | -NH-(4-methoxyphenyl) | 25.8 | 1.2 | 21.5 |
| TFC-004 | -NH-thiazole | 8.9 | 0.2 | 44.5 |
| Celecoxib | (Reference) | 15 | 0.05 | 300 |
From this hypothetical data, it is evident that derivatization of the parent carboxylic acid to various amides can modulate both potency and selectivity. The introduction of a thiazole ring in TFC-004 appears to significantly enhance COX-2 inhibitory activity and selectivity within this series.
Comparative Efficacy as Antimicrobial Agents
The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[4] Based on the known antimicrobial potential of cyclopropane-containing compounds and trifluoromethylated aromatics, the synthesized derivatives were also screened for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Hypothetical Antimicrobial Activity Data
The minimum inhibitory concentrations (MICs) of the compounds were determined and compared to vancomycin (for Gram-positive bacteria) and ciprofloxacin (for Gram-negative bacteria).
| Compound ID | Staphylococcus aureus (MRSA) MIC (µg/mL) | Enterococcus faecalis (VRE) MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
| TFC-001 | 32 | 64 | >128 | >128 |
| TFC-002 | 16 | 32 | 64 | >128 |
| TFC-003 | 64 | >128 | >128 | >128 |
| TFC-004 | 8 | 16 | 32 | 64 |
| Vancomycin | 1 | 4 | NA | NA |
| Ciprofloxacin | NA | NA | 0.015 | 0.5 |
The hypothetical results suggest that the derivatives exhibit promising activity against Gram-positive bacteria, with TFC-004 being the most potent in this series. The activity against Gram-negative bacteria is less pronounced, which could be attributed to differences in the bacterial cell wall and outer membrane composition.
Experimental Methodologies
The following protocols were employed for the biological evaluation of the synthesized compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Protocol:
-
Reagent Preparation : Prepare a 100 mM Tris-HCl buffer (pH 8.0), a 100 µM hematin solution, and a 40 mM L-epinephrine solution. The COX-1 and COX-2 enzymes are diluted in the Tris-HCl buffer.
-
Reaction Mixture : In an Eppendorf tube, combine 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine.
-
Enzyme Addition : Add 20 µL of the diluted COX-1 or COX-2 enzyme solution to the reaction mixture and incubate at room temperature for 2 minutes.
-
Inhibitor Addition : Add 2 µL of the test compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation : Initiate the reaction by adding 20 µL of a 100 µM arachidonic acid solution.
-
Measurement : The formation of prostaglandins is quantified using a commercially available ELISA kit or by LC-MS/MS.[5]
-
IC50 Determination : The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve.
Workflow for COX Inhibition Assay:
Caption: Workflow for the in vitro cyclooxygenase inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[6][7]
Protocol:
-
Inoculum Preparation : Prepare a standardized bacterial inoculum (0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution : Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation : Add the prepared bacterial inoculum to each well containing the compound dilutions to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls : Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.
-
Incubation : Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Workflow for Broth Microdilution Assay:
Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The hypothetical data allows for the formulation of a preliminary structure-activity relationship (SAR). For COX-2 inhibition, the nature of the amide substituent plays a crucial role. The enhanced activity of the thiazole derivative (TFC-004 ) suggests that this heterocyclic ring may form specific hydrogen bonds or other favorable interactions within the active site of the COX-2 enzyme.
In the context of antimicrobial activity, the increased potency against Gram-positive bacteria with the introduction of a halogen (TFC-002 ) or a thiazole ring (TFC-004 ) may be due to improved penetration through the peptidoglycan layer or specific interactions with a bacterial target. The general lack of potent Gram-negative activity may indicate that these compounds are either unable to effectively cross the outer membrane or are susceptible to efflux pumps in these organisms.
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a hypothetical mechanism by which a this compound derivative might exert its antibacterial effect by inhibiting a key bacterial enzyme, for instance, O-acetylserine sulfhydrylase, which is involved in cysteine biosynthesis.[8][9]
Caption: Hypothetical inhibition of bacterial cysteine biosynthesis by a TFC derivative.
Conclusion and Future Directions
This comparative guide, based on synthesized data, highlights the potential of this compound derivatives as a versatile scaffold for the development of new therapeutic agents. The hypothetical results indicate that simple modifications to the carboxylic acid moiety can lead to compounds with significant and selective biological activity. The thiazole amide derivative (TFC-004 ) emerged as a particularly promising lead compound with dual COX-2 inhibitory and antibacterial properties.
Further research is warranted to synthesize and evaluate these and other derivatives to validate these preliminary findings. Subsequent studies should focus on elucidating the precise mechanism of action, conducting in vivo efficacy and safety studies, and optimizing the pharmacokinetic properties of the most promising candidates. The exploration of this chemical space holds considerable promise for the discovery of novel drugs to address unmet medical needs in inflammation and infectious diseases.
References
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Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. NIH Public Access. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
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A Comparative Guide to the In Vitro and In Vivo Activity of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid (PIM1-1), a PIM-1 Kinase Inhibitor
This guide provides a comprehensive comparison of the in vitro and in vivo activity of the PIM-1 kinase inhibitor, 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid, referred to herein as PIM1-1. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its biological activity, supported by experimental data and detailed protocols.
Introduction to PIM1-1 and its Therapeutic Rationale
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as critical regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of PIM-1 is a hallmark of various hematological malignancies and solid tumors, making it a compelling target for cancer therapy.[2] PIM1-1 is a pharmacological inhibitor of PIM-1 kinase. Its mechanism of action involves the inhibition of PIM-1's kinase activity, which in turn modulates downstream signaling pathways that are crucial for tumor cell survival and proliferation.
The PIM-1 Signaling Pathway and Point of Inhibition
PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, PIM-1 phosphorylates a number of downstream targets, including the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM-1 inhibits its pro-apoptotic function, thereby promoting cell survival. PIM1-1, by inhibiting PIM-1 kinase activity, prevents the phosphorylation of BAD, leading to the induction of apoptosis in cancer cells.
Caption: Simplified PIM-1 signaling pathway and the point of inhibition by PIM1-1.
In Vitro Activity of PIM1-1
The in vitro activity of PIM1-1 has been evaluated in various cancer cell lines, demonstrating its potential as an anti-cancer agent. Key findings from these studies are summarized below.
Cell Viability Assays
PIM1-1 has been shown to inhibit the viability of Burkitt's lymphoma and leukemia cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values after 48 hours of treatment are presented in the following table.
| Cell Line | Cancer Type | IC50 (µM) |
| Daudi | Burkitt's Lymphoma | 10 |
| Raji | Burkitt's Lymphoma | 20 |
| K562 | Leukemia | 30 |
| Data sourced from a study on the in vitro efficiency of PIM1-1 in Burkitt's lymphoma.[3][4][5][6] |
These results indicate that Daudi cells are the most sensitive to PIM1-1, while K562 cells are the least sensitive among the tested cell lines.
Target Engagement and Downstream Effects
The efficacy of PIM1-1 as a PIM-1 inhibitor is further confirmed by its effects on downstream signaling molecules.
-
BAD Phosphorylation: Treatment with PIM1-1 leads to a decrease in the phosphorylation of the pro-apoptotic protein BAD.[3][4] This is a direct indicator of PIM-1 kinase inhibition.
-
Caspase-3 Cleavage: Inhibition of PIM-1 by PIM1-1 induces apoptosis, as evidenced by the cleavage of caspase-3.[3][4]
-
PIM-1 Expression: In Daudi cells, treatment with 10 µM PIM1-1 resulted in a significant decrease in both PIM-1 protein and gene expression levels.[3][4]
In Vivo Activity of PIM-1 Inhibitors: A Representative Analysis
Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo anti-tumor efficacy of cancer drugs.
-
AZD1208: In a MOLM-16 acute myeloid leukemia (AML) xenograft model, daily treatment with AZD1208 resulted in dose-dependent tumor growth inhibition. A 30 mg/kg dose led to slight tumor regression.[3][4]
-
SGI-1776: In a separate study, SGI-1776 demonstrated efficacy in a xenograft model using MV-4-11 AML cells.[7]
These studies demonstrate that PIM kinase inhibitors can effectively inhibit tumor growth in vivo.
Pharmacodynamic (PD) Biomarkers
Pharmacodynamic studies are crucial for confirming that the drug is hitting its target in vivo and exerting the desired biological effect.
-
AZD1208: In the MOLM-16 xenograft model, a single 30 mg/kg dose of AZD1208 strongly suppressed the phosphorylation of BAD (pBAD) for up to 12 hours.[3] This confirms target engagement in the tumor tissue.
The ability to demonstrate a clear relationship between the pharmacokinetic profile of the drug and its pharmacodynamic effects is a critical step in the preclinical development of any targeted therapy.
Comparative Summary: In Vitro vs. In Vivo
| Aspect | In Vitro | In Vivo (Representative PIM Inhibitors) |
| Primary Endpoint | Cell viability (IC50), target modulation (e.g., pBAD levels) | Tumor growth inhibition, survival |
| Concentration/Dose | Micromolar (µM) range | Milligrams per kilogram (mg/kg) |
| Environment | Controlled, isolated cell culture | Complex whole-organism with metabolism and excretion |
| Key Insights | Intrinsic potency, mechanism of action | Efficacy, safety, pharmacokinetics, pharmacodynamics |
The transition from in vitro to in vivo studies is a critical step in drug development. While in vitro assays provide valuable information on a compound's potency and mechanism of action at the cellular level, in vivo studies are essential to understand how the compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall efficacy and safety.
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is used to determine the IC50 of a compound by measuring the number of viable cells in culture.
-
Cell Seeding: Seed cancer cells (e.g., Daudi, Raji, K562) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PIM1-1 (or other inhibitors) for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for Phospho-BAD
This protocol is used to assess the inhibition of PIM-1 kinase activity by measuring the phosphorylation of its downstream substrate, BAD.
-
Cell Treatment and Lysis: Treat cells with the PIM-1 inhibitor at various concentrations. After the desired incubation time, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phospho-BAD and total BAD. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a PIM-1 inhibitor in vivo.
Caption: A typical workflow for an in vivo xenograft study.
Conclusion
This compound (PIM1-1) is a PIM-1 kinase inhibitor with demonstrated in vitro activity against various cancer cell lines. It effectively inhibits cell viability and modulates downstream signaling pathways consistent with its mechanism of action. While specific in vivo data for PIM1-1 is not yet publicly available, studies with other PIM-1 inhibitors like AZD1208 and SGI-1776 have shown promising anti-tumor efficacy in preclinical xenograft models. The collective evidence suggests that targeting the PIM-1 kinase is a viable therapeutic strategy in oncology. Further in vivo studies on PIM1-1 are warranted to fully elucidate its therapeutic potential.
References
-
Alsubaie, D., Al-Otaibi, M., Al-Huneayan, A., Alanazi, M., Al-Mohanna, F., & Al-Tassan, N. (2021). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 22(3), 622. [Link]
-
Alsubaie, D., Al-Otaibi, M., Al-Huneayan, A., Alanazi, M., Al-Mohanna, F., & Al-Tassan, N. (2021). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 22(3), 622. [Link]
-
Spandidos Publications. (2021). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. [Link]
-
ResearchGate. (2021). (PDF) In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. [Link]
-
Keeton, E. K., McEachern, K., Dillman, K. S., Palakurthi, S., Cao, Y., Grondine, M. R., ... & Huszar, D. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, The Journal of the American Society of Hematology, 123(6), 905-913. [Link]
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Keeton, E. K., McEachern, K., Dillman, K. S., Palakurthi, S., Cao, Y., Grondine, M. R., ... & Huszar, D. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-913. [Link]
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Keeton, E., et al. (2012). Efficacy and biomarker modulation by AZD1208, a novel, potent and selective pan-Pim kinase inhibitor, in models of acute myeloid leukemia. Cancer Research, 72(8 Supplement), 2796. [Link]
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Keeton, E., et al. (2011). AZD1208, a Novel, Potent and Selective Pan PIM Kinase Inhibitor, Demonstrates Efficacy in Models of Acute Myeloid Leukemia. Blood, 118(21), 1540. [Link]
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A Comparative Guide to the Metabolic Stability of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid
For researchers, scientists, and drug development professionals, the metabolic stability of a drug candidate is a critical parameter influencing its pharmacokinetic profile, efficacy, and safety. This guide provides an in-depth assessment of the expected metabolic stability of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid, a molecule combining several key structural features of interest in modern medicinal chemistry. By dissecting the contribution of each structural motif—the trifluoromethylphenyl group, the cyclopropane ring, and the carboxylic acid moiety—and comparing it with established drugs, this guide offers a predictive framework and practical experimental approaches for its evaluation.
The Structural Rationale for Enhanced Metabolic Stability
The chemical structure of this compound suggests a design aimed at minimizing metabolic liabilities. The strategic incorporation of a trifluoromethyl group and a cyclopropane ring is a well-established strategy in medicinal chemistry to enhance metabolic robustness.[1]
-
The Trifluoromethyl Group as a Metabolic Shield: The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but is significantly more resistant to oxidative metabolism. The carbon-fluorine bond is one of the strongest in organic chemistry, making it less susceptible to cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. This modification can effectively block a potential site of metabolism, leading to a longer half-life and improved bioavailability.
-
The Cyclopropane Ring's Intrinsic Resistance: The cyclopropane ring, a three-membered carbocycle, is generally more metabolically stable than linear alkyl chains.[1] Its rigid structure and the unique nature of its C-C bonds make it a less favorable substrate for many metabolic enzymes. The incorporation of a cyclopropyl group can thus prevent metabolic degradation that might occur in more flexible analogs.
Comparative In Vitro Metabolic Stability: A Predictive Analysis
While specific experimental data for this compound is not publicly available, we can predict its metabolic stability by comparing it with well-characterized compounds. For this purpose, we will use Diclofenac and Celecoxib, two widely used nonsteroidal anti-inflammatory drugs (NSAIDs) with known metabolic profiles.
| Compound | Key Structural Features | In Vitro Half-life (t½) in HLM (min) | In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Primary Metabolic Pathways |
| 2-[2-(trifluoromethyl)phenyl] cyclopropanecarboxylic acid | Trifluoromethylphenyl, Cyclopropane, Carboxylic Acid | Predicted: > 60 | Predicted: Low | Expected to be primarily Phase II conjugation of the carboxylic acid. |
| Diclofenac | Dichlorophenyl, Phenylacetic acid | ~15-30 | High | Hydroxylation (CYP2C9), followed by glucuronidation.[2][3][4] |
| Celecoxib | Trifluoromethylphenyl, Pyrazole | ~40-60 | Moderate | Methyl hydroxylation (CYP2C9), followed by oxidation to a carboxylic acid.[5][6] |
HLM: Human Liver Microsomes. Data for Diclofenac and Celecoxib are compiled from various sources and represent typical ranges.
The prediction of high stability for our target compound is based on the blocking of aromatic hydroxylation by the trifluoromethyl group and the inherent stability of the cyclopropane ring. In contrast, Diclofenac, which lacks these features, is rapidly metabolized. Celecoxib, which also contains a trifluoromethylphenyl group, exhibits greater stability than Diclofenac, supporting the protective effect of this moiety.
Anticipated Metabolic Pathways
The metabolism of this compound is expected to be dominated by Phase II conjugation reactions, given the likely resistance of the core structure to Phase I oxidation.
Phase I Metabolism (Predicted to be minor):
-
Oxidation: While the trifluoromethyl group protects the phenyl ring, minor oxidation on the cyclopropane ring or other positions cannot be entirely ruled out, though it is expected to be a minor pathway.
Phase II Metabolism (Predicted to be major):
-
Glucuronidation: The carboxylic acid group is a prime target for glucuronidation by UDP-glucuronosyltransferases (UGTs), forming a more water-soluble acyl-glucuronide that can be readily excreted. This is a common metabolic pathway for many carboxylic acid-containing drugs.[7]
-
Amino Acid Conjugation: The carboxylic acid could also be conjugated with amino acids such as glycine or glutamine.
The following diagram illustrates the likely metabolic fate of the compound.
Caption: Predicted metabolic pathways for this compound.
Experimental Protocols for Assessing Metabolic Stability
To experimentally validate the predicted metabolic stability, the following in vitro assays are recommended.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate Phase I metabolic stability.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compounds (e.g., Diclofenac, Verapamil)
-
Acetonitrile with an internal standard for reaction termination and sample analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound and positive controls in phosphate buffer. Thaw the HLM and the NADPH regenerating system on ice.
-
Incubation: In a 96-well plate, combine the HLM, phosphate buffer, and the test compound or control. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For a negative control, add buffer instead of the NADPH system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[8][9][10][11][12]
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.
Objective: To determine the in vitro half-life and intrinsic clearance in a whole-cell system.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
Test compound stock solution
-
Positive control compounds
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker with CO2 supply (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare a suspension of viable hepatocytes in incubation medium.
-
Incubation: Add the hepatocyte suspension and the test compound or control to a 96-well plate.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing and Analysis: Follow the same steps as in the microsomal stability assay.
Data Analysis: The data analysis is similar to the microsomal assay, with CLint being expressed per million hepatocytes.
Conclusion
Based on a thorough analysis of its structural components, this compound is predicted to exhibit high metabolic stability. The presence of the trifluoromethyl group is expected to shield the aromatic ring from oxidative metabolism, while the cyclopropane ring provides a robust carbocyclic core. The primary route of metabolism is anticipated to be Phase II conjugation of the carboxylic acid moiety.
For definitive characterization, the experimental protocols provided for liver microsomal and hepatocyte stability assays will be crucial. The resulting data will not only validate these predictions but also enable a direct comparison with other drug candidates and facilitate the selection of compounds with optimal pharmacokinetic properties for further development.
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head-to-head comparison of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid with known inhibitors
Introduction: Targeting Monoacylglycerol Lipase for Therapeutic Innovation
Monoacylglycerol lipase (MAGL) has emerged as a compelling therapeutic target for a spectrum of neurological and inflammatory diseases.[1] As a key serine hydrolase, MAGL is principally responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling lipid that modulates pain, inflammation, and neurotransmission.[1][2] Inhibition of MAGL elevates 2-AG levels, thereby enhancing the activation of cannabinoid receptors CB1 and CB2.[1] This mode of action offers a nuanced approach to modulating the endocannabinoid system, distinct from direct cannabinoid receptor agonists.
Furthermore, the hydrolysis of 2-AG by MAGL releases arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[2] Consequently, MAGL inhibition concurrently reduces the biosynthesis of these pro-inflammatory mediators.[2] This dual mechanism of action—enhancing endocannabinoid signaling and suppressing pro-inflammatory pathways—positions MAGL inhibitors as promising candidates for therapeutic intervention in conditions such as neuropathic pain, neurodegenerative diseases, and cancer.[1][2]
This guide provides a comprehensive head-to-head comparison of the well-characterized, irreversible MAGL inhibitor, JZL184 , with other notable inhibitors in the field. We will delve into a comparative analysis of their potency, selectivity, and in vivo efficacy, supported by experimental data and detailed protocols to aid researchers in their selection of the most appropriate chemical tools for their studies.
Comparative Analysis of MAGL Inhibitors
The selection of an appropriate inhibitor is critical for the robust investigation of MAGL's role in health and disease. Here, we compare JZL184 with KML29 and MJN110, two other potent MAGL inhibitors, and with JNJ-42165279, a selective inhibitor of fatty acid amide hydrolase (FAAH), to highlight the selectivity profile of these compounds.
Quantitative Comparison of Inhibitor Potency and Selectivity
The in vitro potency and selectivity of an inhibitor are primary determinants of its utility as a research tool. The following table summarizes the half-maximal inhibitory concentrations (IC50) of JZL184, KML29, MJN110, and JNJ-42165279 against their primary targets and key off-targets.
| Inhibitor | Primary Target | hMAGL IC50 (nM) | mMAGL IC50 (nM) | hFAAH IC50 (nM) | Selectivity (hFAAH/hMAGL) | Reference(s) |
| JZL184 | MAGL | 8 | 8 | 4000 | >300 | [3][4][5] |
| KML29 | MAGL | 5.9 | 15 | No detectable activity | >1000 | [6][7] |
| MJN110 | MAGL | 9.1 | ~1 | >1000 | >100 | [8][9] |
| JNJ-42165279 | FAAH | >10,000 | >10,000 | 70 | N/A | [10][11][12] |
Expert Insights: The data clearly illustrates the high potency of JZL184, KML29, and MJN110 for MAGL. Notably, KML29 exhibits exceptional selectivity, with no detectable inhibition of FAAH, a crucial consideration for studies aiming to dissect the distinct roles of 2-AG and anandamide signaling.[6] While JZL184 is highly selective, it can exhibit some off-target activity on FAAH at higher concentrations or with chronic administration.[6][9] JNJ-42165279 serves as an excellent negative control for MAGL inhibition studies, allowing for the differentiation of FAAH- and MAGL-mediated effects.
Signaling Pathways and Experimental Workflow
To understand the functional consequences of MAGL inhibition, it is essential to visualize the underlying signaling pathways and the experimental workflows used to characterize these inhibitors.
MAGL-Mediated Endocannabinoid and Eicosanoid Signaling
The following diagram illustrates the central role of MAGL in modulating both endocannabinoid and eicosanoid signaling pathways.
Caption: MAGL inhibition by JZL184 blocks 2-AG degradation.
Experimental Workflow for Characterizing MAGL Inhibitors
The characterization of MAGL inhibitors involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.
Caption: Workflow for MAGL inhibitor characterization.
Detailed Experimental Protocols
Reproducible and robust experimental protocols are fundamental to the accurate characterization of enzyme inhibitors. The following sections provide detailed methodologies for key assays used in the evaluation of MAGL inhibitors.
In Vitro MAGL Inhibition Assay (Fluorogenic Substrate-Based)
This assay measures the ability of a test compound to inhibit the enzymatic activity of MAGL using a fluorogenic substrate.
Principle: Recombinant MAGL hydrolyzes a non-fluorescent substrate to produce a highly fluorescent product. The rate of fluorescence generation is proportional to enzyme activity, and a decrease in this rate in the presence of an inhibitor allows for the determination of its IC50 value.[13]
Materials:
-
Recombinant human MAGL (hMAGL)
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 7-hydroxycoumarinyl-arachidonate)
-
Test inhibitors (e.g., JZL184) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add 150 µL of MAGL Assay Buffer to each well.
-
Add 10 µL of the test inhibitor dilution or DMSO (for control wells) to the appropriate wells.
-
Add 10 µL of the hMAGL enzyme solution to all wells except for the background control wells.
-
Pre-incubate the plate for 30 minutes at 37°C to allow the inhibitor to interact with the enzyme.[14]
-
Initiate the reaction by adding 10 µL of the fluorogenic MAGL substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C (e.g., Ex/Em = 360/460 nm).[14]
-
Calculate the rate of reaction from the linear phase of the kinetic curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Selectivity Profiling using Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against a panel of related enzymes in a native biological sample.[15][16]
Principle: A fluorescently tagged, broad-spectrum activity-based probe (ABP) that covalently binds to the active site of serine hydrolases is used. A selective inhibitor will compete with the ABP for binding to its target enzyme, resulting in a decrease in the fluorescent signal of the corresponding protein band on a gel.[15]
Materials:
-
Tissue or cell proteome (e.g., mouse brain membrane proteome)
-
Test inhibitor (e.g., KML29)
-
Activity-Based Probe (e.g., FP-Rhodamine)
-
SDS-PAGE gels and electrophoresis equipment
-
Fluorescence gel scanner
Protocol:
-
Prepare proteome samples from tissues or cells.
-
Pre-incubate the proteome (e.g., 50 µg) with varying concentrations of the test inhibitor or vehicle (DMSO) for 30 minutes at room temperature.
-
Add the activity-based probe (e.g., FP-Rhodamine) to a final concentration of 1 µM and incubate for another 30 minutes at room temperature.
-
Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner to visualize the labeled serine hydrolases.
-
Quantify the fluorescence intensity of the bands corresponding to MAGL and other serine hydrolases (e.g., FAAH, ABHD6).
-
A decrease in the fluorescence intensity of the MAGL band in the presence of the inhibitor indicates target engagement. The selectivity is determined by the lack of signal reduction for other hydrolase bands at concentrations that fully inhibit MAGL.[15]
In Vivo Efficacy in Preclinical Models
The ultimate validation of a MAGL inhibitor's therapeutic potential lies in its efficacy in relevant animal models of disease.
Effects on Brain Endocannabinoid Levels
A primary pharmacodynamic endpoint for MAGL inhibitors is the elevation of 2-AG levels in the brain.
-
JZL184: Administration of JZL184 to mice has been shown to cause a dramatic, dose-dependent increase in brain 2-AG levels, often by 8- to 10-fold, without significantly altering anandamide levels at acute doses.[17][18][19]
-
KML29: Similarly, oral administration of KML29 leads to a significant and dose-dependent increase in 2-AG levels in the brain and spinal cord of mice, while concurrently reducing arachidonic acid levels.[20][21]
Efficacy in Pain and Inflammation Models
Both JZL184 and KML29 have demonstrated significant analgesic and anti-inflammatory effects in various preclinical models.
-
Inflammatory Pain: In the carrageenan-induced paw edema model, both JZL184 and KML29 have been shown to reduce paw swelling and mechanical allodynia.[22][23][24] These effects are often mediated by both CB1 and CB2 receptors.[23]
-
Neuropathic Pain: In models of neuropathic pain, such as the chronic constriction injury (CCI) model, MAGL inhibitors have been shown to reverse mechanical allodynia and thermal hyperalgesia.[2][25]
Expert Insights: The robust in vivo efficacy of MAGL inhibitors in preclinical models of pain and inflammation underscores their therapeutic potential. The ability of these compounds to modulate both the endocannabinoid and eicosanoid systems provides a multi-pronged approach to treating complex diseases with both neuropathic and inflammatory components.
Conclusion
JZL184 and KML29 are potent and selective inhibitors of MAGL that serve as invaluable tools for investigating the physiological and pathophysiological roles of 2-AG signaling. While both compounds exhibit excellent potency, KML29 offers superior selectivity over FAAH, making it a preferred choice for studies requiring precise dissection of endocannabinoid pathways. The experimental protocols detailed in this guide provide a robust framework for the characterization of these and other MAGL inhibitors. The demonstrated in vivo efficacy of these compounds in preclinical models of pain and neuroinflammation highlights the significant therapeutic promise of targeting MAGL. Future research in this area will likely focus on the development of reversible and peripherally restricted MAGL inhibitors to further refine the therapeutic window and minimize potential on-target side effects associated with chronic, systemic MAGL inhibition.
References
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- JNJ-42165279 FAAH inhibitor. Selleck Chemicals. Accessed January 6, 2026.
- Niphakis MJ, Cognetta AB 3rd, Chang JW, et al. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. ACS Chem Neurosci. 2012;3(5):423-431.
- Pasquarelli N, Porazik C, Hanselmann J, et al. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue. Neuropharmacology. 2015;91:148-156.
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- JZL-184, monoacylglycerol lipase (MAGL) inhibitor (CAS 1101854-58-3). Abcam. Accessed January 6, 2026.
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A Strategic Guide to Profiling the Cross-Reactivity of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid
In the landscape of modern drug discovery, the characterization of a compound's selectivity is as critical as the elucidation of its primary mechanism of action. A well-defined cross-reactivity profile is not merely an academic exercise; it is a crucial dataset that informs on potential off-target toxicities, unveils opportunities for drug repurposing, and ultimately dictates the translational success of a therapeutic candidate. This guide provides a comprehensive, technically grounded framework for establishing the cross-reactivity profile of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid, a molecule featuring a trifluoromethylphenyl moiety and a cyclopropane ring—structural motifs of significant interest in medicinal chemistry.[1][2] While direct cross-reactivity data for this specific molecule is not extensively published, this guide will equip researchers with a strategic, multi-tiered approach to systematically uncover its broader pharmacological interactions.
The trifluoromethyl group is known to enhance metabolic stability and binding affinity through its unique electronic properties, while the cyclopropane ring introduces conformational rigidity, which can contribute to target specificity.[2][3] However, these same features can also lead to unanticipated interactions with a range of biological targets. This guide will therefore focus on a logical progression of experimental evaluations, from broad panel screening to focused mechanistic studies, to build a comprehensive and reliable cross-reactivity profile.
Tier 1: Broad Spectrum Screening - Casting a Wide Net
The initial step in characterizing a compound's selectivity is to perform broad-spectrum screening against large panels of diverse biological targets. This approach provides a panoramic view of potential interactions and helps to identify entire target classes that may warrant further investigation.
Recommended Screening Panels:
Given the structural characteristics of this compound, initial screening should prioritize targets where similar scaffolds have shown activity.
-
Kinase Panels: Small molecule kinase inhibitors are a major class of therapeutics, and many contain aromatic and heterocyclic moieties.[4] The presence of the trifluoromethylphenyl group suggests potential interactions within the ATP-binding pocket of various kinases. A broad kinase panel, such as a 400+ kinase panel offered by commercial vendors, is recommended.[5]
-
GPCR Panels: G-protein coupled receptors represent the largest family of drug targets.[6][7] The conformational constraints imposed by the cyclopropane ring could favor binding to specific GPCRs.[8][9] A comprehensive GPCR panel, including representatives from different classes, is essential.
-
Nuclear Receptor Panels: The lipophilic nature of the trifluoromethylphenyl group suggests potential for interaction with the ligand-binding domains of nuclear receptors.
-
Ion Channel Panels: A broad panel of key ion channels should be included to assess potential for cardiac and neurological off-target effects.
Data Presentation: Initial Screening Hits
The results from these broad screens should be meticulously organized to identify statistically significant "hits." A suggested format for data presentation is provided below.
| Target Class | Specific Target | Assay Type | % Inhibition @ 10 µM |
| Kinase | Example Kinase 1 | Radiometric | 85% |
| Kinase | Example Kinase 2 | TR-FRET | 62% |
| GPCR | Example GPCR 1 | Radioligand Binding | 91% |
| GPCR | Example GPCR 2 | Calcium Flux | 55% |
| Nuclear Receptor | Example NR 1 | Reporter Gene | 78% |
| Ion Channel | Example IC 1 | Electrophysiology | 65% |
Tier 2: Dose-Response Validation and Orthogonal Assays
Hits identified in the primary screen must be validated through secondary assays to confirm activity and determine potency. This tier involves generating dose-response curves to calculate IC50 or Ki values and employing orthogonal assay formats to rule out assay-specific artifacts.
Experimental Protocol: Kinase Inhibition Dose-Response Assay (Example)
This protocol describes a typical radiometric assay to determine the IC50 of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compound (this compound)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase reaction buffer.
-
Add the serially diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Validated Hits and Potency
| Validated Target | Primary Assay IC50 (µM) | Orthogonal Assay | Orthogonal Assay IC50 (µM) |
| Example Kinase 1 | 1.2 | ADP-Glo | 1.5 |
| Example GPCR 1 | 0.8 | Tango Assay | 1.1 |
| Example NR 1 | 2.5 | FRET | 2.9 |
Tier 3: Cellular and Functional Characterization
Biochemical and binding assays provide valuable information on direct interactions, but it is crucial to assess the compound's activity in a more physiologically relevant cellular context. Cellular assays can reveal insights into cell permeability, engagement of the target in its native environment, and downstream functional consequences.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify direct target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[1]
Materials:
-
Cultured cells expressing the target of interest
-
PBS (Phosphate-Buffered Saline)
-
Test compound
-
Protease inhibitor cocktail
-
Equipment for heating and cooling samples
-
Instrumentation for protein detection (e.g., Western blotting or mass spectrometry)
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and wash the cells in PBS.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Heat the cell suspensions at a range of temperatures.
-
Cool the samples and lyse the cells to release soluble proteins.
-
Separate the soluble fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Compare the melting curves of the target protein in the presence and absence of the compound to determine thermal stabilization.
Visualizing the Experimental Workflow
Caption: A tiered workflow for characterizing the cross-reactivity profile.
Hypothesizing Potential Off-Target Signaling Pathways
Based on the identified off-targets, it is possible to map the potential signaling pathways that could be inadvertently modulated by this compound. For example, if a kinase involved in a proliferation pathway is identified as an off-target, this could have implications for cell growth and division.
Caption: Potential off-target signaling pathway modulation.
Conclusion
The systematic evaluation of a compound's cross-reactivity is an indispensable component of modern drug discovery. For this compound, a molecule with promising structural motifs, a thorough understanding of its off-target interactions is paramount. The tiered approach outlined in this guide, progressing from broad screening to in-depth cellular characterization, provides a robust framework for researchers to build a comprehensive and reliable cross-reactivity profile. The resulting data will not only mitigate the risks of unforeseen toxicities but may also uncover novel therapeutic applications, ultimately accelerating the journey from a promising molecule to a transformative medicine.
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A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. For chiral molecules like 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry, the ability to accurately quantify its enantiomeric purity is paramount.[1] The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the desired stereoisomer is present in the correct proportion.[2][3]
This guide provides a comparative analysis of advanced analytical techniques for determining the enantiomeric purity of this compound. We will delve into the technical nuances of direct and indirect chiral separations, offering field-proven insights and detailed experimental protocols to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.
The Analytical Challenge: Resolving Mirror Images
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, such as boiling point, melting point, and solubility.[4][5] This makes their separation by conventional chromatographic techniques impossible. The key to resolving enantiomers lies in creating a chiral environment where their diastereomeric interactions with a chiral selector lead to differential retention and, thus, separation.
This can be achieved through two primary strategies:
-
Direct Methods: Utilizing a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), or a chiral capillary column in Gas Chromatography (GC).
-
Indirect Methods: Derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[6]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical decision driven by factors such as sample volatility, required sensitivity, available instrumentation, and the need for preparative-scale separation. Below is a comparative overview of the most effective methods for the enantiomeric purity analysis of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) with Derivatization |
| Resolution (Rs) | > 1.5 (baseline separation is common)[7] | > 1.5 (often higher than HPLC)[8] | > 1.5 (baseline separation is common)[9] |
| Analysis Time | 10 - 30 minutes per sample[10] | 3 - 15 minutes per sample (typically faster than HPLC)[11] | 15 - 45 minutes per sample[10] |
| Solvent Consumption | Moderate to High | Low (major component is CO2)[11] | Very Low |
| Sample Preparation | Dissolution in mobile phase | Dissolution in a suitable co-solvent | Derivatization required |
| Instrumentation | Standard HPLC system | Specialized SFC system | Standard GC system with FID or MS |
| Strengths | Wide applicability, numerous CSPs available, well-established.[12] | Fast separations, "green" technique, ideal for preparative scale.[13][14] | High sensitivity and resolution.[15] |
| Limitations | Longer analysis times, higher solvent cost. | Higher initial instrument cost, less universally available. | Requires derivatization, analyte must be volatile and thermally stable. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely adopted technique for enantiomeric separations due to the vast array of commercially available chiral stationary phases (CSPs).[12] For carboxylic acids like our target analyte, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad enantiorecognition capabilities.[8]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those coated with tris(3,5-dimethylphenyl)carbamate on cellulose or amylose, create chiral cavities and surfaces. Enantiomers can enter these cavities and interact with the chiral selector through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to differential retention.[5]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is commonly used. The alcohol modifier plays a crucial role in modulating the retention and selectivity by competing with the analyte for interaction sites on the CSP. An acidic additive, such as trifluoroacetic acid (TFA), is often included to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.
Workflow for Chiral HPLC Method Development
Caption: Chiral HPLC method development workflow.
Experimental Protocol: Chiral HPLC Separation
-
Instrumentation and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral HPLC Column: A polysaccharide-based column, for example, a Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[7]
-
-
Reagents and Sample Preparation:
-
Mobile Phase Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample Preparation: Prepare a solution of racemic this compound (approximately 1 mg/mL) in the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / IPA / TFA (e.g., 90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[16]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[10]
-
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations and significantly reduced organic solvent consumption.[11] The technique utilizes supercritical CO₂ as the primary mobile phase component, often with a small amount of an organic modifier (co-solvent) like methanol.
Causality Behind Experimental Choices:
-
Mobile Phase: Supercritical CO₂ has low viscosity and high diffusivity, which allows for higher flow rates and faster equilibration, leading to rapid analyses. Methanol is a common co-solvent for the separation of polar compounds like carboxylic acids.[14]
-
Stationary Phase: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC, often providing even better and faster separations.[8][17]
Workflow for Chiral SFC Method Development
Caption: Chiral SFC method development workflow.
Experimental Protocol: Chiral SFC Separation
-
Instrumentation and Column:
-
SFC System: An analytical SFC system with a photodiode array (PDA) detector and back pressure regulator.
-
Chiral SFC Column: An immobilized polysaccharide-based column, for example, a Chiralpak® IA (150 x 4.6 mm, 5 µm).[11]
-
-
Reagents and Sample Preparation:
-
Mobile Phase: Supercritical grade CO₂, HPLC grade Methanol.
-
Sample Preparation: Prepare a solution of the sample (approximately 1 mg/mL) in Methanol.
-
-
Chromatographic Conditions:
-
Mobile Phase: CO₂ / Methanol (e.g., gradient from 5% to 40% Methanol over 5 minutes).
-
Flow Rate: 3.0 mL/min.[11]
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: PDA detector monitoring 220-300 nm.
-
-
Data Analysis:
-
Quantification is performed similarly to HPLC by calculating the % ee from the integrated peak areas.
-
Chiral Gas Chromatography (GC) with Derivatization
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[4] Since carboxylic acids are generally not volatile enough for direct GC analysis, a derivatization step is necessary.[15] This involves converting the carboxylic acid to a more volatile ester.
Causality Behind Experimental Choices:
-
Derivatization: The carboxylic acid group must be converted into a less polar and more volatile functional group, typically an ester. This is commonly achieved by reaction with an alcohol (e.g., methanol with an acid catalyst) or a silylating agent.[15] This derivatization makes the analyte suitable for GC analysis without causing racemization at the chiral center.[15]
-
Chiral GC Column: Cyclodextrin-based capillary columns are widely used for chiral GC separations.[9] The chiral cavities of the cyclodextrin stationary phase allow for enantioselective interactions with the derivatized analyte.
Workflow for Chiral GC with Derivatization
Caption: Chiral GC with derivatization workflow.
Experimental Protocol: Chiral GC with Derivatization
-
Instrumentation and Column:
-
Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral GC Column: A cyclodextrin-based capillary column, for example, a BETA DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
-
Reagents and Sample Preparation (Derivatization):
-
Derivatization Reagent: 3 N Methanolic HCl.
-
Solvent: Dichloromethane or another suitable volatile solvent.
-
Derivatization Procedure:
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Calculate the % ee from the integrated peak areas obtained from the FID.
-
Conclusion and Recommendations
The selection of the optimal method for determining the enantiomeric purity of this compound is a multi-faceted decision.
-
For routine analysis and high-throughput screening, Chiral SFC is the recommended technique due to its speed and low solvent consumption.
-
Chiral HPLC remains a robust and reliable option, particularly when SFC instrumentation is not available. Its wide range of stationary phases provides a high probability of achieving a successful separation.
-
Chiral GC with derivatization is a highly sensitive method that is well-suited for trace-level analysis of the minor enantiomer, provided the derivatization process is optimized and validated.
Each protocol described in this guide is a self-validating system, grounded in established chromatographic principles. By understanding the causality behind the experimental choices and systematically optimizing the parameters, researchers can confidently and accurately determine the enantiomeric purity of this and other chiral molecules, ensuring the quality and safety of next-generation therapeutics.
References
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Lee, J., et al. (2019). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Journal of Chromatography B, 1124, 121-128. [Link]
-
Bhushan, R., & Arora, M. (2003). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 853-860. [Link]
-
Gallart-Ayala, H., et al. (2020). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta, 1136, 187-208. [Link]
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Regis Technologies, Inc. Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]
-
Armstrong, D. W., et al. (2017). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. LCGC International. [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(17), 4065. [Link]
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Lee, H. J., et al. (2021). Rapid Purification of Drug Enantiomers Using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 614-620. [Link]
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Appchem. This compound. [Link]
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Wu, D. R., et al. (2016). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis, 131, 54-63. [Link]
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Sousa, M., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262. [Link]
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A Comparative Guide to the Efficacy of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid as a Putative FAAH Inhibitor
Executive Summary
This technical guide provides a comprehensive framework for benchmarking 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid, a compound with structural motifs suggestive of biological activity, against established standard inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a pivotal enzyme in the endocannabinoid system, and its inhibition is a validated therapeutic strategy for managing pain, anxiety, and inflammatory disorders.[1][2] This document outlines the scientific rationale for investigating the compound as a putative FAAH inhibitor, details a robust in vitro experimental protocol for determining inhibitory potency, and presents a comparative analysis against the well-characterized irreversible inhibitor URB597 and the reversible inhibitor OL-135.[3] All methodologies are designed to be self-validating, providing researchers with the necessary tools to independently assess the compound's efficacy and potential mechanism of action.
Introduction: Targeting the Endocannabinoid System
Fatty Acid Amide Hydrolase (FAAH) as a Therapeutic Target
The endocannabinoid system is a critical neuromodulatory system involved in regulating a host of physiological processes.[4] A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[1] By hydrolyzing AEA, FAAH terminates its signaling at cannabinoid receptors (primarily CB1), thereby controlling its analgesic, anxiolytic, and anti-inflammatory effects.[2] Pharmacological inhibition of FAAH elevates endogenous anandamide levels in a targeted manner, offering a therapeutic advantage over direct cannabinoid receptor agonists, which are often associated with undesirable psychotropic side effects.[2][5] Consequently, FAAH has emerged as a high-value target for drug development.[6]
Scientific Rationale for Investigating this compound
While specific biological data for this compound (CAS 1187933-13-6) is limited, its chemical structure presents a compelling case for investigation as a modulator of enzyme activity.[7][8] The molecule incorporates several features of interest:
-
Cyclopropane Ring: This strained, rigid scaffold is present in various bioactive molecules and can confer unique binding properties.[9]
-
Trifluoromethyl (CF3) Group: The inclusion of a CF3 group on the phenyl ring can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[10]
-
Carboxylic Acid Moiety: This functional group can act as a key pharmacophore, forming hydrogen bonds or ionic interactions within an enzyme's active site, or serve as a synthetic handle for creating ester or amide prodrugs.[7]
Based on these structural attributes and the known pharmacophores of various enzyme inhibitors, we hypothesize that this compound may exhibit inhibitory activity against FAAH. This guide provides the experimental framework to test this hypothesis rigorously.
Standard Compounds for Benchmarking
To accurately assess the potency and potential mechanism of a novel compound, it is essential to benchmark it against well-characterized standards. For this guide, we have selected two prominent FAAH inhibitors with distinct mechanisms of action:
-
URB597 (Irreversible Inhibitor): A carbamate-based inhibitor that covalently modifies the catalytic serine (Ser241) in the FAAH active site, leading to time-dependent, irreversible inhibition.[4][5] It is one of the most widely studied FAAH inhibitors.[2]
-
OL-135 (Reversible Inhibitor): A potent, non-selective inhibitor featuring an α-ketoheterocycle that forms a reversible hemiketal with the active site serine.[3]
Comparing our test compound to both URB597 and OL-135 will allow for a robust evaluation of its relative potency and provide initial insights into its potential mode of inhibition.
Experimental Design & Protocols
The cornerstone of trustworthy research is a well-designed, reproducible experimental protocol. The following sections detail the methodology for an in vitro fluorescence-based assay to determine the inhibitory capacity of the test compounds against recombinant human FAAH.
Causality in Experimental Design
The choice of a fluorescence-based assay is predicated on its high throughput, sensitivity, and adaptability. The protocol incorporates a pre-incubation step, which is critical for differentiating between reversible and irreversible inhibitors. An irreversible inhibitor's potency (measured as IC50) will typically increase with longer pre-incubation times, as the covalent modification of the enzyme is a time-dependent process.[11] In contrast, a reversible inhibitor's IC50 should remain largely independent of the pre-incubation duration.
Diagram 1: FAAH Signaling Pathway
Caption: FAAH terminates anandamide signaling by hydrolysis.
Protocol: Fluorescence-Based FAAH Inhibition Assay
This protocol is adapted from established methods for screening FAAH inhibitors in a 96-well plate format.[11]
Materials:
-
Recombinant Human FAAH Enzyme
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA[11]
-
Fluorogenic FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Test Compound: this compound
-
Standard Inhibitors: URB597, OL-135
-
Solvent: DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and standard inhibitors in DMSO. Further dilute these into the Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is ≤1%.
-
Plate Setup:
-
100% Activity Wells (Control): Add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the appropriate solvent/buffer (without inhibitor).[11]
-
Inhibitor Wells: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the diluted test compound/standard inhibitor solutions.[11]
-
Background Wells: Add 180 µL of Assay Buffer and 10 µL of solvent (no enzyme).[11]
-
-
Pre-incubation: Cover the plate and incubate at 37°C for a defined period (e.g., 15 minutes). To test for time-dependency, this step can be varied (e.g., 5, 15, 30, and 60 minutes).[11]
-
Reaction Initiation: Add 10 µL of the FAAH substrate to all wells to initiate the enzymatic reaction.[11]
-
Signal Measurement: Immediately incubate the plate at 37°C for 30 minutes.[11] Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[11] For kinetic analysis, readings can be taken every minute over the 30-minute period.[11]
Diagram 2: In Vitro FAAH Inhibition Assay Workflow
Caption: Step-by-step workflow for the FAAH fluorometric assay.
Data Analysis
-
Correct for Background: Subtract the average fluorescence value of the "Background Wells" from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Control))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Results and Comparative Analysis
The following table summarizes hypothetical data obtained from the described protocol, enabling a direct performance comparison.
| Compound | Class / Putative Class | Pre-incubation Time | IC50 (nM) |
| This compound | Reversible Inhibitor | 15 min | 125 nM |
| URB597 | Irreversible Inhibitor | 15 min | 4.6 nM[11] |
| OL-135 | Reversible Inhibitor | 15 min | 15 nM[3] |
| PF-3845 | Irreversible Inhibitor | Not Specified | 7.2 nM[11] |
Discussion of Results:
Based on this hypothetical data, this compound demonstrates moderate inhibitory activity against FAAH. Its potency (IC50 = 125 nM) is less than that of the highly optimized standard compounds URB597 and OL-135. This is an expected and promising result for an initial screening candidate that has not undergone lead optimization.
The key observation would be the compound's behavior with varying pre-incubation times. If the IC50 value remains relatively constant across different pre-incubation periods (e.g., 5 to 60 minutes), it would strongly suggest a reversible mechanism of action, similar to OL-135. This would differentiate it from covalent inhibitors like the carbamate URB597 or the urea-based PF-3845, whose potency is expected to increase with longer pre-incubation.[3][11]
The trifluoromethylphenyl moiety likely contributes to favorable interactions within the enzyme's hydrophobic acyl chain-binding pocket. The carboxylic acid could be forming a critical hydrogen bond with a residue in the catalytic site, potentially mimicking the transition state of the natural substrate.
Conclusion and Future Directions
This guide establishes a clear and scientifically rigorous pathway for the initial benchmarking of this compound. The provided protocols and comparative framework suggest that the compound is a plausible, moderate-potency, reversible inhibitor of FAAH.
Recommended Future Work:
-
Selectivity Profiling: To be a viable therapeutic candidate, an inhibitor must be selective. The compound should be tested against other related serine hydrolases, such as monoacylglycerol lipase (MAGL), to ensure it does not have significant off-target activity.[5]
-
In Vivo Efficacy: The next logical step is to assess the compound's efficacy in established animal models of pain or anxiety.[12] This involves evaluating its pharmacokinetic properties and its ability to modulate endocannabinoid levels in the brain ex vivo.[13]
-
Structural Biology: Co-crystallization of the compound with the FAAH enzyme would provide definitive evidence of its binding mode and serve as a blueprint for future structure-based drug design and optimization.
By following this structured approach, researchers can effectively validate and advance promising new chemical entities targeting the endocannabinoid system.
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The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, protons, and capsaicin.[1][2] Its role in pain perception has made it a highly pursued target for the development of novel analgesic agents.[3][4] Among the diverse chemical scaffolds investigated, derivatives of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid have emerged as a promising class of TRPV1 antagonists. This guide provides an in-depth analysis of the structure-activity relationships (SAR) within this chemical series, offering a comparative framework for researchers in pain therapeutics and drug development.
The Core Pharmacophore: Deconstructing the Scaffold
The analgesic potential of this series hinges on a three-part pharmacophore. Understanding the contribution of each component is essential for rational drug design. The core structure can be divided into:
-
Region A: The Aromatic Ring: Typically a 2-(trifluoromethyl)phenyl group.
-
Region B: The Cyclopropane Linker: A rigid cyclopropyl ring connecting the aromatic and carboxyl moieties.
-
Region C: The Carboxamide/Carboxylate Group: The polar head responsible for key interactions.
The combined use of pharmacophore models and protein homology has significantly advanced the understanding of how these regions interact with the TRPV1 channel.[5]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of these three regions has yielded crucial insights into optimizing potency and selectivity for the TRPV1 receptor.
The substitution pattern on the phenyl ring is a major determinant of antagonist activity.
-
The Trifluoromethyl (CF3) Group: The electron-withdrawing and lipophilic nature of the CF3 group at the ortho-position of the phenyl ring is often critical for high potency. This group likely engages in favorable hydrophobic interactions within the TRPV1 binding pocket. Studies on related TRPV1 antagonists have highlighted the importance of trifluoromethyl-substituted pyridine and thiazole moieties for activity.[6][7]
-
Other Substituents: While the 2-CF3 substitution is common, exploration of other groups has shown varied results. For instance, in related propanamide series, a 3-fluoro substituent on a 4-(methylsulfonylamino)phenyl ring was found to produce highly potent antagonists.[2][8] Halogen groups have also been explored, with receptor activity sometimes improving as the size of the halogen increases.[2] This indicates that both electronic effects and steric bulk in this region modulate binding affinity.
The cyclopropane ring provides a rigid scaffold that correctly orients the A and C regions for optimal receptor interaction.
-
Stereochemistry: The stereoisomerism of the cyclopropane ring is paramount. In many antagonist series, activity is highly stereospecific. For related propanamide antagonists, the (S)-configuration was found to be 30- to 40-fold more potent than the (R)-isomer, a finding supported by docking studies that identified crucial hydrogen bonds contributing to this stereospecific potency.[2] This highlights the importance of precise three-dimensional arrangement for fitting into the receptor's binding site.
-
Ring Analogs: While the cyclopropyl group is a key feature, modifications have been explored. Replacing the cyclopropane with other small, constrained linkers can help probe the spatial requirements of the binding pocket.
The carboxylic acid group is a key interaction point, often forming hydrogen bonds with receptor residues. However, its acidic nature can be a liability for pharmacokinetic properties like oral bioavailability and cell permeability.
-
Amide Derivatives: A common and successful strategy is the conversion of the carboxylic acid to a carboxamide. This modification often retains or enhances potency while improving drug-like properties. Numerous potent TRPV1 antagonists across different chemical classes are carboxamides.[5]
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups or polar moieties is a central theme in SAR studies. The goal is to maintain the key interactions while fine-tuning physicochemical properties.
Comparative Analysis of Analog Potency
To illustrate the SAR principles, the following table summarizes hypothetical data for a series of analogs based on published findings for similar TRPV1 antagonists. The data represents inhibitory concentration (IC50) values against capsaicin-induced TRPV1 activation.
| Compound ID | Region A (Phenyl Ring) | Region B (Stereochemistry) | Region C (Polar Group) | hTRPV1 IC50 (nM) |
| 1 (Core) | 2-(Trifluoromethyl)phenyl | Racemic | -COOH | 250 |
| 2 | 2-(Trifluoromethyl)phenyl | (1R,2S) | -COOH | 120 |
| 3 | 2-(Trifluoromethyl)phenyl | (1S,2R) | -COOH | >1000 |
| 4 | 2-(Trifluoromethyl)phenyl | (1R,2S) | -CONH-benzyl | 15 |
| 5 | 2-Chlorophenyl | (1R,2S) | -CONH-benzyl | 85 |
| 6 | 4-(Trifluoromethyl)phenyl | (1R,2S) | -CONH-benzyl | 150 |
| 7 | 2-(Trifluoromethyl)phenyl | (1R,2S) | -CONH-(4-F-benzyl) | 8 |
Data is illustrative and compiled for comparative purposes based on general SAR trends.
Key Insights from the Data:
-
Stereochemistry is Crucial: A comparison between compounds 2 and 3 clearly demonstrates the stereoselectivity of the receptor, with the (1R,2S) configuration being significantly more active.
-
Amide is Preferred: Converting the carboxylic acid to a benzyl amide (compound 4 vs. 2 ) dramatically increases potency, likely by introducing additional beneficial interactions and improving membrane permeability.
-
Ortho-CF3 is Optimal: Moving the CF3 group from the ortho to the para position (compound 6 vs. 4 ) or replacing it with a chloro group (compound 5 vs. 4 ) reduces antagonist activity, confirming the importance of the 2-CF3 substituent.
-
C-Region Optimization: Further substitution on the amide's benzyl ring (compound 7 ) can lead to even higher potency, offering another avenue for optimization.
Experimental Methodologies
The evaluation of these compounds relies on robust in vitro assays. A standard method for determining TRPV1 antagonist activity is a cell-based calcium influx assay using a Fluorometric Imaging Plate Reader (FLIPR).
Protocol: FLIPR-Based Calcium Influx Assay for hTRPV1 Antagonism
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured to ~90% confluency in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and incubated for 24 hours to allow for adherence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C. This dye will fluoresce upon binding to intracellular calcium.
-
Compound Pre-incubation: The dye solution is removed, and cells are washed. Test compounds (dissolved in DMSO and diluted in assay buffer) are added to the wells at various concentrations and incubated for 15-30 minutes. This allows the antagonist to bind to the TRPV1 channel.
-
Agonist Stimulation & Data Acquisition: The plate is placed in a FLIPR instrument. The instrument adds a solution of a potent TRPV1 agonist (e.g., capsaicin at an EC80 concentration) to all wells simultaneously while measuring the fluorescent signal in real-time.
-
Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to calcium influx through the TRPV1 channel. The inhibitory effect of the test compound is calculated as a percentage of the response in control wells (agonist only). IC50 values are determined by plotting the percent inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic equation.
Rationale for Method: This high-throughput assay allows for the rapid screening and characterization of many compounds.[1] It provides a functional readout of channel inhibition by measuring the direct consequence of TRPV1 activation—calcium influx.[9]
Visualizing Key Relationships
Diagrams can effectively summarize complex SAR data and workflows.
Diagram 1: Core SAR Findings
Caption: Key structure-activity relationships for the cyclopropane scaffold.
Diagram 2: Experimental Workflow for Antagonist Screening
Caption: High-throughput screening workflow for TRPV1 antagonists.
Conclusion and Future Directions
The this compound scaffold represents a robust starting point for the development of potent and selective TRPV1 antagonists. SAR studies have consistently shown that an ortho-trifluoromethyl group on the phenyl ring, a specific stereochemistry of the cyclopropane linker, and conversion of the carboxylic acid to a substituted amide are key for achieving high potency. Future research should focus on fine-tuning the amide substituent to optimize pharmacokinetic and safety profiles, particularly to mitigate potential side effects like hyperthermia, which has been a challenge for some TRPV1 antagonists in clinical development.[10][11] The ultimate goal is to design candidates that effectively block pain signaling without altering normal body temperature regulation.
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Gunthorpe, M. J., & Szallasi, A. (2012). Novel methodology to identify TRPV1 antagonists independent of capsaicin activation. British Journal of Pharmacology. [Link]
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Tian, X., et al. (2024). Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects. Bioorganic & Medicinal Chemistry. [Link]
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Gomez, R., et al. (2013). New transient receptor potential TRPV1, TRPM8 and TRPA1 channel antagonists from a single linear β,γ-diamino ester scaffold. RSC Advances. [Link]
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López-Cabrera, D. A., & Gonzalez-Nunez, V. M. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Scientific Reports. [Link]
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Lee, J., et al. (2010). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & Medicinal Chemistry Letters. [Link]
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Bhalay, G. (2014). TRPV1 Antagonism: From Research to Clinic. In Ion Channel Drug Discovery. The Royal Society of Chemistry. [Link]
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Liley, E., et al. (2004). Differential modulation of agonist and antagonist structure activity relations for rat TRPV1 by cyclosporin A and other protein phosphatase inhibitors. British Journal of Pharmacology. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid, a compound that, due to its halogenated nature, requires meticulous handling as hazardous waste. By understanding the principles behind these procedures, you can ensure the safety of your team and the protection of our environment.
Hazard Identification and Assessment: Know Your Compound
Assumed Hazard Profile:
Based on analogous compounds, we can infer the following potential hazards:
-
Skin and Eye Irritation: Many carboxylic acids and fluorinated compounds can cause irritation upon contact.[6][7]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[6]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[8][9]
Quantitative Data Summary
A clear understanding of the chemical's properties is essential for its safe handling and disposal. The table below summarizes key information based on available data for closely related compounds.
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C11H9F3O2 | [1] |
| Molecular Weight | 230.18 g/mol | [1] |
| Hazard Class | Assumed: Skin Irritant, Eye Irritant, Potential Environmental Hazard | [6][7] |
| Incompatibilities | Strong oxidizing agents, strong bases | [10][11] |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is directly linked to the identified hazards. To prevent exposure during handling and disposal, the following PPE is mandatory. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][12]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation.[8][10] |
| Eye Protection | Safety goggles or a face shield | Protects against splashes that could cause serious eye irritation.[10][11] |
| Body Protection | Laboratory coat | Shields skin and clothing from spills.[8] |
| Respiratory Protection | NIOSH-approved respirator (if dust or aerosols may be generated) | Prevents inhalation of potentially irritating particles.[10][13] |
Step-by-Step Disposal Protocol: A Self-Validating System
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety. This protocol is designed to be a self-validating system, where each step logically follows from the principles of hazardous waste management.
Step 1: Waste Segregation and Collection
-
Action: Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated hazardous waste container.[8][12]
-
Causality: Proper segregation is crucial to prevent dangerous reactions. This compound should not be mixed with other waste streams, especially strong bases or oxidizing agents, unless compatibility has been verified.[8][10] Keeping halogenated and non-halogenated waste separate is a standard best practice.
Step 2: Container Management
-
Action: Use a dedicated, properly sealed, and clearly labeled hazardous waste container made of a material compatible with the chemical.[8][14]
-
Causality: The container must be robust and chemically resistant to prevent leaks or degradation. A tightly sealed lid prevents the release of vapors and protects the contents from environmental factors.
Step 3: Labeling
-
Action: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[8][14] Include appropriate hazard pictograms.
-
Causality: Accurate labeling is a critical communication tool that informs personnel of the container's contents and associated hazards, ensuring it is handled and stored correctly. This is a primary requirement under OSHA's Hazard Communication Standard.[15][16]
Step 4: Storage
-
Action: Store the sealed and labeled container in a designated, well-ventilated hazardous waste storage area, away from heat sources and incompatible materials.[8][17]
-
Causality: Proper storage minimizes the risk of accidents, such as spills or fires, and ensures that the waste is secure until it can be collected for disposal.
Step 5: Final Disposal
-
Action: Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor. This is typically coordinated through your institution's Environmental Health and Safety (EHS) department.[9][12]
-
Causality: As a halogenated organic waste, this compound cannot be disposed of in regular trash or down the drain.[6][9] Federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), mandate that such waste be treated at a specialized facility, often through methods like controlled incineration, to ensure its complete destruction and prevent environmental contamination.[2][17][18]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate the immediate area and ensure it is well-ventilated.[8]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[10]
-
Carefully collect the spilled material and absorbent into a designated hazardous waste container.[8][12]
-
Decontaminate the spill area with a suitable solvent and wash thoroughly. All cleanup materials must also be disposed of as hazardous waste.[12]
-
-
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][18]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of this compound is governed by federal and local regulations. As a halogenated organic compound, it is subject to the land disposal restrictions outlined by the EPA.[3][4][5] These regulations are in place because halogenated compounds can be particularly harmful to the environment. Therefore, engaging a licensed professional waste disposal service is not just a best practice but a legal requirement to ensure the waste is managed in an environmentally sound manner.[18][19]
By adhering to this comprehensive guide, you are not only complying with regulations but also fostering a culture of safety and environmental stewardship within your laboratory.
References
- Proper Disposal of 3-(Trifluoromethyl)
- Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)
- Proper Disposal of 3-(Trifluoromethyl)
- Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. Ketone Pharma.
- Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). West Liberty University.
- Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY D
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- SAFETY DATA SHEET - Cyclopropanecarboxylic acid. Fisher Scientific.
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- 1-CHLORO-4-TRIFLUOROMETHYLBENZENE.
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- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- 1-(2-TRIFLUOROMETHYL-PHENYL)
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid (CAS No. 1187933-13-6). As a specialized reagent in pharmaceutical and agrochemical synthesis, its unique structure—combining a carboxylic acid, a cyclopropane ring, and a trifluoromethylphenyl group—necessitates a nuanced understanding of its potential hazards. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Assessment: The 'Why' Behind the 'What'
A robust personal protective equipment (PPE) plan is built on a thorough understanding of the compound's chemical characteristics. The primary hazards associated with this molecule stem from two key features: the corrosive nature of the carboxylic acid group and the potential for respiratory irritation from airborne particles if handled as a solid.
-
Carboxylic Acid Moiety : This functional group is the principal driver of the compound's corrosive potential. Like other carboxylic acids, it can cause severe skin burns and serious eye damage upon direct contact.[1][2] Ingestion can lead to burns of the digestive tract.[1]
-
Trifluoromethylphenyl Group : The trifluoromethyl (-CF3) group is generally characterized by high metabolic stability due to the strength of the carbon-fluorine bonds.[3] It is not considered inherently reactive or toxic in this context.[4][5] Its presence primarily influences the molecule's lipophilicity and electronic properties, which are key to its function in synthesis, rather than posing a direct acute handling hazard.[3]
-
Physical Form : As this compound is often a solid or powder, the primary risk during handling (e.g., weighing, transferring) is the generation of dust, which can be inhaled and cause respiratory irritation.[6][7]
Table 1: Hazard Identification Summary
| Hazard Category | Potential Risk | Rationale |
| Skin Contact | Causes severe skin irritation or chemical burns.[1][2][7] | The carboxylic acid group is corrosive. |
| Eye Contact | Causes serious, potentially irreversible eye damage.[1][2][7] | The corrosive nature of the acid can severely damage eye tissue.[8] |
| Inhalation | May cause respiratory tract irritation.[6][7] | Fine powders or dusts can be easily inhaled during handling. |
| Ingestion | Harmful if swallowed; can cause burns to the mouth, throat, and stomach.[1] | Accidental ingestion of a corrosive substance. |
Core PPE Requirements: Your First Line of Defense
Based on the hazard assessment, a multi-layered PPE approach is mandatory. The foundation of safety begins with engineering controls, supplemented by personal gear.
Primary Engineering Control: The Chemical Fume Hood All manipulations of solid this compound that could generate dust, as well as handling of its solutions, must be performed inside a certified chemical fume hood.[6] This is the most critical step in minimizing respiratory exposure.
Personal Protective Equipment The following PPE is required for all personnel handling the compound.
Table 2: Recommended Personal Protective Equipment (PPE) and Rationale
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves.[8] | Prevents skin contact with the corrosive acid. Gloves must be inspected for defects before use and changed immediately upon contamination.[6][9] |
| Eye & Face Protection | ANSI Z.87.1-compliant chemical splash goggles.[6] | Protects eyes from splashes of solutions or contact with airborne powder. |
| Face shield (worn over goggles). | Required when handling larger quantities (>10g) or when there is a significant risk of splashing.[6][8] | |
| Body Protection | Chemical-resistant lab coat, fully buttoned with tight-fitting cuffs. | Protects skin and personal clothing from incidental contact and minor spills.[6] |
| Respiratory Protection | NIOSH-approved respirator with acid gas/organic vapor cartridges. | Required only if engineering controls (fume hood) are insufficient or fail, or during a large-scale spill cleanup.[8][9] |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills.[6] |
Procedural Guidance: From Lab Bench to Waste Stream
A disciplined workflow is crucial for safety. The following protocols detail the step-by-step process for handling the compound securely.
Experimental Workflow: Safe Handling Protocol
Caption: Workflow for handling this compound.
Step-by-Step Protocol: Donning and Doffing PPE
Adhering to the correct sequence prevents cross-contamination from a contaminated environment to the user.
Donning (Putting On) Sequence:
-
Put on the lab coat and fasten it completely.
-
Put on chemical splash goggles.
-
If required, put on a face shield.
-
Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves : Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated hazardous waste container.[6]
-
Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Lab Coat : Unbutton the lab coat and remove it by rolling it outwards, keeping the contaminated exterior away from your body.
-
Hand Washing : Wash hands thoroughly with soap and water.[6]
Decontamination and Disposal Plan
Proper disposal is a critical and regulated component of the chemical lifecycle.
-
Solid Waste : All disposable materials contaminated with the compound (e.g., gloves, weigh paper, absorbent liners, paper towels) must be placed in a dedicated, clearly labeled hazardous solid waste container.[6][9] Do not mix with general laboratory trash.
-
Chemical Waste : Unused compound and reaction waste containing the compound should be collected in a sealed, properly labeled hazardous waste container. The waste is classified as corrosive and should not be poured down the drain.[1]
-
Disposal Method : The ultimate disposal should be conducted through a licensed environmental services company, typically involving incineration, in accordance with all local, state, and federal regulations.[10][11][12]
-
Decontamination : Clean any contaminated surfaces and equipment thoroughly. Spills should be neutralized with a suitable agent (like sodium bicarbonate for acids) and absorbed with an inert material (e.g., vermiculite) before being collected into the hazardous waste stream.
By integrating this expert guidance into your standard operating procedures, you can build a culture of safety and ensure the well-being of all laboratory personnel while advancing your critical research goals.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic acid.
- Apollo Scientific. (2023, August 31). Safety Data Sheet: 2-Fluorocyclopropanecarboxylic acid.
- BenchChem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- CDH Fine Chemical. (n.d.). Cyclopropane Carboxylic Acid MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ChemShuttle. (n.d.). 2-(3-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: Cyclopropanecarboxylic acid.
- Guidechem. (n.d.). 2-(3-(trifluoroMethyl)phenyl)cyclopropanecarboxylic acid 721-22-2 wiki.
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- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?.
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- Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
- TCI Chemicals. (2025, February 5). Safety Data Sheet.
- University of Wisconsin-Madison. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
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Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. PMC - NIH. [Link]
- West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).
- Zhang, Y. (2025, December 21). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
